NH2-PEG3-Val-Cit-PAB-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H46N6O8 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
InChI |
InChI=1S/C27H46N6O8/c1-19(2)24(33-23(35)9-12-39-14-16-41-17-15-40-13-10-28)26(37)32-22(4-3-11-30-27(29)38)25(36)31-21-7-5-20(18-34)6-8-21/h5-8,19,22,24,34H,3-4,9-18,28H2,1-2H3,(H,31,36)(H,32,37)(H,33,35)(H3,29,30,38)/t22-,24-/m0/s1 |
InChI Key |
ITSFFTRFDXDGRA-UPVQGACJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Role of NH2-PEG3-Val-Cit-PAB-OH in Modern Antibody-Drug Conjugate (ADC) Research
An In-depth Technical Guide for Drug Development Professionals
The landscape of targeted cancer therapy has been significantly shaped by the advent of Antibody-Drug Conjugates (ADCs). These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity.[][2][3] Central to the success of an ADC is the linker, the chemical bridge connecting the antibody to the cytotoxic payload. The design of this linker is critical, as it must remain stable in systemic circulation and then efficiently release the payload within the target cell.[2][4][5]
This technical guide provides a comprehensive examination of NH2-PEG3-Val-Cit-PAB-OH , a cornerstone cleavable linker system used in the development of numerous ADCs. We will dissect its molecular architecture, mechanism of action, and the key experimental protocols used to validate its function, providing researchers with the foundational knowledge required for its application in ADC research.
Core Components and Molecular Architecture
The this compound linker is a sophisticated, multi-functional molecule engineered for optimal performance. Each component serves a distinct and vital purpose:
-
NH2 (Primary Amine): This terminal amine group serves as a versatile reactive handle. It allows for covalent attachment to the antibody, typically through reaction with an activated carboxylic acid or other compatible functional groups, enabling the formation of a stable amide bond.[6]
-
PEG3 (Polyethylene Glycol Spacer): This three-unit polyethylene (B3416737) glycol chain is a hydrophilic spacer. Its inclusion enhances the aqueous solubility and reduces the aggregation potential of the ADC, which is particularly important when conjugating hydrophobic payloads.[7] The PEG spacer also provides steric separation between the bulky antibody and the payload, which can facilitate more efficient enzymatic cleavage.[7]
-
Val-Cit (Valine-Citrulline Dipeptide): This dipeptide sequence is the lynchpin of the linker's targeted release mechanism. It is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often highly expressed within tumor cells compared to normal tissues.[][2][] The Val-Cit motif offers a balance of high stability in the bloodstream and rapid cleavage within the lysosomal compartment of a cancer cell.[][9]
-
PAB (p-Aminobenzylcarbamate): This unit functions as a "self-immolative" spacer.[9][10] Its critical role is to connect the dipeptide to the payload and ensure that upon cleavage, the payload is released in its native, unmodified, and fully active form.[9][10]
-
OH (Hydroxyl Group): The terminal benzylic alcohol on the PAB group is the designated attachment point for the cytotoxic payload.[6] The drug is typically conjugated to this site via a carbonate or carbamate (B1207046) linkage.
Mechanism of Action: A Precisely Timed Cascade
The therapeutic effect of an ADC utilizing this linker is dependent on a sequential, multi-step process that begins once the ADC reaches its target.
-
Targeting and Internalization: The ADC circulates through the bloodstream until the antibody component recognizes and binds to a specific target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, where the entire ADC-antigen complex is engulfed by the cell membrane and internalized into an endosome.[11]
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome, a cellular organelle containing a host of hydrolytic enzymes and characterized by an acidic internal pH.
-
Enzymatic Cleavage: Inside the lysosome, the high concentration of active Cathepsin B recognizes and cleaves the peptide bond between the Citrulline and the PAB spacer of the linker.[][][11] While initially thought to be specific to Cathepsin B, studies have shown that other cathepsins (K and L) may also contribute to this cleavage.[4][12]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates an irreversible, spontaneous 1,6-electronic cascade elimination within the PAB spacer.[9][10] This "self-immolation" results in the fragmentation of the PAB unit and the release of the unmodified, active cytotoxic payload directly into the cytoplasm of the cancer cell, where it can then exert its cell-killing effect.[9][11]
References
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
- 5. news-medical.net [news-medical.net]
- 6. This compound | Delchimica [delchimica.com]
- 7. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 11. benchchem.com [benchchem.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of NH2-PEG3-Val-Cit-PAB-OH in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the NH2-PEG3-Val-Cit-PAB-OH linker system, a critical component in the design of modern antibody-drug conjugates (ADCs). We will delve into the molecular intricacies of its function, from selective cleavage within the tumor cell to the precise release of a cytotoxic payload. This document summarizes key quantitative data, provides detailed experimental protocols for validation, and visualizes the underlying biological and chemical processes.
Core Components and Their Strategic Roles
The this compound linker is a multi-functional entity, where each component is engineered for a specific purpose to ensure stability in circulation and targeted drug release.
-
NH2 (Amine Terminus): This primary amine group serves as a versatile reactive handle for conjugation to the monoclonal antibody (mAb), typically through amide bond formation with available carboxyl groups on the antibody.
-
PEG3 (Polyethylene Glycol, 3 units): The short, hydrophilic PEG3 spacer imparts several advantageous properties to the ADC.[1][2] It enhances the aqueous solubility of the often hydrophobic linker-payload complex, which can reduce aggregation, especially at higher drug-to-antibody ratios (DARs).[3] This improved solubility and hydrophilicity can also contribute to better pharmacokinetics.[4] While longer PEG chains can sometimes cause steric hindrance, a short PEG3 linker is thought to provide sufficient spacing for efficient enzymatic access to the cleavage site without significantly impeding antigen binding.
-
Val-Cit (Valine-Citrulline Dipeptide): This dipeptide sequence is the lynchpin of the linker's tumor-selective cleavage strategy.[5] It is specifically designed as a recognition and cleavage site for cathepsin B, a lysosomal cysteine protease that is significantly upregulated in the acidic microenvironment of many tumor cells.[5] The Val-Cit linker exhibits high stability in the bloodstream, where cathepsin B activity is minimal, but is readily cleaved within the lysosome.
-
PAB (p-Aminobenzyl Alcohol) Spacer: The PAB moiety functions as a "self-immolative" spacer. It connects the Val-Cit dipeptide to the cytotoxic payload via a carbamate (B1207046) bond. Following the enzymatic cleavage of the Val-Cit linker, the PAB group undergoes a spontaneous and rapid 1,6-elimination reaction, leading to the release of the payload in its unmodified, fully active form.
-
OH (Hydroxyl Terminus): The benzylic alcohol on the PAB group is the attachment point for the cytotoxic drug.
The Stepwise Mechanism of Action in Tumor Cells
The therapeutic effect of an ADC equipped with a this compound linker is contingent on a precise, multi-stage process that occurs following the ADC's interaction with a target cancer cell.
-
Targeting and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a tumor cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-antigen complex into an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, a cellular organelle characterized by its acidic internal pH and high concentration of hydrolytic enzymes.
-
Enzymatic Cleavage: Within the lysosome, the upregulated activity of cathepsin B leads to the specific recognition and cleavage of the peptide bond between the citrulline and the PAB group of the linker.
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide exposes a free aniline (B41778) nitrogen on the PAB spacer. This initiates a spontaneous electronic cascade, known as 1,6-elimination. This rapid intramolecular fragmentation of the PAB spacer results in the release of the cytotoxic payload in its original, active form, along with carbon dioxide and p-aminobenzyl alcohol.
-
Induction of Cytotoxicity: The released, membrane-permeable payload (e.g., Monomethyl Auristatin E - MMAE) can then diffuse out of the lysosome and into the cytoplasm, where it exerts its cell-killing effect, such as inhibiting tubulin polymerization and inducing cell cycle arrest and apoptosis.
Quantitative Data
The efficacy of the Val-Cit-PAB linker system is underpinned by its kinetic properties and potent cytotoxicity upon payload release. The following tables summarize representative quantitative data for similar Val-Cit linker systems.
Table 1: Representative Michaelis-Menten Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers
| Dipeptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit | 25 | 1.5 | 60,000 |
| Val-Ala | 150 | 0.8 | 5,300 |
| Phe-Lys | 40 | 1.2 | 30,000 |
Note: Data are illustrative and compiled from various sources for comparative purposes. Actual values can vary based on the specific substrate and experimental conditions.
Table 2: Representative In Vitro Drug Release from a Val-Cit-MMAE ADC in Plasma
| Time (hours) | Percent MMAE Released (Human Plasma) | Percent MMAE Released (Mouse Plasma) |
| 0 | 0 | 0 |
| 24 | < 1% | ~5% |
| 48 | < 1% | ~10% |
| 96 | ~1.5% | ~18% |
| 144 | ~2% | ~25% |
Note: Data are adapted from graphical representations in the literature and highlight the higher instability of the Val-Cit linker in mouse plasma due to the activity of carboxylesterase 1C.
Table 3: In Vitro Cytotoxicity (IC50) of Val-Cit-PAB-MMAE ADCs in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (nM) |
| BxPC-3 | Pancreatic | 0.97 |
| PSN-1 | Pancreatic | 0.99 |
| Capan-1 | Pancreatic | 1.10 |
| Panc-1 | Pancreatic | 1.16 |
| SK-BR-3 | Breast | 0.5 - 10 |
| NCI-N87 | Gastric | 0.1 - 5 |
| KPL-4 | Breast | 0.2 - 8 |
| MDA-MB-468 | Breast | 1.5 - 15 |
Note: IC50 values are compiled from multiple studies and can vary significantly based on the target antigen expression, ADC construct, and assay conditions.
Experimental Protocols
Cathepsin B Cleavage Assay (In Vitro)
Objective: To quantify the rate of payload release from an ADC upon incubation with purified cathepsin B.
Materials:
-
ADC construct with NH2-PEG3-Val-Cit-PAB-Payload
-
Recombinant human cathepsin B
-
Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 10 mM DTT
-
Quenching Solution: Acetonitrile with an internal standard
-
Incubator at 37°C
-
LC-MS system
Methodology:
-
Enzyme Activation: Pre-incubate a stock solution of cathepsin B in assay buffer for 15 minutes at 37°C to ensure full enzymatic activity.
-
Reaction Initiation: In a microcentrifuge tube, add the ADC to the pre-warmed assay buffer to a final concentration of approximately 10 µM. Initiate the cleavage reaction by adding the activated cathepsin B solution (final concentration typically 20-50 nM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to an excess of cold quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to quantify the concentration of the released payload.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Drug Release Analysis
Objective: To separate and quantify the released hydrophobic payload from the intact ADC.
Instrumentation and Columns:
-
HPLC system with UV or MS detector
-
Column: C8 or C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters ACQUITY UPLC BEH C18)
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Methodology:
-
Sample Preparation: Prepare quenched reaction samples as described in the cathepsin B cleavage assay protocol.
-
Injection: Inject a defined volume of the supernatant onto the RP-HPLC column.
-
Gradient Elution: Elute the analytes using a linear gradient of increasing Mobile Phase B. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Detection: Monitor the elution profile at a wavelength appropriate for the payload (e.g., 248 nm for MMAE) or by mass spectrometry.
-
Quantification: Create a standard curve using known concentrations of the free payload. Calculate the concentration of the released payload in the samples by integrating the corresponding peak area and comparing it to the standard curve.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free drug
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody (as a negative control), and free drug (as a positive control) in complete medium. Replace the existing medium with the treatment solutions.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (typically 72-96 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model to fit the dose-response curve and calculate the IC50 value.
Signaling Pathways and Visualizations
Upstream Regulation of Cathepsin B in Tumor Cells
The overexpression of cathepsin B in tumor cells is not a random event but is driven by specific oncogenic signaling pathways. Transcription factors such as Ets1, Sp1, and Sp3 have been shown to activate the transcription of the cathepsin B gene. Furthermore, the β-catenin signaling pathway can promote cathepsin B expression by enhancing its transcription.
Experimental Workflow for In Vitro ADC Cleavage Assay
The following diagram illustrates the key steps in a typical in vitro experiment to validate the cleavage of the Val-Cit linker by cathepsin B and quantify the release of the payload.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of the PEG3 Spacer in the NH2-PEG3-Val-Cit-PAB-OH Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide offers a comprehensive examination of the NH2-PEG3-Val-Cit-PAB-OH linker, a cornerstone in the sophisticated design of modern Antibody-Drug Conjugates (ADCs). The focus of this document is to dissect the critical role of the triethylene glycol (PEG3) spacer element. We will explore its impact on crucial ADC attributes including solubility, aggregation, in vivo stability, and pharmacokinetic profiles. This guide synthesizes quantitative data from relevant studies, provides detailed experimental methodologies for the evaluation of ADCs, and employs diagrams to illustrate key concepts and processes, serving as a vital resource for professionals in the field of targeted cancer therapy development.
Introduction: The Architecture of a High-Performance ADC Linker
Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine, designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The efficacy of an ADC is not solely dependent on the antibody's targeting capability or the payload's potency; the linker connecting these two components is a critical determinant of the overall therapeutic index.
The this compound linker is an advanced, enzyme-cleavable system meticulously engineered for stability in circulation and selective payload release within the tumor microenvironment. Its architecture consists of:
-
NH2 (Amino Group): A reactive handle for conjugation to a cytotoxic payload, often after modification.
-
PEG3 (Triethylene Glycol) Spacer: A short, hydrophilic spacer that modulates the physicochemical properties of the ADC.
-
Val-Cit (Valine-Citrulline) Dipeptide: A substrate for lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells.[1][2]
-
PAB (p-aminobenzyl alcohol): A self-immolative unit that, following Val-Cit cleavage, fragments to release the payload in its active form.
-
OH (Hydroxyl Group): The attachment point for the cytotoxic drug.
This guide will specifically focus on the multifaceted contributions of the PEG3 spacer to the linker's functionality and the overall performance of the resulting ADC.
The Core Functions of the PEG3 Spacer
The incorporation of a discrete PEG3 spacer is a strategic design choice that addresses several challenges in ADC development, primarily stemming from the hydrophobic nature of many cytotoxic payloads.
Enhancing Solubility and Mitigating Aggregation
A primary challenge in ADC development is the propensity for aggregation, driven by the hydrophobic nature of the payload. This aggregation can compromise manufacturing, stability, and safety. The hydrophilic PEG3 spacer counteracts this by increasing the overall hydrophilicity of the linker-drug conjugate.[3][4]
-
Mechanism of Action: The ether oxygens of the PEG chain form hydrogen bonds with water, creating a hydration shell around the payload. This masks its hydrophobicity, preventing the intermolecular interactions that lead to aggregation and precipitation. Even short PEG spacers can significantly improve solubility.[5]
Caption: The PEG3 spacer enhances the solubility of the hydrophobic payload, reducing aggregation.
Optimizing Pharmacokinetics and In Vivo Stability
The PEG spacer's influence extends to the ADC's behavior in vivo. While longer PEG chains are known for significantly extending serum half-life, a short PEG3 spacer offers a more nuanced but critical advantage.
-
Steric Hindrance and Stability: The PEG3 spacer provides steric shielding for the Val-Cit dipeptide, protecting it from premature cleavage by proteases in systemic circulation. This enhances the linker's stability, ensuring the ADC remains intact until it reaches the target tumor cell.
-
Improved Pharmacokinetics (PK): By increasing the hydrophilicity of the ADC, the PEG spacer reduces clearance rates. Studies comparing different PEG lengths show that even short spacers can significantly improve PK profiles compared to non-PEGylated linkers, leading to greater drug exposure in the tumor.[6]
Facilitating Efficient Intracellular Drug Release
The spatial separation provided by the PEG3 spacer is vital for the effective release of the payload within the target cell.
-
Enzyme Accessibility: The spacer distances the Val-Cit cleavage site from the bulky antibody, improving its accessibility to Cathepsin B within the lysosome. A linker that is too short can sterically hinder the enzyme, leading to inefficient payload release. It has been shown that a PEG3 spacer is sufficient for Cathepsin B to achieve full catalytic activity on a Val-Cit-PAB fragment.[7]
Caption: The PEG3 spacer facilitates efficient enzymatic cleavage of the Val-Cit linker.
Quantitative Data Presentation
The selection of PEG spacer length is a critical optimization step. The following tables summarize representative data from studies comparing short PEG linkers, illustrating the impact on key ADC parameters.
Table 1: Comparative Pharmacokinetic Parameters of ADCs with Different PEG Spacer Lengths
| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
|---|---|---|---|---|
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
(Data synthesized from a study on PEGylated glucuronide-MMAE linkers.[6])
Table 2: Impact of PEG Spacer Length on In Vitro Cytotoxicity (IC50)
| Cell Line | Linker | IC50 (ng/mL) |
|---|---|---|
| Karpas-299 | No PEG | ~10 |
| Karpas-299 | PEG2 | ~10 |
| Karpas-299 | PEG4 | ~10 |
| Karpas-299 | PEG8 | ~10 |
(Data adapted from Burke et al., 2017, on an anti-CD30 ADC, showing that for some constructs, short PEG linkers do not negatively impact in vitro potency.[8])
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of ADCs. The following sections outline key methodologies.
Synthesis of this compound Linker
The synthesis of the complete linker is a multi-step process, typically involving solid-phase peptide synthesis (SPPS) for the dipeptide portion, followed by solution-phase coupling of the PAB and PEG moieties.
Workflow Diagram:
Caption: General workflow for the synthesis of the this compound linker.
Protocol Summary:
-
Solid-Phase Synthesis of Val-Cit-PAB-OH:
-
Swell Rink amide resin in N,N-dimethylformamide (DMF).
-
Remove the Fmoc protecting group using 20% piperidine (B6355638) in DMF.
-
Couple Fmoc-Cit-OH using a coupling agent such as HBTU/HOBt/DIPEA.
-
Repeat the deprotection and coupling steps for Fmoc-Val-OH.[9]
-
Couple p-aminobenzyl alcohol to the N-terminus.
-
Cleave the Val-Cit-PAB-OH from the resin using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA)). Purify the product.[9]
-
-
Coupling of PEG3 Spacer:
-
Dissolve the purified Val-Cit-PAB-OH and an activated form of Boc-NH-PEG3-COOH (e.g., NHS ester) in a suitable solvent like DMF.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) and allow the reaction to proceed.
-
Monitor the reaction by LC-MS.
-
-
Final Deprotection and Purification:
-
Remove the Boc protecting group from the PEG spacer using TFA.
-
Purify the final this compound linker by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, measuring drug deconjugation over time.
Protocol:
-
Incubation: Incubate the ADC at a final concentration of ~1 mg/mL in plasma (human, mouse, rat) at 37°C. Include a control sample in a buffer (e.g., PBS).
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: At each time point, quench the reaction by freezing at -80°C. For analysis, thaw the samples and isolate the ADC using affinity capture (e.g., Protein A magnetic beads).
-
Analysis:
-
LC-MS for DAR: Elute the intact ADC from the beads and analyze by LC-MS to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in average DAR indicates drug-linker instability.
-
LC-MS/MS for Free Payload: Precipitate proteins from the plasma supernatant (e.g., with acetonitrile) and quantify the released free payload using LC-MS/MS.
-
-
Data Analysis: Plot the average DAR or the percentage of released payload against time to determine the stability profile and half-life of the ADC in plasma.
In Vitro Cytotoxicity Assay (MTT/XTT)
This assay determines the potency of the ADC in killing target cancer cells.
Protocol:
-
Cell Seeding: Seed target antigen-positive and antigen-negative (as a control) cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in the cell culture medium. Replace the old medium with the drug-containing medium.
-
Incubation: Incubate the plates for a period that allows for ADC processing and cell death (typically 72-96 hours) at 37°C and 5% CO2.
-
Viability Assessment:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.
-
Incubate for 2-4 hours. Viable cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.
-
If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
IC50 Calculation: Normalize the absorbance data to the untreated control wells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Conclusion
The this compound linker exemplifies the intricate chemical engineering required for the development of effective ADCs. The PEG3 spacer, though a small component, is a critical modulator of the conjugate's overall properties. It enhances solubility, reduces aggregation, improves in vivo stability and pharmacokinetics, and ensures efficient enzymatic access for payload release. The quantitative data and experimental protocols provided in this guide underscore the importance of rational linker design. A thorough understanding and empirical evaluation of each component, particularly the spacer element, are paramount to optimizing the therapeutic window and advancing the next generation of targeted cancer therapies.
References
- 1. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Val-Cit Dipeptide Cleavage by Cathepsin B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide linker by cathepsin B, a critical mechanism in the design and function of antibody-drug conjugates (ADCs). This document outlines the core principles of this interaction, detailed experimental protocols for its analysis, and quantitative data to support research and development in this field.
Introduction
The Val-Cit dipeptide has emerged as a cornerstone in the development of ADCs, serving as a cleavable linker that connects a monoclonal antibody to a cytotoxic payload.[1][2] The specificity of this linker for proteases like cathepsin B, which are often upregulated in the tumor microenvironment, allows for the targeted release of the payload within cancer cells, thereby enhancing therapeutic efficacy and minimizing systemic toxicity.[2][3] Cathepsin B is a lysosomal cysteine protease that plays a significant role in intracellular protein degradation.[1] Its heightened activity in the acidic environment of lysosomes within tumor cells makes it an ideal enzyme for triggering the release of cytotoxic agents from ADCs.[1]
Mechanism of Val-Cit Cleavage by Cathepsin B
The cleavage of the Val-Cit linker by cathepsin B is a highly specific enzymatic reaction that occurs within the lysosome following the internalization of the ADC. The process can be broken down into the following key steps:
-
ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized through receptor-mediated endocytosis.[1] The ADC is then trafficked through the endosomal-lysosomal pathway.
-
Enzymatic Recognition and Cleavage: Within the acidic environment of the lysosome, cathepsin B recognizes and binds to the Val-Cit dipeptide of the linker. The active site of cathepsin B, featuring a Cys-His catalytic dyad, hydrolyzes the amide bond between the citrulline residue and a self-immolative spacer, commonly a p-aminobenzyl carbamate (B1207046) (PABC).[1] The S2 subsite of cathepsin B favorably accommodates the hydrophobic valine residue, while the S1 subsite binds to the citrulline.[1]
-
Payload Release: The cleavage of the Cit-PABC bond initiates a spontaneous 1,6-elimination reaction of the PABC spacer. This "self-immolation" results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant.[1]
This targeted release mechanism ensures that the potent cytotoxic agent is liberated preferentially within the target cancer cells, reducing off-target effects.
Factors Affecting Val-Cit Cleavage
The efficiency of Val-Cit dipeptide cleavage by cathepsin B is influenced by several factors:
-
pH: Cathepsin B exhibits optimal enzymatic activity in the acidic environment of the lysosome, typically between pH 4.5 and 6.0.[1][4] This pH-dependent activity is a key factor in the selective cleavage of the linker within the target cells, as the physiological pH of the bloodstream (around 7.4) is not conducive to significant cathepsin B activity.
-
Enzyme Concentration: The rate of cleavage is directly proportional to the concentration of active cathepsin B within the lysosome. The overexpression of cathepsin B in many tumor types contributes to the efficacy of Val-Cit-containing ADCs.
-
Substrate Specificity: While Val-Cit is a preferred substrate for cathepsin B, other cathepsins, such as cathepsin L, S, and F, have also been shown to cleave this linker.[3] This redundancy may be advantageous in overcoming potential resistance mechanisms.
Quantitative Data on Val-Cit Cleavage
The kinetic parameters of Val-Cit cleavage by cathepsin B are crucial for understanding the efficiency of payload release. While kinetic data for full ADCs are not widely available in the public domain, studies using model substrates provide valuable insights.
| Peptide Linker | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |
Table 1: Illustrative kinetic parameters for the cleavage of different dipeptide linkers by cathepsin B. Data is presented for comparative purposes and may vary based on experimental conditions.[1]
Experimental Protocols
Accurate assessment of Val-Cit cleavage is essential for the development and characterization of ADCs. The following are detailed protocols for two common assays used to measure this activity.
Protocol 1: Fluorogenic Substrate Cleavage Assay
This high-throughput assay is used to determine the kinetics of linker cleavage by measuring the increase in fluorescence of a reporter molecule upon cleavage.
Materials:
-
Recombinant human cathepsin B
-
Fluorogenic peptide substrate (e.g., Val-Cit-AMC)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0
-
Fluorescence microplate reader
-
96-well black, clear-bottom plates
-
Dithiothreitol (DTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Val-Cit-AMC substrate in DMSO.
-
Prepare the Assay Buffer and Activation Buffer.
-
Activate the recombinant cathepsin B by diluting it in the Activation Buffer and incubating at room temperature for 15 minutes.
-
-
Assay Setup:
-
Prepare serial dilutions of the Val-Cit-AMC substrate in the Assay Buffer in a 96-well plate.
-
Add the activated cathepsin B solution to each well to initiate the reaction. A typical final enzyme concentration is in the nanomolar range (e.g., 10-50 nM).
-
Include control wells:
-
Substrate blank (Assay Buffer + substrate, no enzyme)
-
Enzyme control (Assay Buffer + enzyme, no substrate)
-
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of approximately 350-380 nm and an emission wavelength of approximately 440-460 nm.[3]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Calculate k_cat_ using the equation: k_cat_ = V_max_ / [E], where [E] is the enzyme concentration.
-
Protocol 2: HPLC-Based ADC Cleavage Assay
This method directly measures the release of the payload from the ADC over time.
Materials:
-
Antibody-drug conjugate (ADC) with a Val-Cit linker
-
Recombinant human cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column
-
Centrifuge
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer. A typical ADC concentration is in the micromolar range (e.g., 1 µM).[3]
-
Initiate the reaction by adding activated cathepsin B. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM).[3]
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding at least three volumes of ice-cold quenching solution.
-
-
Sample Preparation:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the released payload.
-
-
HPLC Analysis:
-
Inject the supernatant onto the C18 column of the HPLC system.
-
Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the intact ADC, cleaved payload, and other components.
-
Monitor the elution profile using a UV detector at an appropriate wavelength for the payload.
-
-
Quantification:
-
Integrate the peak area corresponding to the released payload.
-
Quantify the amount of released payload at each time point by comparing the peak area to a standard curve generated with the free payload.
-
Calculate the rate of cleavage from the time-course data.
-
Visualizations
Caption: Mechanism of ADC payload release via Cathepsin B cleavage.
Caption: Workflow for determining cleavage kinetics using a fluorogenic assay.
References
The Lynchpin of Targeted Therapy: A Technical Guide to the PAB Self-Immolative Spacer in Drug Release
For Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyloxycarbonyl (PABC) self-immolative spacer represents a critical innovation in the design of targeted drug delivery systems, particularly within the burgeoning field of Antibody-Drug Conjugates (ADCs). Its elegant mechanism of controlled drug release has been instrumental in enhancing the therapeutic window of highly potent cytotoxic agents, ensuring they are unleashed preferentially within target cells while minimizing systemic toxicity. This technical guide provides an in-depth exploration of the PAB spacer's function, the underlying chemical principles, and the experimental protocols essential for its successful implementation in drug development.
Core Function and Mechanism of Action
The primary role of the PAB self-immolative spacer is to act as a stable, covalent bridge between a targeting moiety, such as a monoclonal antibody, and a potent therapeutic payload.[1] The linker is designed to be robust and stable in the systemic circulation (blood plasma, pH ~7.4), thereby preventing premature drug release that could harm healthy tissues.[2][3] The magic of the PAB spacer lies in its triggered, rapid, and irreversible decomposition—a process termed "self-immolation"—which occurs only after a specific activation event inside the target cell.[4]
This activation is typically initiated by the enzymatic cleavage of an adjacent linker component, most commonly a dipeptide sequence like valine-citrulline (Val-Cit).[5] Many tumor cells overexpress certain lysosomal proteases, such as Cathepsin B, which selectively recognize and cleave the Val-Cit motif.[3][] Once the dipeptide is cleaved, a cascade of electronic rearrangements within the PAB spacer is initiated. This process, a 1,6-elimination reaction, leads to the spontaneous release of the unmodified, fully active drug.[7] This controlled release mechanism is paramount for maximizing the delivery of the cytotoxic agent to the tumor site while minimizing systemic exposure, thus widening the therapeutic window.[1]
The versatility of the PAB spacer allows for the attachment of various payloads through different chemical linkages, including carbamates (PABC), ethers (PABE), and quaternary ammonium (B1175870) groups (PABQ), accommodating drugs with secondary amine, phenol, or tertiary amine functionalities, respectively.[8]
Signaling Pathway: Enzymatic Cleavage and Self-Immolation
The sequence of events leading to drug release via the PAB spacer can be visualized as a molecular domino effect. The following diagram illustrates this pathway, starting from the enzymatic cleavage of a Val-Cit linker to the final release of the active drug.
Quantitative Data on Drug Release and Linker Stability
The performance of an ADC is critically dependent on the stability of the linker in circulation and the efficiency of drug release at the target site. Various studies have quantified these parameters for PAB-containing linkers. The following tables summarize key quantitative findings from the literature.
| Linker System | Trigger | Release Half-Life (in presence of trigger) | Reference |
| Phe-Lys-PABC-Doxorubicin | Cathepsin B | 8 minutes | [7] |
| Val-Lys-PABC-Doxorubicin | Cathepsin B | 9 minutes | [7] |
| Val-Cit-PABC-Doxorubicin | Lysosomal Lysate | Identical to Phe-Lys linker | [9] |
| Glucuronide-PAB-Payload | β-glucuronidase | Rapid and quantitative | [10] |
| ADC Linkage | Plasma Stability Finding | Key Observation | Reference |
| Val-Cit-PAB | High stability in human plasma | Susceptible to premature cleavage by rodent carboxylesterase 1c (Ces1c) | [11] |
| Val-Cit-PAB | Susceptible to human neutrophil elastase | Cleavage between citrulline and valine can lead to off-target release | [11][12] |
| Glutamic acid–valine–citrulline (EVCit)-PAB | Improved stability in rodent plasma | Additional glutamic acid reduces susceptibility to Ces1c | [11] |
| Non-cleavable linkers | Generally higher plasma stability | May limit the "bystander effect" where released drug kills neighboring tumor cells | [7] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of ADCs employing PAB self-immolative spacers. Below are representative protocols for key experimental procedures.
Synthesis of a Val-Cit-PAB Drug-Linker Construct
This protocol outlines the solid-phase synthesis of a peptide linker attached to the PAB spacer, followed by conjugation to a drug payload.
Methodology: [4]
-
Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
-
Citrulline Coupling: Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours.
-
Valine Coupling: Repeat the Fmoc deprotection and coupling steps using Fmoc-Val-OH.
-
PAB-OH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide using a suitable coupling agent like HATU.
-
Cleavage and Purification: Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. Precipitate the product in cold diethyl ether and purify by reverse-phase HPLC.
-
Drug Conjugation: Dissolve the purified Val-Cit-PAB-OH linker (1.1 eq.) and the drug (e.g., MMAE, 1.0 eq.) in anhydrous DMF. Add HOBt (1.0 eq.) and pyridine. Stir the reaction at room temperature and monitor its progress by HPLC.
-
Final Purification: Purify the final drug-linker construct by reverse-phase HPLC.
Antibody-Drug Conjugation via Cysteine Residues
This protocol describes the conjugation of the drug-linker to a monoclonal antibody through partially reduced interchain disulfide bonds.
-
Antibody Reduction: Partially reduce the antibody's interchain disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a suitable buffer (e.g., PBS with 1 mM DTPA, pH 8.0). The equivalents of reducing agent are optimized to achieve the desired number of free thiols (typically for a drug-to-antibody ratio, DAR, of 4 or 8).[13][14]
-
Purification of Reduced Antibody: Remove excess reducing agent using a desalting column (e.g., G25).
-
Drug-Linker Preparation: Dissolve the maleimide-functionalized drug-linker (e.g., MC-Val-Cit-PABC-MMAE) in a co-solvent like DMSO.
-
Conjugation: Add the dissolved drug-linker to the reduced antibody solution. The reaction is typically carried out at 4°C or on ice for 1 hour.[13]
-
Quenching: Quench the reaction by adding an excess of a thiol-containing molecule like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.
-
Purification of ADC: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
-
Characterization: Characterize the ADC to determine the average DAR, aggregation levels, and purity using techniques like Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Mass Spectrometry.
In Vitro Drug Release and Stability Assays
Assessing the stability of the ADC in plasma and its susceptibility to enzymatic cleavage is critical.
-
Plasma Stability Assay (LC-MS/MS):
-
Incubate the ADC in plasma (human, mouse, or rat) at 37°C.
-
Collect aliquots at various time points.
-
Precipitate proteins using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of prematurely released free payload.[15]
-
-
Enzymatic Cleavage Assay:
-
Incubate the ADC in a buffer containing the target enzyme (e.g., Cathepsin B).
-
Collect aliquots at predetermined time points.
-
Analyze the samples by reverse-phase HPLC or LC-MS to monitor the disappearance of the intact ADC and the appearance of the released drug.[9]
-
-
Intact ADC Quantification (ELISA):
-
Coat a microtiter plate with an antigen specific to the ADC's antibody.
-
Add plasma samples containing the ADC from an in vivo study.
-
Use an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload to detect only the intact ADC (antibody with payload attached).
-
Add a substrate and measure the resulting signal to quantify the concentration of intact ADC over time.[15]
-
Conclusion
The p-aminobenzyloxycarbonyl self-immolative spacer is a sophisticated and highly effective tool in the targeted drug delivery arsenal. Its mechanism, which balances stability in circulation with rapid, triggered release inside target cells, has been fundamental to the success of numerous ADCs.[1] A thorough understanding of its chemical principles, combined with robust experimental validation of synthesis, conjugation, and stability, is essential for researchers and developers aiming to harness the full potential of this technology. As linker technology continues to evolve, the foundational principles established by the PAB spacer will undoubtedly continue to inform the design of safer and more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. digital.wpi.edu [digital.wpi.edu]
- 4. benchchem.com [benchchem.com]
- 5. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the NH2-PEG3-Val-Cit-PAB-OH Linker: Design, Synthesis, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The NH2-PEG3-Val-Cit-PAB-OH linker is a critical component in the design of modern antibody-drug conjugates (ADCs), offering a sophisticated mechanism for the targeted delivery and controlled release of potent cytotoxic agents. This guide provides a comprehensive overview of its design principles, a detailed synthesis protocol, and its mechanism of action within the context of ADC development.
Core Components and Design Rationale
The this compound linker is a multi-functional molecule engineered for optimal performance in ADCs. Its structure is a deliberate assembly of distinct chemical moieties, each with a specific role in ensuring stability in circulation and promoting efficient drug release within target cells.
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as a specific recognition site for lysosomal proteases, most notably Cathepsin B.[1][] Cathepsin B is an enzyme that is significantly upregulated in the lysosomes of many tumor cells. The Val-Cit linker is designed to be stable in the bloodstream, where cathepsin B activity is low, but susceptible to cleavage in the acidic environment of the lysosome.[1] While initially thought to be specific to Cathepsin B, studies have shown that other cathepsins, such as K and L, can also cleave the Val-Cit sequence.[][4]
-
p-Aminobenzylcarbamate (PABC or PAB): The PAB moiety functions as a "self-immolative" spacer.[1] Its primary role is to connect the dipeptide to the cytotoxic payload and to ensure that the drug is released in its unmodified, active form following enzymatic cleavage.[1][5]
-
Polyethylene (B3416737) Glycol (PEG3) Spacer: The short polyethylene glycol (PEG) chain enhances the solubility and improves the pharmacokinetic properties of the ADC.[6][7][] PEGylation can reduce aggregation, decrease immunogenicity, and prolong the circulation time of the ADC.[6][] The PEG3 spacer in this linker provides a balance of hydrophilicity without being excessively long, which could negatively impact efficacy.[9][10]
-
Terminal Amine (NH2) and Hydroxyl (OH) Groups: The primary amine (NH2) group provides a reactive handle for conjugation to a monoclonal antibody, typically through an appropriate coupling agent. The hydroxyl (OH) group on the PAB moiety is the attachment point for the cytotoxic drug, usually via a carbamate (B1207046) linkage.[11]
Mechanism of Action: Targeted Drug Release
The therapeutic efficacy of an ADC utilizing the this compound linker is dependent on a precise, multi-step release mechanism that occurs after the ADC is internalized by a cancer cell.
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a target cancer cell, triggering receptor-mediated endocytosis. The entire ADC-antigen complex is then engulfed by the cell and trafficked to the lysosome.[1]
-
Enzymatic Cleavage: Within the lysosome, the high concentration of proteases, such as Cathepsin B, recognizes and cleaves the peptide bond between the citrulline and the PAB group of the linker.[1][][12]
-
Self-Immolation: The cleavage of the dipeptide initiates a spontaneous 1,6-elimination reaction within the PAB spacer.[13] This "self-immolation" results in the fragmentation of the PAB spacer, leading to the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[1][5]
-
Induction of Cell Death: Once released, the potent cytotoxic drug can exert its cell-killing effect, for example, by disrupting microtubule polymerization or damaging DNA.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of Val-Cit-PAB based linkers in ADCs.
Table 1: Comparative Stability of Dipeptide Linkers in Human Plasma
| Dipeptide Linker | Relative Stability | Reference |
| Val-Cit | >100x more stable than hydrazone | [14] |
| Phe-Lys | Substantially less stable than Val-Cit | [14] |
| Val-Ala | Similar stability to Val-Cit | [][15] |
Table 2: In Vivo Efficacy of Different Linker-Payload Conjugates
| Linker Type | Efficacy Note | Reference |
| Glucuronide-linked | Greater efficacy in vivo compared to Val-Cit-PAB | [14] |
| Val-Cit-PAB | Better tolerated in vivo compared to glucuronide-linked | [14] |
Table 3: Aggregation of ADCs with Different Linkers
| Linker Type | Aggregation Level | Reference |
| Glucuronide-linked | Minimal (<5%) | [14] |
| Dipeptide-linked (e.g., Val-Cit) | Up to 80% | [14] |
| Val-Ala-based | No obvious increase in dimeric peak | [15] |
| Val-Cit-based | 1.80% increase in aggregation | [15] |
Experimental Protocols
Synthesis of p-Aminobenzyl Alcohol (PAB-OH)
A common route for the synthesis of p-aminobenzyl alcohol involves the reduction of p-nitrobenzyl alcohol.
Materials:
-
p-Nitrobenzyl alcohol
-
Sodium borohydride (B1222165) (NaBH4)
-
Charcoal
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve p-nitrobenzyl alcohol in a mixture of THF and water (e.g., 2:1 v/v).
-
Add NaBH4 and activated charcoal to the solution.
-
Stir the mixture at 50-60°C for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain p-aminobenzyl alcohol.
Note: Alternative methods include the reduction of p-aminobenzoic acid after esterification and protection of the amine group, or the reduction of p-aminobenzaldehyde.[16]
Solid-Phase Synthesis of this compound
This protocol outlines a plausible solid-phase peptide synthesis (SPPS) approach using Fmoc chemistry.
Materials:
-
Fmoc-PAB-OH pre-loaded resin (e.g., Wang resin)
-
Fmoc-Cit-OH
-
Fmoc-Val-OH
-
Fmoc-NH-PEG3-COOH
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Preparation: Start with a pre-loaded Fmoc-PAB-OH resin.
-
Fmoc Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF to remove the Fmoc protecting group from the PAB-OH. Wash the resin thoroughly with DMF and DCM.
-
Citrulline Coupling: Dissolve Fmoc-Cit-OH, HBTU, HOBt, and DIPEA in DMF. Add the solution to the deprotected resin and shake for 2-4 hours. Wash the resin.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step to remove the protecting group from the citrulline residue.
-
Valine Coupling: Couple Fmoc-Val-OH to the deprotected citrulline residue using the same coupling procedure as for citrulline.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step.
-
PEG3 Spacer Coupling: Couple Fmoc-NH-PEG3-COOH to the deprotected valine residue.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the PEG3 spacer.
-
Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to cleave the linker from the solid support and remove side-chain protecting groups.
-
Purification: Precipitate the crude linker in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Visualizations
Synthesis Pathway of this compound
Caption: Solid-phase synthesis workflow for this compound.
Mechanism of Drug Release
Caption: Cellular mechanism of action for a Val-Cit-PAB based ADC.
General ADC Production Workflow
References
- 1. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 7. books.rsc.org [books.rsc.org]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 13. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ADC Linker: NH2-PEG3-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cleavable antibody-drug conjugate (ADC) linker, NH2-PEG3-Val-Cit-PAB-OH. This linker system is integral to the design of next-generation targeted therapeutics, enabling the stable circulation of potent cytotoxic agents and their specific release within the tumor microenvironment. This document details the core components of the linker, its mechanism of action, relevant experimental protocols, and key quantitative data.
Core Components and Physicochemical Properties
The this compound linker is a sophisticated molecular construct, with each component playing a crucial role in its function.
-
NH2 (Amine Group): This terminal primary amine serves as the reactive handle for conjugation to a targeting moiety, most commonly a monoclonal antibody. The conjugation typically occurs with the ε-amino groups of lysine (B10760008) residues or the N-terminal α-amino group on the antibody surface through the formation of a stable amide bond.
-
PEG3 (Polyethylene Glycol, 3 units): The tri-ethylene glycol spacer is a hydrophilic component that offers several advantages. It can enhance the solubility and stability of the resulting ADC, reduce aggregation, and provide spatial separation between the antibody and the cytotoxic payload, which can be crucial for efficient enzymatic cleavage.[1]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is a substrate for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[] This enzymatic cleavage is the primary mechanism for the selective release of the cytotoxic drug within the target cancer cell, minimizing off-target toxicity.[]
-
PAB (p-Aminobenzyl Alcohol): This moiety acts as a self-immolative spacer. Following the cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic drug.
-
OH (Hydroxyl Group): The terminal hydroxyl group on the PAB moiety is the attachment point for the cytotoxic payload, typically through a carbamate (B1207046) or carbonate linkage.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C27H46N6O8 | BroadPharm[3] |
| Molecular Weight | 582.7 g/mol | BroadPharm[3] |
| Purity | >95% | Multiple commercial suppliers |
| Storage Condition | -20°C | Multiple commercial suppliers |
Mechanism of Action in Antibody-Drug Conjugates
The functionality of the this compound linker within an ADC is a multi-step process that ensures targeted drug delivery and release.
-
Targeting & Binding: The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis, and enclosed within an endosome.
-
Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Cleavage & Self-immolation: Inside the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide of the linker. This cleavage event triggers the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload.
-
Induction of Apoptosis: The released cytotoxic drug can then exert its pharmacological effect, such as disrupting microtubule dynamics or causing DNA damage, ultimately leading to the death of the cancer cell.
Experimental Protocols
Synthesis of this compound (General Solid-Phase Peptide Synthesis Approach)
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-p-aminobenzyl alcohol (Fmoc-PAB-OH)
-
Fmoc-L-Citrulline (Fmoc-Cit-OH)
-
Fmoc-L-Valine (Fmoc-Val-OH)
-
Fmoc-NH-PEG3-COOH
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
Resin Loading: Swell the 2-CTC resin in DCM. Dissolve Fmoc-PAB-OH and DIPEA in DCM and add to the resin. Agitate for 1-2 hours. Cap any unreacted sites with methanol.
-
Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.
-
Citrulline Coupling: Dissolve Fmoc-Cit-OH, HBTU, and DIPEA in DMF. Add the solution to the deprotected resin and agitate for 2 hours. Monitor the coupling reaction (e.g., with a Kaiser test). Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-Val-OH and then for Fmoc-NH-PEG3-COOH.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection with 20% piperidine in DMF.
-
Cleavage from Resin: Wash the resin with DCM. Treat the resin with a cleavage cocktail (e.g., 95:2.5:2.5 TFA/water/triisopropylsilane) for 2-3 hours to cleave the linker from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether. Purify the crude linker by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker in plasma to predict its in vivo behavior.[8][9][10][11][12]
Materials:
-
ADC construct with the this compound linker
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS system
Procedure:
-
Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample in PBS.
-
Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: At each time point, quench the reaction (e.g., by freezing at -80°C). Prepare the samples for analysis by either precipitating plasma proteins or using affinity capture to isolate the ADC.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC (by measuring the drug-to-antibody ratio, DAR) or the amount of released payload over time.
Cathepsin B Cleavage Assay
This assay confirms the specific enzymatic cleavage of the Val-Cit linker.[13][][15][16]
Materials:
-
ADC construct with the this compound linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing a reducing agent like DTT)
-
37°C incubator
-
RP-HPLC or LC-MS system
Procedure:
-
Enzyme Activation: Activate Cathepsin B according to the manufacturer's instructions, typically by pre-incubation in the assay buffer.
-
Reaction Initiation: Add the ADC to the activated Cathepsin B solution to initiate the cleavage reaction.
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. Collect aliquots at different time points.
-
Reaction Quenching: Stop the reaction in each aliquot, for example, by adding a protease inhibitor or by acidifying the sample.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released payload and the remaining intact ADC over time.
Conclusion
The this compound linker represents a highly refined and effective component for the construction of antibody-drug conjugates. Its modular design, incorporating a hydrophilic spacer, a specific enzymatic cleavage site, and a self-immolative moiety, allows for the development of ADCs with a favorable therapeutic index. The protocols and data presented in this guide provide a foundational understanding for researchers and drug developers working to harness the potential of this technology in the creation of novel cancer therapeutics. Further optimization and characterization, particularly regarding the specific antibody and payload, are essential for the successful clinical translation of ADCs employing this advanced linker system.
References
- 1. purepeg.com [purepeg.com]
- 3. This compound, ADC linker, 2055024-62-7 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]
- 7. [PDF] Solid phase synthesis - designer linkers for combinatorial chemistry : a review | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. njbio.com [njbio.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. aacrjournals.org [aacrjournals.org]
A Deep Dive into the NH2-PEG3-Val-Cit-PAB-OH Linker: A Critical Component in Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The NH2-PEG3-Val-Cit-PAB-OH linker is a sophisticated chemical entity at the forefront of targeted cancer therapy, playing a pivotal role in the design and efficacy of Antibody-Drug Conjugates (ADCs). This in-depth technical guide provides a comprehensive overview of its molecular characteristics, mechanism of action, and the experimental context for its application in the development of next-generation oncology therapeutics.
Core Molecular Data
A precise understanding of the linker's molecular properties is fundamental for its application in drug conjugation and characterization. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C27H46N6O8 |
| Molecular Weight | 598.70 g/mol |
The Architectural Blueprint: A Multifunctional Linker
The this compound linker is a meticulously designed molecule with distinct functional domains, each contributing to the overall stability and conditional cleavage required for effective drug delivery.
-
NH2 (Amine) Group: This terminal primary amine serves as a versatile reactive handle. It allows for covalent attachment to the antibody, typically through reaction with activated carboxylic acid groups on the antibody surface, forming a stable amide bond.
-
PEG3 (Triethylene Glycol) Spacer: The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker. This is crucial for improving the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and improving in vivo tolerance.
-
Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide sequence is the lynchpin of the linker's targeted cleavage mechanism. It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1][] The Val-Cit motif provides a balance of high stability in the systemic circulation, where Cathepsin B activity is minimal, and rapid cleavage within the acidic lysosomal environment of the target cancer cell.[1]
-
PAB (p-Aminobenzylcarbamate) Self-Immolative Spacer: The PAB unit acts as a self-immolative spacer, a critical component for the efficient release of an unmodified cytotoxic payload.[1] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active drug.[3]
-
OH (Hydroxyl) Group: The terminal hydroxyl group provides the attachment point for the cytotoxic drug. This is typically achieved by forming a carbamate (B1207046) linkage, which is cleaved during the self-immolation of the PAB spacer.
Mechanism of Action: A Precisely Timed Payload Release
The therapeutic efficacy of an ADC utilizing the this compound linker is contingent upon a sequential and highly specific series of events that culminate in the release of the cytotoxic payload within the target cancer cell.
References
An In-depth Technical Guide to the Solubility and Stability of the NH2-PEG3-Val-Cit-PAB-OH Linker
For Researchers, Scientists, and Drug Development Professionals
The NH2-PEG3-Val-Cit-PAB-OH linker is a critical component in the design of modern antibody-drug conjugates (ADCs), offering a sophisticated system for attaching potent cytotoxic payloads to monoclonal antibodies. Its design meticulously balances the need for high stability in systemic circulation with the requirement for specific and efficient payload release within the target tumor cell. This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this linker, complete with experimental protocols and visual representations of its mechanism of action.
Core Components and Their Functions
The this compound linker is a modular system, with each component contributing to its overall performance:
-
NH2 (Amine Terminus): Provides a reactive handle for conjugation to the antibody or a payload, often through amide bond formation.
-
PEG3 (Triethylene Glycol Spacer): A short, hydrophilic polyethylene (B3416737) glycol chain that significantly enhances the aqueous solubility of the linker and the resulting ADC.[1][2][3][4][] This is crucial for preventing aggregation, especially when working with hydrophobic payloads, and can improve the pharmacokinetic properties of the conjugate.[1][3][]
-
Val-Cit (Valine-Citrulline Dipeptide): This dipeptide sequence serves as a specific recognition site for lysosomal proteases, most notably Cathepsin B.[6][7][8] Cathepsin B is often overexpressed in the acidic environment of tumor cell lysosomes, making the Val-Cit motif a key element for targeted drug release.[7]
-
PAB (p-Aminobenzylcarbamate Spacer): This "self-immolative" spacer connects the dipeptide to the hydroxyl group.[6] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB unit undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the payload in its active, unmodified form.[]
-
OH (Hydroxyl Terminus): This functional group allows for the attachment of a payload molecule.
Solubility Characteristics
The solubility of the this compound linker and the ADCs constructed with it is a critical determinant of their developability and efficacy. Poor solubility can lead to aggregation, which can compromise the therapeutic effect and potentially induce an immunogenic response.[1]
The inclusion of the PEG3 spacer is a deliberate design choice to mitigate the hydrophobicity often associated with cytotoxic payloads and other linker components.[3][10] PEG chains are known to create a hydrophilic "hydration shell" around the molecule, which improves solubility and can also shield the payload from the surrounding environment, enhancing stability and circulation time.[1][3]
Table 1: Factors Influencing the Solubility of this compound Containing ADCs
| Factor | Impact on Solubility | Rationale |
| PEG3 Spacer | Increases | The hydrophilic nature of the ethylene (B1197577) glycol units enhances aqueous solubility.[1][3][4][] |
| Payload Hydrophobicity | Decreases | Highly hydrophobic payloads can significantly reduce the overall solubility of the ADC, leading to aggregation.[10] |
| Drug-to-Antibody Ratio (DAR) | Decreases with increasing DAR | Higher loading of often hydrophobic payloads increases the overall hydrophobicity of the ADC, potentially leading to aggregation and faster clearance.[3][10] |
| pH | Variable | The ionization state of the terminal amine and any acidic or basic groups on the payload can influence solubility at different pH values. |
| Formulation Buffer | Variable | The choice of buffer, excipients, and pH can be optimized to maximize the solubility and stability of the ADC. |
Stability Profile
The stability of the this compound linker is a two-sided coin: it must be sufficiently stable in the systemic circulation to prevent premature drug release and off-target toxicity, yet labile enough to release the payload efficiently within the target cell.
Plasma Stability
The Val-Cit dipeptide linker is generally considered to have good stability in human plasma, which is crucial for a long circulation half-life and effective tumor targeting.[][11] However, a significant species-specific difference exists. In mouse plasma, the Val-Cit linker is susceptible to cleavage by the carboxylesterase Ces1C, leading to premature payload release.[12][13][14] This is a critical consideration for the design and interpretation of preclinical studies in murine models.[13][15]
Table 2: Stability of the Val-Cit-PAB Linker in Different Environments
| Environment | Key Enzymes/Conditions | Stability | Implications |
| Human Plasma | Low protease activity at neutral pH | High | Minimizes premature drug release and systemic toxicity.[][11] |
| Mouse Plasma | Carboxylesterase Ces1C | Low | Can lead to rapid, premature payload release, complicating preclinical efficacy and toxicology studies.[12][13][14] |
| Tumor Lysosome | Cathepsin B, acidic pH (4.5-5.5) | Low | Enables specific and efficient cleavage for targeted drug release.[7] |
pH and Temperature Stability
Mechanism of Action: Enzymatic Cleavage and Payload Release
The therapeutic efficacy of an ADC utilizing this linker is contingent upon a precise, multi-step process that occurs following internalization into a target cancer cell.
Caption: ADC internalization and payload release pathway.
-
Binding and Internalization: The ADC circulates in the bloodstream and binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, where the entire ADC-antigen complex is engulfed by the cell membrane and transported into an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome. The interior of the lysosome is characterized by an acidic pH (around 4.5-5.5) and a high concentration of active proteases, including Cathepsin B.[7]
-
Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the citrulline and the p-aminobenzylcarbamate (PAB) group of the linker.[8]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates a spontaneous 1,6-electronic cascade elimination of the PAB spacer. This process results in the release of the unmodified, fully active cytotoxic payload, along with carbon dioxide and aza-quinone methide.[]
-
Cytotoxic Action: The released payload can then exert its cell-killing effect, for instance, by inhibiting tubulin polymerization or damaging DNA.
Experimental Protocols
Evaluating the solubility and stability of the this compound linker, typically as part of a complete ADC, is essential during development. Below are generalized protocols for key assessments.
Solubility Assessment
A straightforward method to assess solubility is through visual inspection and measurement of turbidity after attempting to dissolve the compound in various aqueous buffers.
Caption: Experimental workflow for solubility assessment.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the linker or ADC in a suitable organic solvent (e.g., DMSO).
-
Buffer Preparation: Prepare a series of aqueous buffers with varying pH (e.g., 5.0, 7.4, 8.5) and ionic strengths.
-
Dilution: Dilute the stock solution into each buffer to a range of final concentrations.
-
Incubation: Incubate the samples under controlled conditions (e.g., room temperature or 37°C) for a defined period.
-
Analysis:
-
Visual Inspection: Visually inspect for any precipitate or cloudiness.
-
Turbidity Measurement: Quantify the turbidity by measuring the optical density at 600 nm.
-
Size Exclusion Chromatography (SEC-HPLC): Analyze the samples to detect and quantify the formation of soluble aggregates.
-
In Vitro Plasma Stability Assay
This assay is crucial for predicting the in vivo stability of the ADC.
Caption: Workflow for in vitro plasma stability assay.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 1 µM) in plasma (human, mouse, rat, etc.) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction to stop any further degradation. This can be done by adding an acidic quenching buffer or by flash-freezing the sample.
-
Sample Preparation: Process the samples to separate the ADC from plasma proteins, if necessary.
-
Analysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Analyze the intact ADC to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage.[15]
-
HIC (Hydrophobic Interaction Chromatography): HIC-HPLC can be used to separate different drug-loaded species and monitor changes in the DAR distribution over time.
-
LC-MS/MS: To measure the amount of released payload, the free drug can be extracted from the plasma and quantified using a sensitive LC-MS/MS method.[15]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t1/2) of the ADC in plasma.[15]
In Vitro Cathepsin B Cleavage Assay
This assay confirms that the linker is susceptible to enzymatic cleavage, a prerequisite for its mechanism of action.
Methodology:
-
Enzyme Activation: Activate Cathepsin B according to the manufacturer's protocol, typically in an acidic buffer (e.g., pH 5.5) containing a reducing agent like DTT.
-
Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 1-5 µM) in the activation buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B (e.g., 20 nM).[7] Incubate at 37°C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding a protease inhibitor or by denaturing the enzyme.
-
Analysis: Analyze the samples by LC-MS or RP-HPLC to monitor the disappearance of the intact ADC and the appearance of the released payload.
Conclusion
The this compound linker is a highly engineered and versatile tool in the ADC field. Its PEGylated structure confers favorable solubility properties, while the Val-Cit-PAB system provides a robust mechanism for tumor-specific payload release. A thorough understanding of its stability profile, particularly the species-specific differences in plasma stability, is paramount for the successful design and translation of ADC candidates from preclinical models to clinical applications. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of these critical attributes.
References
- 1. purepeg.com [purepeg.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. labinsights.nl [labinsights.nl]
- 4. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. communities.springernature.com [communities.springernature.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 17. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Conjugation of NH2-PEG3-Val-Cit-PAB-OH to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule drug. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. The NH2-PEG3-Val-Cit-PAB-OH linker is a cleavable linker system designed for the controlled release of therapeutic agents.
This document provides a detailed protocol for the conjugation of a cytotoxic drug to the this compound linker and the subsequent conjugation of the drug-linker complex to a monoclonal antibody. It also outlines the analytical methods for characterizing the resulting ADC.
The valine-citrulline (Val-Cit) dipeptide sequence is specifically designed to be cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomes of many tumor cells.[][2] This ensures that the cytotoxic payload is released preferentially within the target cancer cells, minimizing systemic toxicity. The p-aminobenzylcarbamate (PAB) moiety acts as a self-immolative spacer, which upon cleavage of the Val-Cit linker, spontaneously releases the unmodified drug.[][3] The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final ADC.[4] The terminal primary amine (NH2) provides a versatile handle for conjugation to the antibody.
Signaling Pathway and Mechanism of Action
The therapeutic action of an ADC utilizing the Val-Cit-PAB linker is a multi-step process that begins with the specific recognition of a tumor-associated antigen by the monoclonal antibody component of the ADC.
Caption: Mechanism of action for a Val-Cit-PAB-linked ADC.
Experimental Workflow
The overall process for generating the antibody-drug conjugate involves three main stages: activation of the linker and conjugation to the drug, conjugation of the drug-linker construct to the antibody, and finally, purification and characterization of the ADC.
Caption: Overall workflow for ADC synthesis and characterization.
Experimental Protocols
Materials and Reagents
-
This compound Linker
-
Cytotoxic drug with a primary or secondary amine or a hydroxyl group (e.g., Monomethyl Auristatin E - MMAE)
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
p-Nitrophenyl chloroformate (PNP-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Pyridine (B92270) or Triethylamine (TEA)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.5
-
Size-Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
-
UV-Vis Spectrophotometer
-
Mass Spectrometer
Protocol 1: Activation of this compound and Conjugation to a Cytotoxic Drug
This protocol describes the activation of the hydroxyl group on the PAB moiety of the linker to a p-nitrophenyl carbonate, followed by conjugation to an amine-containing cytotoxic drug.
1.1. Activation of the PAB-OH Group:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add pyridine or TEA (2-3 equivalents).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.5-2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the activated linker (NH2-PEG3-Val-Cit-PAB-PNP).
1.2. Conjugation of the Activated Linker to an Amine-Containing Drug (e.g., MMAE):
-
Dissolve the activated linker, NH2-PEG3-Val-Cit-PAB-PNP (1.2 equivalents), in anhydrous DMF.
-
Add the amine-containing cytotoxic drug (1 equivalent) to the solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude drug-linker construct (NH2-PEG3-Val-Cit-PAB-Drug) can be purified by reverse-phase HPLC.
| Parameter | Value | Reference |
| Molar Ratio (Linker:PNP-Cl) | 1 : 1.5-2 | [5] |
| Reaction Solvent (Activation) | Anhydrous DCM | [5] |
| Reaction Temperature (Activation) | 0°C to Room Temperature | [5] |
| Molar Ratio (Activated Linker:Drug) | 1.2 : 1 | General Practice |
| Reaction Solvent (Conjugation) | Anhydrous DMF | General Practice |
| Reaction Temperature (Conjugation) | Room Temperature | General Practice |
Protocol 2: Conjugation of the Drug-Linker to the Antibody
This protocol describes the conjugation of the amine-terminated drug-linker construct to the lysine residues of the monoclonal antibody. This is achieved by converting the amine group on the linker to an NHS ester, which then reacts with the primary amines of the antibody's lysine residues.
2.1. Preparation of the Drug-Linker NHS Ester:
-
The NH2-PEG3-Val-Cit-PAB-Drug can be reacted with an excess of a homobifunctional NHS ester crosslinker, such as disuccinimidyl suberate (B1241622) (DSS), in a suitable organic solvent with a tertiary amine base. This will result in a mixture of products, including the desired drug-linker-NHS ester. Purification by HPLC is required to isolate the desired product.
Alternatively, and more commonly for this specific linker, the antibody is modified to present a reactive group for the amine on the linker. A more direct approach is to activate the carboxyl groups on the antibody (aspartic and glutamic acid residues) to form NHS esters, which will then react with the primary amine of the drug-linker construct.
2.2. Lysine-Targeted Conjugation via Amide Bond Formation:
-
Antibody Preparation: Exchange the buffer of the monoclonal antibody solution to a conjugation buffer (e.g., PBS, pH 7.4). Adjust the antibody concentration to 5-10 mg/mL.
-
Drug-Linker Preparation: Dissolve the purified NH2-PEG3-Val-Cit-PAB-Drug in a co-solvent such as DMSO to a final concentration of 10-20 mM.
-
Activation of Antibody (if necessary): While direct conjugation to lysines is possible with pre-activated linkers, a common strategy involves modifying the antibody to introduce a more reactive handle. However, for an amine-terminated linker, direct conjugation to the antibody's carboxyl groups is a viable option. To do this, the antibody's carboxyl groups are activated with EDC and NHS.
-
Conjugation Reaction:
-
Add the dissolved drug-linker construct to the antibody solution at a molar excess of 5-10 fold. The optimal ratio should be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR).[]
-
If activating the antibody's carboxyl groups, first react the antibody with EDC and NHS before adding the drug-linker.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.[]
-
-
Quenching: Quench the reaction by adding an excess of a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
| Parameter | Value | Reference |
| Antibody Concentration | 5-10 mg/mL | General Practice |
| Conjugation Buffer | PBS, pH 8.0-8.5 | [7] |
| Molar Excess of Drug-Linker | 5-10 fold | [] |
| Reaction Temperature | Room Temperature | [] |
| Reaction Time | 2-4 hours | [] |
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unconjugated drug-linker, residual reagents, and to isolate the ADC with the desired properties. Size-exclusion chromatography (SEC) is a widely used method for this purpose.[8][9]
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25 or a pre-packed desalting column) with PBS, pH 7.4.
-
Load the quenched conjugation reaction mixture onto the column.
-
Elute the ADC with PBS, pH 7.4, collecting fractions.
-
Monitor the elution profile by measuring the absorbance at 280 nm. The ADC will elute in the initial high molecular weight fractions, while the smaller, unconjugated drug-linker and other reagents will elute later.
-
Pool the fractions containing the purified ADC.
-
Concentrate the purified ADC solution using an appropriate method, such as centrifugal ultrafiltration.
| Technique | Purpose | Reference |
| Size-Exclusion Chromatography (SEC) | Removal of unconjugated drug-linker and buffer exchange | [8][9] |
Characterization of the Antibody-Drug Conjugate
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
The average number of drug molecules conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute of an ADC. A straightforward method for determining the average DAR is UV-Vis spectroscopy.[3][10] This method relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the cytotoxic drug.
-
Measure the UV-Vis absorbance spectrum of the purified ADC from 220 nm to 400 nm.
-
Record the absorbance at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (A_drug_max).
-
The concentrations of the antibody and the drug can be calculated using the Beer-Lambert law and the known molar extinction coefficients (ε) of the antibody and the drug at these two wavelengths.
-
The DAR is then calculated as the molar ratio of the drug to the antibody.
Equations for DAR Calculation:
-
C_antibody_ = (A280 - (A_drug_max_ * ε_drug_ at 280nm / ε_drug_ at max)) / ε_antibody_ at 280nm
-
C_drug_ = A_drug_max_ / ε_drug_ at max
-
DAR = C_drug_ / C_antibody_
| Parameter | Description | Reference |
| A280 | Absorbance of the ADC at 280 nm | [3][10] |
| A_drug_max_ | Absorbance of the ADC at the drug's λmax | [3][10] |
| ε_antibody_ at 280nm | Molar extinction coefficient of the antibody at 280 nm | [3][10] |
| ε_drug_ at max | Molar extinction coefficient of the drug at its λmax | [3][10] |
| ε_drug_ at 280nm | Molar extinction coefficient of the drug at 280 nm | [3][10] |
Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
While UV-Vis spectroscopy provides the average DAR, Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[11][12] The conjugation of hydrophobic drug-linkers to the antibody increases its overall hydrophobicity, allowing for the separation of species with different DARs.
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Inject the purified ADC onto a HIC column (e.g., Butyl-NPR).
-
Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
The different peaks in the chromatogram correspond to antibody species with different numbers of conjugated drugs. The weighted average DAR can be calculated from the area of each peak.[]
| Parameter | Typical Condition | Reference |
| Column | Butyl-NPR | [12] |
| Mobile Phase A | 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0 | [11] |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol | [13] |
| Gradient | Decreasing salt concentration | [11] |
| Detection | UV at 280 nm | [13] |
Further Characterization by Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and characterization of ADCs. It provides precise molecular weight information for the intact ADC, as well as its subunits (light and heavy chains) after reduction. This allows for the confirmation of the conjugation and the determination of the drug load distribution.
Conclusion
The this compound linker provides a robust and versatile platform for the development of targeted antibody-drug conjugates. The protocols outlined in this document offer a comprehensive guide for the synthesis, purification, and characterization of ADCs using this advanced linker technology. Careful optimization of the reaction conditions and thorough analytical characterization are crucial for the successful development of safe and effective ADC therapeutics.
References
- 2. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 5. bicellscientific.com [bicellscientific.com]
- 7. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 10. agilent.com [agilent.com]
- 11. ajibio-pharma.com [ajibio-pharma.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
Application Notes and Protocols for Payload Attachment to NH2-PEG3-Val-Cit-PAB-OH Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemistry, application, and detailed protocols for the attachment of payloads to the NH2-PEG3-Val-Cit-PAB-OH linker, a critical component in the development of modern Antibody-Drug Conjugates (ADCs).
Introduction to this compound Linker Chemistry
The this compound linker is a sophisticated, cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells.[1] Its multi-component structure is engineered for high stability in systemic circulation and precise enzymatic cleavage within the target tumor cell.[1][2]
The key components of the linker are:
-
NH2-PEG3: A primary amine connected to a three-unit polyethylene (B3416737) glycol (PEG) spacer. The amine group serves as a versatile handle for conjugation to antibodies or other targeting moieties, often after modification to a maleimide (B117702) or other reactive group.[2][3] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and immunogenicity.[3]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[4][5] Cathepsin B is significantly upregulated in the lysosomes of many tumor cells, providing a targeted release mechanism.[4] This dipeptide offers a balance of stability in the bloodstream, where Cathepsin B activity is low, and high susceptibility to cleavage in the acidic lysosomal environment of target cells.[1]
-
PAB-OH (p-Aminobenzyl Alcohol): This unit acts as a "self-immolative" spacer.[1] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, which results in the release of the payload in its unmodified, active form.[6] The hydroxyl group (-OH) is the attachment point for the payload, typically through a carbamate (B1207046) or ether linkage.[7]
Mechanism of Action: From Systemic Circulation to Payload Release
The therapeutic action of an ADC utilizing the this compound linker is a multi-step process that begins with systemic administration and culminates in the targeted release of the cytotoxic payload within the cancer cell.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of Val-Cit-PAB based linkers.
Table 1: Comparative Stability of ADC Linkers in Plasma
| Linker Type | Plasma Source | Incubation Time (days) | Intact ADC Remaining (%) | Key Observations | Reference |
| Val-Cit-PAB | Human | 7 | >90% | Generally stable in human plasma. | |
| Val-Cit-PAB | Mouse | 1 | ~35% | Significant payload loss due to cleavage by carboxylesterase 1C (Ces1C). | |
| Glu-Val-Cit-PAB | Mouse | 14 | ~100% | Addition of a glutamic acid residue improves stability in mouse plasma. | [8] |
| Non-cleavable (e.g., SMCC) | Mouse/Human | 7 | >95% | High stability due to the lack of a specific cleavage site. | [9] |
Table 2: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Notes | Reference |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B | Considered the benchmark for efficient cleavage and stability. | [6][10] |
| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Effectively cleaved, with the advantage of lower hydrophobicity. | [10] |
| Phe-Lys | ~30-fold faster than Val-Cit | Cathepsin B (isolated) | Rapidly cleaved by isolated Cathepsin B, but rates were similar to Val-Cit in lysosomal extracts. | [10] |
Experimental Protocols
Protocol 1: Payload Attachment to this compound via Esterification
This protocol describes the conjugation of a payload containing a carboxylic acid functional group to the hydroxyl group of the PAB moiety.
Materials:
-
This compound linker
-
Payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Dissolution: Dissolve the this compound linker (1 equivalent) and the carboxylic acid-containing payload (1.2 equivalents) in anhydrous DCM or DMF.
-
Activation: Add DMAP (0.1 equivalents) to the solution. In a separate vial, dissolve DCC or EDC (1.5 equivalents) in anhydrous DCM or DMF.
-
Conjugation: Slowly add the DCC/EDC solution to the linker-payload mixture. Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used). Concentrate the filtrate under reduced pressure. Purify the crude product by RP-HPLC to obtain the desired payload-linker conjugate.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. Lyophilize the pure fractions and store at -20°C under desiccated conditions.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This protocol outlines an in vitro assay to evaluate the cleavage of the Val-Cit dipeptide and the subsequent release of the payload.
Materials:
-
Payload-linker conjugate
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM dithiothreitol (B142953) (DTT), pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare a stock solution of the payload-linker conjugate in DMSO. Reconstitute purified Cathepsin B in the assay buffer to a working concentration. Pre-warm all solutions to 37°C.
-
Reaction Initiation: In a microcentrifuge tube, add the payload-linker conjugate to the assay buffer. Initiate the cleavage reaction by adding the Cathepsin B solution. A control reaction without the enzyme should be run in parallel.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact payload-linker conjugate.
-
Data Analysis: Calculate the percentage of payload release at each time point to determine the cleavage kinetics.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
This protocol describes the determination of the average DAR of a purified ADC using Hydrophobic Interaction Chromatography (HIC).[11][12]
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% 2-propanol
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Chromatography: Equilibrate the HIC column with Mobile Phase A. Inject the ADC sample.
-
Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the different drug-loaded ADC species (e.g., DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula:
DAR = Σ (% Peak Area of each species × DAR of each species) / 100[13]
Signaling Pathway Visualization: ADC with a Tubulin Inhibitor Payload
Many potent cytotoxic payloads used in ADCs are tubulin inhibitors, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1).[2] These agents disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][12]
Disclaimer: The information provided in these application notes is for research use only. Protocols may require optimization for specific applications and payloads. Always follow appropriate laboratory safety procedures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads [mdpi.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. stressmarq.com [stressmarq.com]
- 10. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 11. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. mdpi.com [mdpi.com]
- 13. biocompare.com [biocompare.com]
Application Notes and Protocols for ADC Synthesis with NH2-PEG3-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent for targeted cancer therapy. The linker molecule connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides a detailed experimental procedure for the synthesis of an ADC utilizing the cleavable linker, NH2-PEG3-Val-Cit-PAB-OH.
This linker features a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to improve solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide for selective payload release within the tumor cell, and a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer to ensure the release of the unmodified, active drug.[1][2] The terminal primary amine (NH2) allows for conjugation to the antibody, while the hydroxyl group (-OH) on the PAB moiety serves as the attachment point for the cytotoxic payload.[3][4]
Mechanism of Action
The therapeutic action of an ADC constructed with a Val-Cit-PAB linker is dependent on a precise, multi-step process that occurs following internalization by the target cancer cell.[1]
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized through receptor-mediated endocytosis.[1]
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle containing various proteases.
-
Enzymatic Cleavage: Within the lysosome, cathepsin B, an enzyme often upregulated in tumor cells, recognizes and cleaves the peptide bond between the citrulline and the PAB group of the linker.[1]
-
Self-Immolation and Payload Release: Cleavage of the Val-Cit dipeptide initiates a spontaneous 1,6-elimination reaction within the PAB spacer.[1] This "self-immolation" results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell, where it can then exert its cell-killing effect.[1]
Mechanism of ADC action with a Val-Cit-PAB linker.
Experimental Workflow for ADC Synthesis
The synthesis of an ADC using the this compound linker is a multi-step process that involves the activation of the payload, its conjugation to the linker, and the subsequent conjugation of the drug-linker construct to the antibody. This is followed by purification and characterization of the final ADC.
General workflow for ADC synthesis.
Experimental Protocols
Part 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the conjugation of a cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) to the this compound linker. The hydroxyl group on the PAB moiety is first activated, typically by conversion to a p-nitrophenyl (PNP) carbonate, which then reacts with an amine-containing payload.
Materials:
-
This compound
-
Cytotoxic payload with a free amine (e.g., MMAE)
-
p-Nitrophenyl chloroformate (PNP-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Pyridine (B92270) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Reverse-phase HPLC system for purification
Protocol:
-
Activation of the Linker:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.2 eq.) followed by the dropwise addition of p-nitrophenyl chloroformate (1.1 eq.) dissolved in anhydrous DCM.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated linker (NH2-PEG3-Val-Cit-PAB-PNP).
-
-
Conjugation of Payload to Activated Linker:
-
Dissolve the activated linker (1.1 eq.) and the cytotoxic payload (e.g., MMAE, 1.0 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the crude product by semi-preparative reverse-phase HPLC to obtain the drug-linker conjugate (e.g., NH2-PEG3-Val-Cit-PAB-MMAE).
-
Lyophilize the purified fractions to obtain the final product as a solid.
-
Part 2: Conjugation of the Drug-Linker to the Antibody
This protocol outlines the conjugation of the drug-linker to the antibody via lysine (B10760008) residues. The primary amine on the PEG spacer of the drug-linker is first activated with an NHS ester to make it reactive towards the amine groups of lysine residues on the antibody.
Materials:
-
Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified drug-linker conjugate (e.g., NH2-PEG3-Val-Cit-PAB-MMAE)
-
Disuccinimidyl suberate (B1241622) (DSS) or similar NHS ester crosslinker
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Protocol:
-
Activation of the Drug-Linker:
-
Dissolve the drug-linker conjugate (1.0 eq.) in anhydrous DMSO.
-
Add DSS (1.2 eq.) and DIPEA (2.0 eq.).
-
Stir at room temperature for 1-2 hours to form the NHS ester-activated drug-linker.
-
-
Antibody Preparation:
-
Exchange the antibody into the reaction buffer using a desalting column or tangential flow filtration.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the activated drug-linker (in DMSO) to the antibody solution. The molar ratio will influence the final Drug-to-Antibody Ratio (DAR) and should be optimized.
-
The final concentration of DMSO in the reaction mixture should typically be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature or 4°C for 2-4 hours with gentle mixing.
-
-
Purification of the ADC:
-
Purify the crude ADC from unreacted drug-linker and other reagents using Size Exclusion Chromatography (SEC) with a suitable buffer (e.g., PBS).
-
Monitor the elution profile at 280 nm (for the antibody) and at the absorbance maximum of the payload, if applicable.
-
Collect the fractions corresponding to the monomeric ADC.
-
ADC Characterization and Data Presentation
Thorough characterization of the purified ADC is essential to ensure its quality and consistency. The key parameter to determine is the Drug-to-Antibody Ratio (DAR).
Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody is a critical quality attribute that can impact both the efficacy and toxicity of the ADC.[5] Several methods can be employed for DAR determination.
-
UV/Vis Spectroscopy: This is a straightforward method if the drug and antibody have distinct absorbance maxima.[6][] The average DAR can be calculated using the absorbance of the ADC at two wavelengths and the known extinction coefficients of the antibody and the drug.[6]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the DAR distribution.[6] Since drug conjugation increases the hydrophobicity of the antibody, species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs) can be separated.[6] The average DAR is calculated from the weighted area of each peak.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC provides precise mass information, allowing for the determination of the mass of conjugated drugs and thus the DAR.[5][8]
Summary of Quantitative Data
The following tables provide representative data for the synthesis and characterization of an ADC.
Table 1: Typical Reaction Conditions for ADC Synthesis
| Parameter | Condition | Notes |
| Antibody Concentration | 5 - 10 mg/mL | Higher concentrations can lead to aggregation. |
| Drug-Linker:Antibody Ratio | 4:1 to 8:1 (molar) | To be optimized for desired average DAR. |
| Co-solvent (DMSO) | < 10% (v/v) | To maintain antibody stability. |
| Reaction pH | 7.2 - 8.0 | Optimal for lysine conjugation. |
| Reaction Temperature | 4°C - 25°C | Lower temperatures can reduce side reactions. |
| Reaction Time | 2 - 12 hours | Monitor reaction to avoid over-conjugation. |
Table 2: Example of ADC Characterization Results
| Analytical Method | Parameter | Result |
| UV/Vis Spectroscopy | Average DAR | 3.8 |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR | 3.9 |
| Unconjugated Antibody | < 5% | |
| Size Exclusion Chromatography (SEC) | Monomer Purity | > 98% |
| Aggregates | < 2% | |
| LC-MS (Intact Mass) | Average DAR | 3.85 |
| Endotoxin Level | Endotoxin Units (EU)/mg | < 0.5 EU/mg |
Conclusion
This document provides a comprehensive guide to the experimental synthesis and characterization of an Antibody-Drug Conjugate using the this compound linker. The provided protocols and data serve as a foundation for researchers and drug development professionals. It is crucial to note that all reaction conditions, particularly the molar ratios of reactants, should be optimized for each specific antibody and payload combination to achieve the desired product characteristics. Adherence to rigorous purification and characterization methods is paramount to ensuring the safety and efficacy of the final ADC product.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, ADC linker, 2055024-62-7 | BroadPharm [broadpharm.com]
- 5. agilent.com [agilent.com]
- 6. pharmiweb.com [pharmiweb.com]
- 8. mdpi.com [mdpi.com]
Characterization of Antibody-Drug Conjugates Featuring the NH2-PEG3-Val-Cit-PAB-OH Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the comprehensive characterization of Antibody-Drug Conjugates (ADCs) that utilize the NH2-PEG3-Val-Cit-PAB-OH linker. This linker system incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide for targeted intracellular drug release, and a p-aminobenzyl alcohol (PAB) self-immolative moiety.
The protocols outlined herein are essential for assessing the critical quality attributes (CQAs) of these ADCs, ensuring their efficacy, safety, and stability. These methods cover the determination of drug-to-antibody ratio (DAR), in vitro potency, plasma stability, and the enzymatic cleavage of the linker.
Introduction to this compound Containing ADCs
The this compound linker is a sophisticated component of modern ADCs, designed for optimized performance. The terminal primary amine (NH2) allows for conjugation to the antibody, often through activation to an N-hydroxysuccinimide (NHS) ester or other reactive functionalities. The PEG3 spacer, a short chain of three ethylene (B1197577) glycol units, imparts hydrophilicity to the linker-payload system. This can be particularly advantageous when conjugating hydrophobic payloads, as it can mitigate aggregation and improve the overall solubility and stability of the ADC.[1][2]
The Val-Cit dipeptide is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[][4] This enzymatic cleavage is the primary mechanism for the release of the cytotoxic payload within the target cancer cell, thereby minimizing systemic toxicity. Following cleavage of the Val-Cit linker, the PAB group undergoes a 1,6-elimination reaction, leading to the release of the active drug.
Data Presentation: Quantitative Analysis of ADC Properties
The following tables summarize key quantitative data that should be generated during the characterization of an this compound containing ADC. The expected values are illustrative and will vary depending on the specific antibody, payload, and conjugation method used.
Table 1: Drug-to- Antibody Ratio (DAR) and Drug Load Distribution
| Analytical Method | Parameter | Typical Value/Range |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR | 3.5 - 4.5 |
| % Unconjugated Antibody (DAR 0) | < 10% | |
| % DAR 2 | 15 - 25% | |
| % DAR 4 | 40 - 60% | |
| % DAR 6 | 15 - 25% | |
| % DAR 8 | < 5% | |
| LC-MS (Intact Mass Analysis) | Average DAR | 3.8 - 4.2 |
| Mass of Unconjugated Antibody (Da) | ~150,000 | |
| Mass Shift per Drug-Linker (Da) | ~ Mass of (NH2-PEG3-Val-Cit-PAB-Payload) |
Table 2: In Vitro Potency (IC50 Values)
| Cell Line | Target Antigen Expression | Payload | Illustrative IC50 (nM) |
| Cancer Cell Line A | High | MMAE | 0.1 - 10 |
| Cancer Cell Line B | Medium | MMAE | 10 - 100 |
| Cancer Cell Line C | Low/Negative | MMAE | > 1000 |
Note: The inclusion of a PEG spacer may slightly decrease the in vitro potency compared to non-PEGylated counterparts, but this is often offset by improved in vivo efficacy due to better pharmacokinetics.[1]
Table 3: Plasma Stability
| Species | Incubation Time (days) | % Intact ADC (Remaining Payload) |
| Human Plasma | 7 | > 90% |
| Mouse Plasma | 7 | > 80% |
Note: Val-Cit linkers are generally stable in human plasma but can show some susceptibility to cleavage by certain mouse carboxylesterases. The PEG spacer may enhance stability.[5]
Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug-linker to an antibody increases its hydrophobicity. By using a decreasing salt gradient, ADC species with different numbers of conjugated drugs (and thus different hydrophobicities) can be resolved and quantified.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0
-
ADC sample (~1 mg/mL)
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = (Σ(% Peak Area of DARn * n)) / (Σ(% Peak Area of DARn)) where 'n' is the number of drugs conjugated to the antibody for a given peak.
Determination of Drug-to-Antibody Ratio (DAR) by LC-MS
Principle: Liquid chromatography coupled with mass spectrometry can determine the molecular weight of the intact ADC. The mass difference between the conjugated and unconjugated antibody allows for the calculation of the number of attached drug-linkers and thus the DAR.
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase C4 column suitable for large proteins
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
ADC sample (~1 mg/mL)
-
Optional: PNGase F for deglycosylation to simplify the mass spectrum.
Procedure:
-
Optional: Deglycosylate the ADC sample with PNGase F according to the manufacturer's instructions to reduce heterogeneity.
-
Equilibrate the C4 column with a low percentage of Mobile Phase B (e.g., 20%).
-
Inject 1-5 µg of the ADC sample.
-
Elute the ADC using a gradient of Mobile Phase B (e.g., 20% to 80% over 10-15 minutes).
-
Acquire the mass spectrum in the appropriate m/z range.
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.
-
Calculate the average DAR based on the relative intensities of the deconvoluted mass peaks.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The intensity of the color is proportional to the number of viable cells.
Materials:
-
Target cancer cell lines (with varying antigen expression)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC sample and a non-targeting control ADC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the control ADC in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include wells with medium only as a blank and cells with medium as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).
Plasma Stability Assay
Principle: This assay evaluates the stability of the ADC in plasma by measuring the amount of intact ADC or released payload over time. This is crucial for predicting the ADC's pharmacokinetic behavior and potential for off-target toxicity.
Materials:
-
Human and mouse plasma (citrate-anticoagulated)
-
ADC sample
-
Incubator at 37°C
-
Analytical method for quantifying intact ADC (e.g., HIC or LC-MS) or released payload (e.g., LC-MS/MS).
Procedure:
-
Spike the ADC into pre-warmed plasma at a final concentration of, for example, 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), take aliquots of the plasma samples and immediately store them at -80°C to stop any further degradation.
-
Analyze the samples to determine the average DAR of the intact ADC using HIC or LC-MS as described in sections 3.1 and 3.2. A decrease in the average DAR over time indicates payload deconjugation.
-
Alternatively, quantify the amount of released payload in the plasma using a validated LC-MS/MS method.
-
Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile.
Cathepsin B Cleavage Assay
Principle: This assay confirms that the Val-Cit linker is susceptible to cleavage by its target enzyme, cathepsin B, leading to the release of the payload.
Materials:
-
Recombinant human cathepsin B
-
Cathepsin B activation buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
ADC sample
-
LC-MS/MS system to detect the released payload
Procedure:
-
Activate the recombinant cathepsin B in the activation buffer according to the manufacturer's instructions.
-
Incubate the ADC sample with the activated cathepsin B at 37°C. Include a control sample without the enzyme.
-
At different time points (e.g., 0, 1, 4, 8, and 24 hours), take aliquots and quench the enzymatic reaction (e.g., by adding a protease inhibitor or by immediate freezing).
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
Mandatory Visualizations
Signaling Pathway: Apoptosis Induction by a Tubulin Inhibitor Payload (e.g., MMAE)
Caption: Apoptosis signaling pathway initiated by a tubulin inhibitor ADC.
Experimental Workflow: ADC Characterization
Caption: A typical experimental workflow for characterizing ADCs.
Logical Relationship: Val-Cit-PAB Linker Cleavage Mechanism
Caption: Step-wise mechanism of payload release from a Val-Cit-PAB linker.
References
Determining Drug-to-Antibody Ratio (DAR) for ADCs Utilizing the NH2-PEG3-Val-Cit-PAB-OH Linker
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule payload.[1][2][3] A critical quality attribute (CQA) that dictates the efficacy, safety, and pharmacokinetics of an ADC is the drug-to-antibody ratio (DAR).[3][4] The DAR represents the average number of drug molecules conjugated to a single antibody.[3][4][5] An optimal DAR is crucial; a low DAR may result in diminished potency, while a high DAR can lead to increased toxicity and potential for aggregation.[1][3][5]
This document provides detailed protocols for determining the DAR of ADCs constructed with the NH2-PEG3-Val-Cit-PAB-OH linker system. This cleavable linker incorporates a hydrophilic PEG3 spacer to improve solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide for targeted intracellular drug release, and a p-aminobenzyl alcohol (PAB) self-immolative spacer.[6][][8] Upon enzymatic cleavage of the Val-Cit moiety within the lysosome of a target cell, the PAB spacer releases the active drug payload.[]
The methodologies detailed herein include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and UV/Vis Spectroscopy. Each method offers distinct advantages and can be used orthogonally to provide a comprehensive characterization of the ADC.
Mechanism of Drug Release
The this compound linker is designed for controlled intracellular drug release. The following diagram illustrates the enzymatic cleavage and self-immolation cascade that liberates the cytotoxic payload.
Caption: Intracellular drug release from a Val-Cit-PAB linker.
Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity.[9][10] The conjugation of hydrophobic drug-linker moieties to an antibody increases its overall hydrophobicity.[11][12] HIC can resolve ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution and the calculation of the average DAR.[11][12] This technique is performed under non-denaturing conditions, which is advantageous for maintaining the integrity of the ADC.[12][][14]
Experimental Workflow:
Caption: Workflow for DAR determination using HIC.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M Ammonium (B1175870) Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 280 nm.
-
Injection Volume: 20 µL.
-
Gradient:
-
0-5 min: 100% A
-
5-25 min: 0-100% B (linear gradient)
-
25-30 min: 100% B
-
30-35 min: 100% A (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100.[11][]
-
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 8.5 | 5.2 |
| DAR2 | 12.1 | 25.8 |
| DAR4 | 15.3 | 48.5 |
| DAR6 | 17.9 | 18.3 |
| DAR8 | 20.1 | 2.2 |
| Average DAR | 4.0 |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions.[15][16] For cysteine-linked ADCs, prior reduction of the interchain disulfide bonds is necessary to separate the light and heavy chains.[5][11] The drug-loaded and unloaded chains are then separated, and the DAR is calculated from the relative peak areas.[5][11] This method can be coupled with mass spectrometry for peak identification.[5]
Experimental Workflow:
Caption: Workflow for DAR determination using RP-HPLC.
Protocol:
-
Sample Preparation (Reduction):
-
To 50 µg of ADC, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: A suitable C4 reversed-phase column (e.g., Agilent PLRP-S).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 80°C.
-
Detection: UV absorbance at 280 nm.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-60% B (linear gradient)
-
25-30 min: 60% B
-
30-35 min: 20% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas for the light chain (LC), heavy chain (HC), and drug-conjugated chains (e.g., LC-Drug1, HC-Drug1, HC-Drug2, HC-Drug3).
-
Calculate the weighted average DAR using a formula that accounts for the drug distribution on both chains.[5]
-
Data Presentation:
| Chain Species | Retention Time (min) | Peak Area (%) |
| Light Chain (LC) | 10.2 | 23.5 |
| LC-Drug1 | 11.5 | 1.5 |
| Heavy Chain (HC) | 14.8 | 5.5 |
| HC-Drug1 | 16.1 | 20.3 |
| HC-Drug2 | 17.5 | 35.2 |
| HC-Drug3 | 18.9 | 14.0 |
| Average DAR | 3.9 |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a highly accurate determination of the molecular weight of the intact ADC and its subunits.[17] This allows for the unambiguous identification of different DAR species and provides a precise average DAR.[17][18] Native MS can be used to analyze the intact ADC under non-denaturing conditions.[17] Alternatively, LC-MS of the reduced and deglycosylated ADC can provide detailed information on the drug distribution on the light and heavy chains.[5][19]
Experimental Workflow (Intact Native MS):
Caption: Workflow for DAR determination using intact native MS.
Protocol (Intact Native MS):
-
Sample Preparation:
-
Mass Spectrometry Conditions:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization Mode: Electrospray ionization (ESI), positive ion mode.
-
Tune the instrument for native protein analysis (low cone voltage, etc.).
-
-
Data Analysis:
-
Acquire the mass spectrum of the intact ADC.
-
Deconvolute the raw spectrum to obtain the zero-charge mass for each DAR species.
-
Calculate the average DAR based on the relative abundance of each species.
-
Data Presentation:
| DAR Species | Measured Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,050 | 5.0 |
| DAR2 | 150,030 | 26.1 |
| DAR4 | 152,010 | 48.2 |
| DAR6 | 153,990 | 18.5 |
| DAR8 | 155,970 | 2.2 |
| Average DAR | 4.0 |
UV/Vis Spectroscopy
Principle: This method relies on the Beer-Lambert law and requires that the antibody and the drug have distinct absorbance maxima at different wavelengths.[][23][24][25] By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the λmax of the drug), and knowing the extinction coefficients of both the antibody and the drug, the concentrations of each can be determined, and the average DAR can be calculated.[][23][24][25] This is a simple and rapid method for determining the average DAR but does not provide information on the distribution of DAR species.[][23][24][25]
Experimental Workflow:
Caption: Workflow for DAR determination using UV/Vis Spectroscopy.
Protocol:
-
Determine Extinction Coefficients:
-
Experimentally determine the molar extinction coefficients (ε) for the naked antibody and the free drug at 280 nm and the drug's λmax.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A280) and at the λmax of the drug (A_drug).
-
-
Data Analysis:
-
Calculate the concentration of the antibody and the drug using the following simultaneous equations (assuming a 1 cm path length):
-
A280 = ε_Ab,280 * C_Ab + ε_drug,280 * C_drug
-
A_drug = ε_Ab,drug * C_Ab + ε_drug,drug * C_drug
-
-
Calculate the average DAR:
-
Average DAR = C_drug / C_Ab
-
-
Data Presentation:
| Parameter | Value |
| A280 | 0.850 |
| A_drug (e.g., at 330 nm) | 0.210 |
| ε_Ab,280 (M⁻¹cm⁻¹) | 210,000 |
| ε_drug,280 (M⁻¹cm⁻¹) | 5,000 |
| ε_Ab,drug (M⁻¹cm⁻¹) | 0 |
| ε_drug,drug (M⁻¹cm⁻¹) | 20,000 |
| Calculated C_Ab (M) | 3.81 x 10⁻⁶ |
| Calculated C_drug (M) | 1.05 x 10⁻⁵ |
| Average DAR | 2.8 |
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of ADCs. For ADCs constructed with the this compound linker, a suite of analytical techniques is available. HIC provides valuable information on drug distribution under non-denaturing conditions.[4] RP-HPLC, following reduction, offers an orthogonal approach for quantifying drug load on the individual antibody chains.[11] Mass spectrometry delivers the most detailed and accurate characterization, providing precise mass information for each DAR species.[4] Finally, UV/Vis spectroscopy serves as a simple and rapid method for determining the average DAR.[4] The use of these methods in a complementary fashion will ensure a thorough and accurate characterization of the ADC, which is essential for advancing these promising therapeutics.
References
- 1. agilent.com [agilent.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. agilent.com [agilent.com]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. tandfonline.com [tandfonline.com]
- 14. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. m.youtube.com [m.youtube.com]
- 21. neb.com [neb.com]
- 22. agilent.com [agilent.com]
- 23. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 24. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
Application Note & Protocol: Assessing Antibody-Drug Conjugate (ADC) Stability in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The stability of the ADC in systemic circulation is a critical quality attribute, directly impacting its efficacy and safety profile.[1][2] Premature release of the cytotoxic payload can lead to off-target toxicity, while alterations in the drug-to-antibody ratio (DAR) can diminish therapeutic efficacy.[2][3] Therefore, a robust and accurate assessment of ADC stability in human plasma is a crucial step in preclinical development.[4][5]
This application note provides a detailed protocol for an in vitro assay to evaluate the stability of ADCs in human plasma. The described methodology enables the quantitative analysis of key stability parameters, including the change in average DAR, the amount of intact ADC, and the concentration of released payload over time.
Principle of the Assay
The core of this protocol involves the incubation of the test ADC in human plasma at a physiologically relevant temperature (37°C) over a defined time course.[2][6] At specified time points, aliquots are collected and processed to halt any further degradation. Subsequently, advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), are employed to quantify the intact ADC, determine the average DAR, and measure the concentration of the released cytotoxic drug.[7][8][9] Immunoaffinity capture techniques are often utilized to isolate the ADC from the complex plasma matrix, enhancing the sensitivity and specificity of the analysis.[4][8]
Experimental Workflow
Caption: Experimental workflow for assessing ADC stability in human plasma.
Materials and Reagents
-
Test Antibody-Drug Conjugate (ADC)
-
Control ADC (with a known stable linker, optional)
-
Human Plasma (pooled, commercially available)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (for payload quantification)
-
Microcentrifuge tubes
-
Incubator (37°C)
-
Microcentrifuge
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
Experimental Protocol
1. ADC Incubation
1.1. Thaw human plasma at 37°C and centrifuge to remove any cryoprecipitates. 1.2. Dilute the test ADC to a final concentration of 100 µg/mL in the pre-warmed human plasma.[6] 1.3. Prepare a control sample by diluting the test ADC to the same final concentration in PBS. 1.4. Gently mix the samples and incubate them at 37°C with gentle shaking for the duration of the time course.[6]
2. Time-Point Sampling
2.1. At each designated time point (e.g., 0, 6, 24, 48, 96, and 168 hours), collect an aliquot (e.g., 50 µL) from both the plasma and PBS incubation mixtures.[6] 2.2. Immediately snap-freeze the collected aliquots in a dry ice/ethanol bath and store them at -80°C until analysis to prevent further degradation.[6]
3. Sample Analysis: Intact ADC and DAR Measurement
3.1. Thaw the plasma aliquots on ice. 3.2. To each aliquot, add an appropriate volume of Protein A/G magnetic beads and incubate with gentle mixing to capture the ADC. 3.3. Wash the beads multiple times with Wash Buffer to remove unbound plasma proteins. 3.4. Elute the intact ADC from the beads using Elution Buffer and immediately neutralize the eluate with Neutralization Buffer. 3.5. Analyze the eluted ADC by LC-MS.
- Chromatography: Use a suitable reversed-phase column for protein separation.
- Mass Spectrometry: Acquire data in intact protein mode. Deconvolute the raw mass spectra to determine the mass of the different ADC species (differing in the number of conjugated drugs). 3.6. Calculate the average DAR at each time point by averaging the DAR of all detected species, weighted by their relative abundance.
4. Sample Analysis: Released Payload Quantification
4.1. Following the immunoaffinity capture of the ADC (step 3.2), collect the supernatant, which contains the unbound, released payload. 4.2. Perform a protein precipitation step on the supernatant (e.g., with cold acetonitrile) to remove remaining plasma proteins. 4.3. Centrifuge and collect the supernatant containing the free drug. 4.4. Spike the supernatant with a known concentration of an appropriate internal standard. 4.5. Analyze the sample by LC-MS/MS using a method optimized for the specific cytotoxic payload. 4.6. Quantify the concentration of the released payload by comparing its peak area to that of the internal standard and referencing a standard curve.
Data Presentation
The quantitative data generated from this protocol should be summarized in a clear and structured table to facilitate comparison across different time points and conditions.
| Time Point (hours) | Average DAR (in Plasma) | % Intact ADC Remaining (in Plasma) | Released Payload (ng/mL in Plasma) | Average DAR (in PBS Control) |
| 0 | 3.95 | 100 | 0 | 3.96 |
| 6 | 3.82 | 96.7 | 15.2 | 3.95 |
| 24 | 3.61 | 91.4 | 48.5 | 3.94 |
| 48 | 3.35 | 84.8 | 85.1 | 3.93 |
| 96 | 2.98 | 75.4 | 135.8 | 3.93 |
| 168 | 2.55 | 64.6 | 192.3 | 3.92 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific ADC being tested.
Data Analysis and Interpretation
-
Average DAR vs. Time: A decrease in the average DAR over time in the plasma sample indicates deconjugation of the payload from the antibody.[10] The rate of this decrease is a key indicator of linker stability. The PBS control should show minimal change in DAR, confirming that the observed deconjugation is plasma-mediated.
-
% Intact ADC Remaining: This can be calculated relative to the T=0 time point and provides a direct measure of ADC degradation.
-
Released Payload Concentration: An increase in the concentration of the free payload over time corroborates the DAR loss and provides a quantitative measure of drug release into the plasma.
-
Half-life (t1/2): The stability of the ADC in plasma can be expressed as its half-life, which can be calculated by fitting the DAR or % intact ADC data to a suitable kinetic model.[6]
Conclusion
This protocol provides a robust framework for assessing the stability of ADCs in human plasma. The resulting data on DAR changes and payload release are essential for selecting lead ADC candidates with optimal stability profiles for further development.[3] Understanding the in vitro plasma stability is a critical component of the overall preclinical evaluation, helping to predict in vivo behavior and de-risk subsequent clinical studies.[5][10]
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ADC Plasma Stability Analysis 丨INOMIXO [inomixo.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ADC Plasma Stability Assay [iqbiosciences.com]
Application Notes and Protocols for the Analytical Characterization of NH2-PEG3-Val-Cit-PAB-OH Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule drug. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. This document provides detailed analytical techniques for the characterization of ADCs utilizing the NH2-PEG3-Val-Cit-PAB-OH linker system. This linker features a hydrophilic PEG3 spacer to improve solubility, a cathepsin B-cleavable Val-Cit dipeptide for specific payload release within the tumor cell lysosome, and a self-immolative p-aminobenzyl alcohol (PAB) spacer.
Comprehensive analytical characterization is crucial to ensure the quality, consistency, and safety of these complex molecules. This includes determining the drug-to-antibody ratio (DAR), assessing purity and aggregation, and confirming the identity and integrity of the conjugate. The following protocols describe the use of Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS) for the analysis of ADCs containing the this compound linker.
Mechanism of Action: Payload Release
The Val-Cit-PAB linker is designed for selective cleavage by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. The acidic environment of the lysosome and the presence of Cathepsin B facilitate the cleavage of the peptide bond between citrulline and PAB. This initiates a self-immolative cascade, leading to the release of the active cytotoxic payload into the cytoplasm, where it can exert its therapeutic effect.[2]
Experimental Workflow for ADC Analysis
A comprehensive analysis of an ADC requires a multi-faceted approach employing orthogonal analytical techniques. The following diagram illustrates a typical experimental workflow for the characterization of an this compound ADC, starting from the purified conjugate to the final data analysis and characterization report.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the analytical characterization of a cysteine-linked this compound ADC.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis
| Analytical Method | Parameter Measured | Typical Result |
| HIC-HPLC | Average DAR | 3.6 - 4.2 |
| DAR Species Distribution | Peaks corresponding to DAR0, DAR2, DAR4, DAR6, DAR8 | |
| RP-HPLC (Reduced) | Light Chain DAR | Peaks for LC-DAR0 and LC-DAR1 |
| Heavy Chain DAR | Peaks for HC-DAR0, HC-DAR1, HC-DAR2, HC-DAR3 | |
| LC-MS (Intact) | Average DAR | 3.7 (Calculated from deconvoluted mass spectrum)[3] |
| Mass of ADC Species | Confirms covalent attachment of drug-linker |
Table 2: Purity and Aggregation Analysis
| Analytical Method | Parameter Measured | Typical Result |
| SEC-HPLC | % Monomer | >95% |
| % High Molecular Weight Species (Aggregates) | <5%[4] | |
| % Low Molecular Weight Species (Fragments) | <1% |
Experimental Protocols
Protocol 1: HIC-HPLC for DAR Distribution Analysis
Hydrophobic Interaction Chromatography (HIC) is a non-denaturing technique that separates ADC species based on their hydrophobicity.[5] The addition of each hydrophobic drug-linker molecule increases the overall hydrophobicity of the ADC, allowing for the separation of species with different DAR values.[6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or similar HIC column.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% (v/v) Isopropanol.[7]
-
Flow Rate: 0.8 mL/min.[7]
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL (sample at 1 mg/mL).
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 0 |
| 20.0 | 100 |
| 25.0 | 100 |
| 25.1 | 0 |
| 30.0 | 0 |
Data Analysis: The average DAR is calculated from the weighted average of the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.
Protocol 2: RP-HPLC for Intact and Reduced ADC Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a denaturing technique used to assess the purity and DAR of both the intact ADC and its reduced light and heavy chain fragments.[8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Agilent AdvanceBio RP-mAb C4 (2.1 x 150 mm, 3.5 µm) or similar.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80°C.[9]
-
Detection: UV at 280 nm.
-
Injection Volume: 5 µL.
Sample Preparation for Reduced Analysis:
-
To 50 µg of ADC (at 1 mg/mL), add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 25 |
| 20.0 | 55 |
| 22.0 | 90 |
| 25.0 | 90 |
| 25.1 | 25 |
| 30.0 | 25 |
Data Analysis: For the intact ADC, the chromatogram will show the overall purity. For the reduced ADC, separate peaks for the unconjugated and conjugated light and heavy chains will be observed. The relative peak areas can be used to calculate the average DAR.
Protocol 3: SEC-HPLC for Aggregation and Purity Analysis
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius.[10] It is the standard method for quantifying aggregates (high molecular weight species) and fragments (low molecular weight species) in ADC preparations.[6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Agilent AdvanceBio SEC 300Å (7.8 x 300 mm, 2.7 µm) or similar.[11]
-
Mobile Phase: 50 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.4 (PBS).[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL (sample at 1 mg/mL).
Data Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peaks in the chromatogram and calculating their relative area percentages.
Protocol 4: LC-MS for Intact Mass and DAR Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) provides a precise measurement of the intact ADC mass, confirming the successful conjugation of the drug-linker and allowing for an accurate determination of the DAR.[12]
-
Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Column: Reversed-phase column suitable for protein analysis (e.g., Agilent AdvanceBio RP-mAb C4).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 80°C.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Range: m/z 1000-4000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 15.0 | 60 |
| 17.0 | 90 |
| 20.0 | 90 |
| 20.1 | 20 |
| 25.0 | 20 |
Data Analysis: The raw mass spectrum, which shows a distribution of multiply charged ions for each DAR species, is deconvoluted using software such as Agilent MassHunter BioConfirm or Waters UNIFI to obtain the zero-charge mass spectrum.[12][13] The deconvoluted spectrum will show peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated based on the relative abundance of these species.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molnar-institute.com [molnar-institute.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. hpst.cz [hpst.cz]
- 13. waters.com [waters.com]
- 14. lcms.cz [lcms.cz]
Application Notes: Handling and Storage of NH2-PEG3-Val-Cit-PAB-OH
Introduction
NH2-PEG3-Val-Cit-PAB-OH is a highly specialized molecule designed for the development of Antibody-Drug Conjugates (ADCs). It is a key component of the ADC linker, which connects a monoclonal antibody to a cytotoxic payload. This linker is engineered for conditional release of the drug inside target cancer cells. Its structure comprises four key functional units:
-
NH2 (Amine group): A primary amine for versatile conjugation to antibodies or payload molecules.
-
PEG3 (Polyethylene Glycol spacer): A three-unit PEG spacer that enhances the hydrophilicity and solubility of the ADC.
-
Val-Cit (Valine-Citrulline dipeptide): A substrate specifically recognized and cleaved by Cathepsin B, a lysosomal protease often upregulated in tumor cells.[1][]
-
PAB-OH (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit moiety, releases the attached drug payload in its active form.[3]
The selective cleavage of the Val-Cit dipeptide within the lysosome ensures that the cytotoxic payload is released preferentially at the tumor site, minimizing systemic toxicity.[][3]
Mechanism of Action: Cathepsin B-Mediated Cleavage
The therapeutic efficacy of ADCs utilizing a Val-Cit linker is dependent on the precise release of the payload within the target cell. This process is initiated upon internalization of the ADC and its trafficking to the lysosome, where Cathepsin B is highly active. The acidic environment of the lysosome (pH 5.0-6.0) is optimal for Cathepsin B activity.[4] The enzyme recognizes and hydrolyzes the peptide bond between the Valine and Citrulline residues, triggering the subsequent self-immolation of the PAB spacer and release of the active drug.
Physicochemical and Storage Information
Proper handling and storage are critical to maintain the integrity and reactivity of this compound. As a peptide-based molecule, it is susceptible to degradation from moisture, temperature fluctuations, and oxidation.
| Parameter | Specification |
| Appearance | White to off-white solid/powder |
| Storage (Solid) | Long-term (≥ 3 years): -20°C.[5][6] Short-term (2 years): 4°C.[5] Store under an inert atmosphere (e.g., Nitrogen or Argon) and protect from light and moisture.[5][7] |
| Shipping Condition | Shipped at ambient temperature, as the product is stable for short durations.[1][5][6] Upon receipt, store at the recommended conditions. |
| Storage (In Solvent) | -80°C: Up to 6 months.[5][7][8] -20°C: Up to 1 month.[5][7][8] Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous grade solvents. |
| Recommended Solvents | DMSO, DMF.[9] |
Protocols: Experimental Procedures
Protocol 1: Reconstitution of Lyophilized Linker
This protocol describes the standard procedure for reconstituting the lyophilized this compound powder for use in conjugation or analytical experiments. A sterile and clean workspace is essential to prevent contamination.[10][11]
Materials:
-
Vial of this compound
-
Anhydrous, research-grade DMSO or DMF
-
Sterile, low-volume syringes and needles
-
Alcohol prep pads
-
Vortex mixer (optional)
-
Sterile, microcentrifuge tubes for aliquoting
Procedure:
-
Equilibration: Before opening, allow the vial of the linker to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture inside the vial, which can degrade the compound.
-
Workspace Preparation: Sanitize the work area (e.g., a laminar flow hood) and wipe the rubber septum of the linker vial and the solvent bottle with an alcohol pad.[12]
-
Solvent Addition: Using a sterile syringe, carefully withdraw the required volume of anhydrous DMSO or DMF.
-
Dissolution: Slowly inject the solvent into the linker vial, directing the stream against the side of the vial to gently wet the powder.[12]
-
Mixing: Gently swirl or roll the vial until the solid is completely dissolved.[10] If necessary, brief, gentle vortexing can be used. Avoid vigorous shaking to prevent potential degradation.[13][14] The solution should be clear and free of particulates.
-
Aliquoting and Storage: Once fully dissolved, it is highly recommended to immediately prepare single-use aliquots in sterile microcentrifuge tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.[7]
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This protocol provides a method to verify the susceptibility of the linker to enzymatic cleavage by Cathepsin B. The assay can be monitored by HPLC or LC-MS to detect the consumption of the starting material and the appearance of cleavage products.
Materials:
-
Reconstituted this compound (or a drug-conjugated version)
-
Human Cathepsin B, activated
-
Assay Buffer: 100 mM Sodium Acetate, 10 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA)
-
Incubator or water bath set to 37°C
-
HPLC or LC-MS system
Procedure:
-
Reagent Preparation: Prepare a stock solution of the linker in DMSO. Reconstitute and activate Cathepsin B according to the manufacturer's instructions. Prepare the Assay Buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the Assay Buffer and the linker stock solution to a final concentration of ~100 µM. Pre-warm the solution to 37°C for 5 minutes.
-
Initiate Reaction: Add activated Cathepsin B to the reaction tube to a final concentration of ~20-50 nM.[15] For a negative control, add an equivalent volume of Assay Buffer without the enzyme.
-
Incubation: Incubate the reaction and control tubes at 37°C.[4]
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a sample from the reaction and immediately quench it by adding it to 3 volumes of ice-cold Quenching Solution. This stops the enzymatic reaction.
-
Analysis: Analyze the quenched samples by RP-HPLC or LC-MS. Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the cleaved product over time.
| Time Point (min) | Parent Compound Remaining (%) (Enzyme) | Parent Compound Remaining (%) (Control) |
| 0 | 100 | 100 |
| 15 | ~75 | >99 |
| 30 | ~50 | >99 |
| 60 | ~20 | >98 |
| 120 | <5 | >98 |
Protocol 3: Plasma Stability Assay
The stability of the linker in plasma is crucial for the therapeutic window of an ADC. Val-Cit linkers are known to be stable in human plasma but can be susceptible to premature cleavage in rodent plasma due to carboxylesterase activity.[16][17] This protocol outlines a method to assess linker stability.
Materials:
-
Reconstituted this compound (or a drug-conjugated version)
-
Human, Cynomolgus Monkey, Rat, and Mouse Plasma (heparinized)
-
Incubator at 37°C
-
Acetonitrile for protein precipitation
-
Centrifuge
-
HPLC or LC-MS system
Procedure:
-
Reaction Setup: Spike the linker compound into aliquots of plasma from different species to a final concentration of ~10 µM.
-
Incubation: Incubate the plasma samples at 37°C.[3]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take a sample of the plasma mixture.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the plasma sample to precipitate proteins. Vortex thoroughly.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube or HPLC vial and analyze by LC-MS to quantify the amount of intact compound remaining.
| Plasma Species | Half-Life (t½) | Key Considerations |
| Human | Stable (>7 days) | Val-Cit linkers are generally stable in human plasma.[17][18] |
| Cynomolgus Monkey | Stable (>7 days) | Often used as a relevant non-human primate model. |
| Rat | Moderate | Some instability observed, but generally more stable than in mouse plasma.[3] |
| Mouse | Low (<24 hours) | Prone to rapid cleavage by carboxylesterase 1c (Ces1c), complicating preclinical evaluation.[3][16] |
References
- 1. Val-Cit-PAB-OH, ADC linker, 159857-79-1 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc-Gly3-Val-Cit-PAB | ADC Linker | 2647914-09-6 | Invivochem [invivochem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Azido-PEG3-Val-Cit-PAB-PNP, ADC linker, 2055047-18-0 | BroadPharm [broadpharm.com]
- 10. thepeptidereport.com [thepeptidereport.com]
- 11. jpt.com [jpt.com]
- 12. peakbody.co.uk [peakbody.co.uk]
- 13. uk-peptides.com [uk-peptides.com]
- 14. omizzur.com [omizzur.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of ADCs with Hydrophobic NH2-PEG3-Val-Cit-PAB-OH Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs) featuring the hydrophobic NH2-PEG3-Val-Cit-PAB-OH linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation when using the this compound linker?
A1: Aggregation of ADCs synthesized with this linker is primarily driven by the hydrophobicity of the linker-payload complex.[1][2][3][4] The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) portion of the linker is inherently hydrophobic.[5][6][7] When multiple of these hydrophobic entities are conjugated to the antibody, they can create hydrophobic patches on the antibody surface. These patches can interact between ADC molecules, leading to self-association and aggregation to minimize exposure to the aqueous environment.[2][3] While the PEG3 component is designed to increase hydrophilicity, with highly hydrophobic payloads or high drug-to-antibody ratios (DAR), its effect may be insufficient to prevent aggregation.[1][8][9]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?
A2: The DAR is a critical factor influencing ADC aggregation.[1] A higher DAR means more hydrophobic linker-payload molecules are attached to each antibody, increasing the overall hydrophobicity of the ADC. This increased hydrophobicity enhances the propensity for intermolecular interactions, leading to a greater tendency for aggregation.[1] Finding an optimal DAR is a balance between maximizing therapeutic efficacy and minimizing aggregation-related stability issues.[1]
Q3: What is the role of the PEG3 spacer in the this compound linker regarding aggregation?
A3: The polyethylene (B3416737) glycol (PEG) spacer is included in the linker design to help mitigate the hydrophobicity of the payload and the rest of the linker.[8][9][][] PEG is hydrophilic and creates a hydration shell around itself, which can help to shield the hydrophobic components, increase the overall solubility of the ADC, and provide steric hindrance to prevent ADC molecules from getting close enough to aggregate.[8][12][13] However, a short PEG chain like PEG3 may not be sufficient to counteract the aggregation propensity of highly hydrophobic payloads, especially at high DAR values.[14]
Q4: Can the conjugation process itself contribute to aggregation?
A4: Yes, the conjugation process can significantly contribute to aggregation.[1] Conditions such as pH, temperature, and the use of organic co-solvents to dissolve the hydrophobic linker-payload can stress the antibody and promote denaturation and aggregation.[2][15] Furthermore, if the conjugation is performed with the antibodies in solution, they are free to interact and aggregate as the hydrophobic linker-payload is attached.[2]
Q5: What are the consequences of ADC aggregation?
A5: ADC aggregation can have several negative consequences. It can lead to a loss of therapeutic efficacy, as the aggregates may have altered binding characteristics or be cleared from circulation more rapidly.[16] Aggregates can also be immunogenic, potentially causing adverse reactions in patients.[2][16] From a manufacturing perspective, aggregation can result in product loss due to precipitation and the need for additional purification steps, which can impact yield and cost.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting aggregation issues encountered during the development of ADCs with the this compound linker.
Problem: High levels of aggregation detected by Size Exclusion Chromatography (SEC).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| High Drug-to-Antibody Ratio (DAR) | 1. Reduce the molar excess of the linker-payload during the conjugation reaction.2. Optimize the reaction time and temperature to control the extent of conjugation.3. Purify the ADC to isolate species with a lower DAR using techniques like Hydrophobic Interaction Chromatography (HIC).[17] | A lower DAR reduces the overall hydrophobicity of the ADC, thereby decreasing the driving force for aggregation.[1][18] |
| Suboptimal Formulation Buffer | 1. Screen different buffer pH values to find the isoelectric point (pI) of the ADC and formulate away from it.2. Include stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, histidine), or surfactants (e.g., polysorbate 20/80) in the formulation.[] | The formulation buffer can significantly impact protein stability. Excipients can help to prevent protein-protein interactions and reduce surface-induced aggregation. |
| Unfavorable Conjugation Conditions | 1. Minimize the use of organic co-solvents. If necessary, screen for co-solvents that are less denaturing.2. Control the reaction temperature; lower temperatures may reduce aggregation.3. Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions.[2] | Harsh reaction conditions can denature the antibody, exposing hydrophobic regions and promoting aggregation. Immobilization keeps the antibodies physically separated during conjugation.[2] |
| Inherent Hydrophobicity of the Payload | 1. If possible, consider a more hydrophilic payload.2. Explore linker designs with a longer PEG chain (e.g., PEG4, PEG8) to better mask the payload's hydrophobicity.[1][8] | The payload itself is a major contributor to the hydrophobicity of the ADC. Increasing the length of the hydrophilic PEG spacer can improve solubility and reduce aggregation.[1][8] |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the monomeric, aggregated, and fragmented species of an ADC based on their hydrodynamic radius.
Materials:
-
ADC sample
-
HPLC or UHPLC system with a UV detector
-
Mobile phase: e.g., 150 mM sodium phosphate, pH 7.0
-
Mobile phase filtration apparatus (0.22 µm filter)
Methodology:
-
Prepare the mobile phase, filter, and degas it.
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject a known concentration of the ADC sample (e.g., 1 mg/mL) onto the column.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to aggregates (eluting first), monomer, and fragments (eluting last).
-
Integrate the peak areas to calculate the percentage of each species.
Data Analysis: The percentage of aggregate is calculated as: (Area of Aggregate Peaks / Total Area of All Peaks) x 100
Protocol 2: Characterization of ADC Hydrophobicity using Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the hydrophobicity of different ADC species and to separate them based on their DAR.
Materials:
-
ADC sample
-
HIC column (e.g., a butyl or phenyl-based column)
-
HPLC or UHPLC system with a UV detector
-
Buffer A: High salt concentration (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)[20]
-
Buffer B: Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0)
Methodology:
-
Equilibrate the HIC column with Buffer A.
-
Inject the ADC sample.
-
Elute the bound ADC species using a linear gradient from Buffer A to Buffer B.
-
Monitor the elution profile at 280 nm.
-
Species with higher DAR will be more hydrophobic and will elute later in the gradient.[20]
Data Analysis: The retention time of the different peaks provides a qualitative measure of their relative hydrophobicity. The peak profile can be used to assess the heterogeneity of the ADC preparation.
Visualizations
Mechanism of Hydrophobicity-Induced Aggregation
Caption: Hydrophobic linker-payloads on ADCs can interact, leading to aggregation.
Troubleshooting Workflow for ADC Aggregation
Caption: A step-by-step workflow for troubleshooting ADC aggregation issues.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 12. purepeg.com [purepeg.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. hpst.cz [hpst.cz]
- 16. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 17. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with NH2-PEG3-Val-Cit-PAB-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) when developing antibody-drug conjugates (ADCs) using the NH2-PEG3-Val-Cit-PAB-OH linker.
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation process, offering potential causes and actionable solutions to achieve the desired DAR.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Average DAR | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can decrease conjugation efficiency.[1][2] 2. Low Molar Ratio of Drug-Linker: Insufficient drug-linker complex available to react with the antibody.[1] 3. Antibody Purity and Concentration Issues: Inaccurate antibody concentration or the presence of impurities can lead to inconsistent results.[2] 4. Inactive Drug-Linker: Degradation of the drug-linker complex due to improper storage or handling.[2] 5. Interfering Buffer Components: Substances in the antibody formulation buffer (e.g., Tris, glycine, azide) can compete with the conjugation reaction. | 1. Optimize Reaction Parameters: Systematically vary the pH (typically 6.5-7.5 for thiol-maleimide conjugation), temperature (4-25°C), and incubation time (1-24 hours).[1] 2. Increase Molar Equivalents: Gradually increase the molar ratio of the drug-linker to the antibody.[1] 3. Verify Antibody Quality: Confirm antibody concentration using a reliable method (e.g., A280) and ensure purity (>95%) via SDS-PAGE or SEC. Perform buffer exchange into a suitable conjugation buffer if necessary.[2] 4. Use Fresh Drug-Linker: Prepare a fresh solution of the drug-linker complex before each conjugation. 5. Buffer Exchange: Exchange the antibody into a conjugation-compatible buffer (e.g., PBS) to remove interfering substances.[2] |
| High Average DAR and/or Aggregation | 1. High Molar Ratio of Drug-Linker: An excessive amount of the drug-linker can lead to over-conjugation. 2. Hydrophobicity of the Payload: Many cytotoxic drugs are hydrophobic, and a high DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[3][4][5][6] 3. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may encourage protein aggregation.[4] 4. Harsh Conjugation Conditions: High temperatures or extreme pH during conjugation can denature the antibody.[4] | 1. Reduce Molar Equivalents: Decrease the molar ratio of the drug-linker to the antibody. 2. Introduce Co-solvents: For hydrophobic payloads, adding a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMA) can improve solubility. However, the concentration should be carefully optimized to avoid antibody denaturation.[1] The PEG3 spacer in the this compound linker is designed to increase hydrophilicity and reduce aggregation.[3][7] 3. Optimize Formulation Buffer: Screen different buffer conditions, including pH and the addition of excipients (e.g., polysorbate, sucrose), to find a formulation that minimizes aggregation.[2] 4. Use Milder Reaction Conditions: Lower the reaction temperature and ensure the pH is within the optimal range for the antibody's stability. |
| Inconsistent DAR Between Batches | 1. Variability in Reagent Preparation: Inconsistent concentrations of antibody or drug-linker solutions. 2. Incomplete Reduction of Antibody (for Cysteine Conjugation): Insufficient or variable reduction of interchain disulfide bonds.[1] 3. Fluctuations in Reaction Parameters: Minor differences in pH, temperature, or incubation time between batches. 4. Heterogeneity of the Antibody: Post-translational modifications or existing protein variants can affect conjugation. | 1. Standardize Reagent Preparation: Prepare fresh solutions for each batch and accurately determine their concentrations. 2. Optimize and Control Reduction Step: Use a sufficient and consistent concentration of a reducing agent like TCEP. Ensure complete removal of the reducing agent before adding the drug-linker.[1] 3. Maintain Strict Control Over Reaction Conditions: Use calibrated equipment and carefully monitor all reaction parameters. 4. Characterize Starting Material: Thoroughly characterize the starting antibody to ensure consistency between lots. |
Frequently Asked Questions (FAQs)
1. What is the role of each component in the this compound linker?
The this compound linker is a multi-component system designed for stable drug conjugation and controlled release:
-
NH2 (Amino group): This functional group is typically used to attach the linker to a payload that has a carboxylic acid, allowing for the formation of a stable amide bond.
-
PEG3 (Polyethylene Glycol): The three-unit PEG spacer is hydrophilic, which helps to improve the solubility of the ADC and reduce aggregation, especially when working with hydrophobic payloads.[3][7]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence serves as a recognition site for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[8][9][] This ensures that the drug is released primarily within the target cells.[8][9][]
-
PAB (p-Aminobenzylcarbamate): This acts as a "self-immolative" spacer.[8][9] Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB group undergoes a 1,6-elimination reaction, releasing the unmodified, fully active form of the cytotoxic drug.[8][9]
-
OH (Hydroxyl group): The benzylic alcohol on the PAB can be activated (e.g., with p-nitrophenyl chloroformate to form a PNP carbonate) to facilitate conjugation with the drug payload.[11]
2. What is the optimal Drug-to-Antibody Ratio (DAR)?
The ideal DAR is a balance between efficacy and safety, and it is often specific to the antibody, payload, and target. Generally, a DAR of 2 to 4 is considered optimal.[]
-
Low DAR (<2): May result in insufficient potency, failing to effectively kill cancer cells.[]
-
High DAR (>4): Can lead to reduced solubility, increased aggregation, faster clearance from circulation, and potential off-target toxicity.[]
3. How is the average DAR determined?
Several methods can be used to determine the average DAR:
-
UV-Vis Spectroscopy: This is a relatively simple method that relies on the different absorbance properties of the antibody and the payload.[13] By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the λmax of the payload), the concentrations of the antibody and the drug can be determined, and the average DAR can be calculated.[2][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more powerful technique that can provide information on both the average DAR and the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).[][15]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity.[] Since each conjugated drug molecule increases the hydrophobicity of the ADC, HIC can resolve species with different DARs.[][17]
4. How can I purify my ADC to obtain a more homogeneous DAR distribution?
A heterogeneous mixture of ADC species is often produced during conjugation.[18] Purification methods are essential to isolate the desired DAR species and remove unconjugated antibody (DAR 0) and aggregates.[]
-
Hydrophobic Interaction Chromatography (HIC): This is a common and effective method for separating ADCs with different DAR values.[][17]
-
Ion Exchange Chromatography (IEX): IEX can be used to remove impurities and, in some cases, separate ADC species based on charge differences.[]
-
Size Exclusion Chromatography (SEC): SEC is primarily used to remove aggregates and other high or low molecular weight impurities.
-
Tangential Flow Filtration (TFF): TFF is often used for buffer exchange and to remove unconjugated small molecules and solvents.[]
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugation
This protocol describes a general method for conjugating a drug to an antibody via reduced interchain disulfides using a maleimide-activated linker-drug complex.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Cytotoxic drug with a suitable functional group for attachment to the linker
-
Reducing agent (e.g., TCEP)
-
Maleimide (B117702) activation reagent (if the linker-drug complex is not pre-activated)
-
Conjugation buffer (e.g., PBS, pH 7.2)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., HIC, SEC)
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the conjugation buffer.
-
Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).
-
-
Antibody Reduction:
-
Add a molar excess of the reducing agent (e.g., TCEP) to the antibody solution. The exact amount should be optimized to achieve the desired level of disulfide bond reduction.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).
-
Remove the excess reducing agent using a desalting column or TFF.
-
-
Conjugation Reaction:
-
Immediately add the maleimide-activated drug-linker complex to the reduced antibody solution. The molar ratio of the drug-linker to the antibody will determine the final DAR and should be optimized.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle mixing for a set time (e.g., 1-16 hours).
-
-
Quenching:
-
Add a quenching reagent (e.g., N-acetylcysteine) in molar excess to cap any unreacted maleimide groups.
-
Incubate for a short period (e.g., 15-30 minutes).
-
-
Purification:
-
Purify the ADC using an appropriate chromatography method (e.g., HIC, SEC) to remove unconjugated drug-linker, aggregates, and to isolate the desired DAR species.
-
-
Characterization:
-
Determine the average DAR and DAR distribution using methods like UV-Vis spectroscopy, HIC, and/or LC-MS.
-
Assess the level of aggregation using SEC.
-
Confirm the integrity of the ADC using SDS-PAGE.
-
Protocol 2: DAR Calculation using UV-Vis Spectroscopy
Procedure:
-
Determine Extinction Coefficients:
-
Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the wavelength of maximum absorbance of the drug (λmax_drug).
-
Measure the absorbance of a known concentration of the drug-linker at 280 nm and at its λmax_drug.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).[2]
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the ADC sample at 280 nm (A_280) and at λmax_drug (A_λmax_drug).[2]
-
-
Calculate Concentrations:
-
The total absorbance at each wavelength is the sum of the absorbances of the antibody and the drug. This can be expressed as a system of two simultaneous equations:
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_Drug,λmax_drug * C_Drug)
-
-
Solve these equations for the concentration of the antibody (C_Ab) and the concentration of the drug (C_Drug).[2]
-
-
Calculate Average DAR:
-
Average DAR = C_Drug / C_Ab
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, ADC linker, 2055024-62-7 | BroadPharm [broadpharm.com]
- 13. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 15. agilent.com [agilent.com]
- 17. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
Technical Support Center: NH2-PEG3-Val-Cit-PAB-OH Linker Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of the NH2-PEG3-Val-Cit-PAB-OH linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and purification of this critical ADC linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of the this compound linker?
A1: The synthesis of this linker involves peptide coupling, PEGylation, and handling of sensitive functional groups, which can present several challenges. The most common issues include incomplete peptide coupling leading to deletion sequences, side reactions such as racemization and diketopiperazine formation, and difficulties in achieving complete reaction during the PEGylation step.[1][2] The Val-Cit dipeptide itself has been noted for its hydrophobic nature, which can lead to aggregation and purification difficulties.[3]
Q2: I am observing a lower than expected yield after cleaving the linker from the solid-phase resin. What could be the cause?
A2: Low yield upon cleavage from a solid-phase resin can be attributed to several factors. Incomplete coupling during the synthesis will inevitably lead to a lower yield of the full-length product. Additionally, the choice of resin and cleavage cocktail is critical. For instance, a high-yielding synthesis of a Val-Cit linker has been reported using 2-chlorotrityl chloride (2-CTC) resin, which is sensitive to mild acidic conditions, minimizing side reactions.[4] If the cleavage conditions are too harsh or the duration is too long, degradation of the linker can occur.
Q3: My final product shows multiple peaks on the HPLC chromatogram. What are the likely impurities?
A3: Multiple peaks on the HPLC chromatogram suggest the presence of impurities, which can arise from various stages of the synthesis. Common impurities include:
-
Deletion sequences: Peptides lacking one or more amino acids due to incomplete coupling.
-
Diastereomers: Racemization of amino acids during coupling can lead to the formation of diastereomers, which may be difficult to separate.
-
PEG-related impurities: Incomplete PEGylation can result in the presence of the un-PEGylated peptide. Conversely, the PEG reagent itself may contain impurities of different PEG chain lengths.
-
Side-reaction products: Formation of byproducts like diketopiperazines, especially at the dipeptide stage, can be a source of impurities.[5]
Q4: How can I improve the solubility of the Val-Cit-PAB moiety during synthesis and purification?
A4: The hydrophobicity of the Val-Cit-PAB portion of the linker is a known challenge.[3] The inclusion of the hydrophilic PEG3 spacer in the target molecule helps to mitigate this. During synthesis, using solvents like N-Methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) can improve solvation of hydrophobic peptide sequences.[6] For purification, adding organic modifiers like acetonitrile (B52724) or isopropanol (B130326) to the mobile phase in reversed-phase HPLC is standard practice to ensure proper interaction with the stationary phase and achieve good peak shape.
Q5: What are the recommended analytical techniques for characterizing the this compound linker?
A5: A combination of analytical techniques is essential for the complete characterization of the linker.
-
High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the final product and intermediate steps.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for confirming the molecular weight of the desired product and identifying impurities by their mass-to-charge ratio.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the chemical structure of the final linker.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Steric hindrance, especially at the Valine residue. Aggregation of the growing peptide chain on the resin. | Use a more potent coupling agent like HATU or HCTU. Increase the equivalents of amino acid and coupling reagent. Consider using a solvent like NMP to disrupt aggregation.[6] |
| Presence of Deletion Sequences (e.g., missing Val or Cit) | Incomplete deprotection of the Fmoc group. Inefficient coupling. | Ensure complete Fmoc deprotection by extending the reaction time or using a fresh piperidine (B6355638) solution. Perform a double coupling for problematic amino acids. |
| Racemization | Over-activation of the carboxylic acid. Prolonged exposure to basic conditions. | Use a base with a lower pKa, such as Diisopropylethylamine (DIPEA). Minimize the time between activation and coupling. |
| Diketopiperazine Formation | Especially prevalent at the dipeptide stage on the resin. | If synthesizing on a resin, using a 2-chlorotrityl chloride resin can sterically hinder this side reaction.[4] |
| Incomplete PEGylation | Steric hindrance from the peptide. Insufficient equivalents of the PEG reagent. | Increase the equivalents of the PEGylating reagent. Extend the reaction time or slightly increase the temperature. Ensure anhydrous conditions. |
Purification Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape in RP-HPLC (Tailing or Broadening) | Hydrophobic interactions of the linker with the stationary phase. Aggregation of the linker. | Optimize the mobile phase by adjusting the percentage of the organic modifier (e.g., acetonitrile). Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%). |
| Co-elution of Impurities | Similar hydrophobicity of the impurity and the main product. | Optimize the HPLC gradient. A shallower gradient can improve the resolution of closely eluting peaks.[8] Consider a different stationary phase (e.g., C8 instead of C18) or a different purification technique like ion-exchange chromatography if applicable. |
| Low Recovery from HPLC Column | Irreversible adsorption of the linker to the stationary phase. | Ensure the mobile phase has sufficient organic modifier to elute the hydrophobic linker. Pre-conditioning the column with a sample of the crude material can sometimes help. |
| Difficulty Removing Solvents Post-Purification | High boiling point of solvents used in HPLC (e.g., water, acetonitrile). | Use lyophilization (freeze-drying) to effectively remove volatile solvents from the purified fractions. |
Experimental Protocols
High-Yield Solid-Phase Synthesis of this compound
This protocol is a synthesized methodology based on established high-yield solid-phase synthesis of Val-Cit linkers and standard PEGylation procedures.
1. Resin Preparation and First Amino Acid Loading:
-
Start with a 2-chlorotrityl chloride (2-CTC) resin.
-
Dissolve Fmoc-PAB-OH in an appropriate solvent (e.g., DCM).
-
Add DIPEA to the solution.
-
Add the solution to the resin and shake for 2-4 hours at room temperature.
-
Cap any unreacted sites on the resin using a solution of DCM/MeOH/DIPEA.
2. Peptide Elongation (Fmoc-SPPS):
-
Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Coupling (Citrulline): Dissolve Fmoc-Cit-OH, a coupling agent (e.g., HATU), and a base (e.g., DIPEA) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin.
-
Coupling (Valine): Repeat the deprotection and coupling steps with Fmoc-Val-OH.
-
PEGylation: Repeat the deprotection step. Dissolve Fmoc-NH-PEG3-COOH, HATU, and DIPEA in DMF. Add to the resin and shake for 2-4 hours.
3. Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a mild acidic cleavage cocktail (e.g., 1% TFA in DCM) for 30 minutes.
-
Filter the resin and collect the filtrate.
-
Neutralize the filtrate with a base like pyridine.
-
Evaporate the solvent to obtain the crude Fmoc-protected linker.
4. Final Deprotection:
-
Dissolve the crude product in 20% piperidine in DMF.
-
Stir for 30 minutes at room temperature.
-
Evaporate the solvent and purify the crude product by preparative RP-HPLC.
Purification by Preparative RP-HPLC
-
Column: A preparative C18 column is a suitable choice.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. The gradient should be optimized based on the separation of the main product from its impurities.
-
Detection: Monitor the elution at 220 nm and 254 nm.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification: Combine the pure fractions and lyophilize to obtain the final product as a white solid.
Visualizations
Synthesis Workflow
Caption: Solid-phase synthesis workflow for this compound.
Potential Side Reactions in Synthesis
Caption: Common side reactions during peptide synthesis.
References
- 1. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rsc.org [rsc.org]
- 8. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Val-Cit Linker Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the off-target cleavage of valine-citrulline (Val-Cit) linkers in plasma during antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a Val-Cit linker?
A1: The Val-Cit linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][] Upon internalization of the ADC into the target cancer cell, Cathepsin B cleaves the peptide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer.[] This initiates a self-immolation cascade of the PABC spacer, leading to the release of the cytotoxic payload inside the target cell.[][]
Q2: Why is my Val-Cit linked ADC unstable in mouse plasma but stable in human plasma?
A2: This is a common and well-documented issue. The instability of Val-Cit linkers in mouse plasma is primarily due to off-target cleavage by a serum enzyme called Carboxylesterase 1C (Ces1C).[4][5][6] This enzyme is present in rodent plasma but not to the same extent in human or non-human primate plasma, where the Val-Cit linker generally exhibits high stability.[6][7] This premature cleavage in mouse models can lead to reduced efficacy and potential off-target toxicity.[8][9]
Q3: What are the consequences of premature Val-Cit linker cleavage in plasma?
A3: Premature cleavage of the Val-Cit linker in systemic circulation leads to the early release of the cytotoxic payload before the ADC reaches the target tumor cells.[9] This can result in:
-
Reduced Therapeutic Efficacy: Less payload reaches the intended site of action, diminishing the anti-tumor effect.[9][10]
-
Increased Off-Target Toxicity: The freely circulating payload can damage healthy tissues, potentially leading to adverse effects such as neutropenia.[8][11]
-
Inaccurate Preclinical Data: The instability in mouse models can provide a misleading assessment of the ADC's therapeutic window, complicating the translation to clinical studies.[6][7]
Q4: Can the conjugation site on the antibody affect linker stability?
A4: Yes, the specific site of conjugation on the antibody can significantly influence the stability of the Val-Cit linker. Linkers attached to more solvent-exposed sites on the antibody may be more susceptible to enzymatic cleavage in plasma compared to those in more protected, sterically hindered locations.[9]
Q5: Besides mouse carboxylesterase, are there other enzymes that can cause off-target cleavage of Val-Cit linkers?
A5: Yes, human neutrophil elastase (NE), a serine protease secreted by neutrophils, has been shown to cleave the Val-Cit linker.[8][11][12] This can be a contributing factor to off-target toxicity, particularly neutropenia, as the released payload can be toxic to neutrophils.[8][11]
Troubleshooting Guides
Issue 1: ADC shows significant payload deconjugation in mouse plasma stability assays.
-
Possible Cause: Your Val-Cit linker is likely being cleaved by mouse Carboxylesterase 1C (Ces1C).[6][8]
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Run an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human or cynomolgus monkey plasma. A significant difference points to Ces1C-mediated cleavage.
-
Utilize Ces1C Knockout Mice: If available, conduct in vivo studies in Ces1C knockout mice.[8][13] The absence of premature payload release in these models would confirm Ces1C as the cause of instability.
-
Modify the Linker: A highly effective solution is to modify the peptide sequence to be resistant to Ces1C while maintaining Cathepsin B sensitivity. The most common modification is the addition of a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker, which has demonstrated significantly improved stability in mouse plasma.[6][8]
-
Evaluate Alternative Linkers: Consider using linker chemistries that are not susceptible to Ces1C, such as triglycyl peptide linkers or non-cleavable linkers, depending on your ADC's mechanism of action.[8]
-
Issue 2: Evidence of off-target toxicity, such as neutropenia, in preclinical or clinical studies.
-
Possible Cause: Premature payload release may be occurring due to cleavage of the Val-Cit linker by human neutrophil elastase (NE).[8][11]
-
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase and monitor for payload release over time.[8]
-
Linker Modification: Modify the peptide linker to be resistant to NE cleavage. Replacing valine with glycine (B1666218) to create a glutamic acid-glycine-citrulline (EGCit) linker has been shown to confer resistance to both Ces1C and human neutrophil elastase.[8][12]
-
Issue 3: ADC formulation shows aggregation, especially at high Drug-to-Antibody Ratios (DARs).
-
Possible Cause: The Val-Cit-PABC linker, especially when combined with a hydrophobic payload like MMAE, can increase the overall hydrophobicity of the ADC, leading to aggregation.[8][11]
-
Troubleshooting Steps:
-
Optimize DAR: If possible, aim for a lower, more homogenous DAR.
-
Introduce Hydrophilic Spacers: Incorporate hydrophilic spacers into the linker design to decrease the overall hydrophobicity of the linker-payload system.
-
Evaluate Alternative Linkers: Consider "exolinker" designs that reposition the cleavable peptide to enhance hydrophilicity and stability.[8][11]
-
Data Presentation
Table 1: Comparative Stability of Different Peptide Linkers in Mouse Plasma
| Linker Sequence | ADC Construct | Incubation Time (days) | Remaining Conjugated Drug (%) | Reference |
| Val-Cit | Trastuzumab-Val-Cit-MMAE | 14 | ~26% | [8] |
| Glu-Val-Cit (EVCit) | Trastuzumab-Glu-Val-Cit-MMAE | 14 | ~100% | [8] |
| Glu-Gly-Cit (EGCit) | Trastuzumab-Glu-Gly-Cit-MMAE | 14 | ~100% | [8] |
Table 2: In Vitro Cleavage of Val-Cit and Val-Ala Linkers by Cathepsin B
| Linker | Relative Cleavage Rate (Val-Cit = 1) | Reference |
| Val-Cit | 1 | [8] |
| Val-Ala | 0.5 | [8][9] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.
-
Materials:
-
ADC construct
-
Human, mouse, rat, and cynomolgus monkey plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for analysis
-
-
Methodology:
-
Pre-warm plasma from each species to 37°C.
-
Dilute the ADC to a final concentration of 1 mg/mL in the pre-warmed plasma in separate tubes.[8][14]
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[8]
-
Immediately quench the enzymatic reaction by diluting the aliquot in cold PBS. Store samples at -80°C until analysis.
-
Analysis by LC-MS:
-
Analyze the intact ADC to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates payload deconjugation.[15][16]
-
Alternatively, extract the free payload from the plasma samples and quantify its concentration using a standard curve. An increase in free payload over time indicates linker cleavage.[14][17]
-
-
Data Interpretation: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile in each species.
-
Protocol 2: Cathepsin B Cleavage Assay
-
Objective: To confirm that the ADC linker can be cleaved by its intended enzyme, Cathepsin B.
-
Materials:
-
ADC construct
-
Activated human Cathepsin B
-
Reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT)[14]
-
Incubator at 37°C
-
RP-HPLC or LC-MS system
-
-
Methodology:
-
Prepare the reaction by adding the ADC to the reaction buffer at a final concentration of 100 µg/mL.[14]
-
Initiate the reaction by adding activated human Cathepsin B (e.g., 1 µM final concentration).[14]
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.[14]
-
Quench the reaction (e.g., by adding a protease inhibitor or by acidifying the sample).
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to separate and quantify the intact ADC and the released payload.[14]
-
Data Interpretation: Calculate the rate of cleavage from the time-course data.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 4. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: The Impact of PEG Length on ADC Stability and Solubility
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Polyethylene Glycol (PEG) linker length on the stability and solubility of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in an ADC?
A1: A PEG linker is incorporated into an Antibody-Drug Conjugate (ADC) to enhance its physicochemical and pharmacological properties.[1] The primary functions of a PEG linker are to increase the hydrophilicity of the ADC, which is particularly important when using hydrophobic cytotoxic payloads.[2][3] This increased hydrophilicity improves the ADC's solubility in aqueous environments, reduces the tendency for aggregation, and can lead to improved pharmacokinetics, such as a longer circulation half-life.[2][4]
Q2: How does PEG length generally affect the stability of an ADC?
A2: The length of the PEG linker can have a significant impact on ADC stability. Longer PEG chains create a hydrophilic shield around the hydrophobic payload, which can reduce intermolecular interactions and thus decrease the propensity for aggregation.[5] However, some studies suggest that shorter linkers may result in better stability by anchoring the payload more closely to the antibody's protective spatial shield.[6] The optimal PEG length for stability is often a balance that needs to be determined empirically for each specific ADC.
Q3: What is the typical effect of increasing PEG length on ADC solubility?
A3: Increasing the PEG length generally enhances the solubility of an ADC.[7] Many cytotoxic payloads are hydrophobic, and their conjugation to an antibody can decrease the overall solubility of the ADC, leading to aggregation and precipitation.[8] The hydrophilic nature of the PEG linker counteracts this effect. Longer PEG chains create a larger hydration shell around the payload, improving the solubility of the entire ADC construct.[4]
Q4: Can the PEG linker's architecture (linear vs. branched) influence ADC stability and pharmacokinetics?
A4: Yes, the architecture of the PEG linker is a critical factor. Studies have shown that branched or pendant PEG linkers can be more effective at shielding the hydrophobic payload than linear PEG linkers of a comparable molecular weight.[3] This enhanced shielding can lead to improved stability, reduced aggregation, and more favorable pharmacokinetic profiles, especially for ADCs with a high drug-to-antibody ratio (DAR).[3]
Q5: What are the potential trade-offs when using a longer PEG linker?
A5: While longer PEG linkers can improve solubility and pharmacokinetics, they may also introduce some disadvantages. A potential trade-off is a decrease in in vitro potency.[2] The extended linker may create steric hindrance, which could affect the ADC's binding to its target antigen or the subsequent release and action of the payload within the target cell.[9] Therefore, the choice of PEG length represents a balance between optimizing the ADC's biophysical properties and maintaining its biological activity.[2]
Troubleshooting Guides
Issue 1: My ADC with a hydrophobic payload is showing significant aggregation.
-
Question: We are observing a high percentage of aggregates in our ADC preparation, as confirmed by Size Exclusion Chromatography (SEC). What steps can we take to troubleshoot this issue?
-
Answer: ADC aggregation with hydrophobic payloads is a common challenge.[10] Here are several strategies to mitigate this problem:
-
Increase PEG Linker Length: The primary strategy is to increase the length of the PEG linker. A longer PEG chain can more effectively mask the hydrophobicity of the payload, reducing the likelihood of intermolecular interactions that lead to aggregation.[11]
-
Optimize Formulation Conditions:
-
pH: Ensure the formulation buffer pH is not close to the isoelectric point (pI) of the ADC, as this can minimize solubility and promote aggregation.[10]
-
Excipients: Consider the addition of stabilizing excipients to the formulation buffer. Sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20 or 80) can help prevent aggregation.[]
-
-
Modify Conjugation Strategy:
-
Site-Specific Conjugation: If using a stochastic conjugation method (e.g., to lysines or cysteines), consider switching to a site-specific conjugation technology. This can produce a more homogeneous ADC with a defined DAR, which may have improved stability.
-
Lower Drug-to-Antibody Ratio (DAR): A high DAR, especially with hydrophobic payloads, is a major driver of aggregation.[4] Experiment with a lower DAR to see if it improves the aggregation profile.
-
-
Purification: Use preparative SEC or Hydrophobic Interaction Chromatography (HIC) to remove existing aggregates from your ADC preparation.[10]
-
Issue 2: The solubility of our ADC is poor, leading to difficulties in formulation and handling.
-
Question: We are struggling to achieve the desired concentration of our ADC in our formulation buffer without it precipitating. How can we improve its solubility?
-
Answer: Poor ADC solubility is often linked to the hydrophobic nature of the payload and linker. Here are some troubleshooting steps:
-
Incorporate a More Hydrophilic Linker: The most direct approach is to use a longer or branched PEG linker to increase the overall hydrophilicity of the ADC.[]
-
Formulation Optimization:
-
Buffer Composition: Screen different buffer systems and pH values. The solubility of proteins is highly dependent on the pH and ionic strength of the solution.[8]
-
Solubilizing Excipients: The addition of certain amino acids, such as arginine and proline, can enhance the solubility of antibodies and ADCs.[8]
-
-
Payload Modification: If feasible, consider modifications to the payload itself to increase its hydrophilicity, provided that its cytotoxic activity is not compromised.[]
-
Controlled Concentration: ADCs are often formulated at lower concentrations compared to unconjugated monoclonal antibodies to reduce the risk of aggregation and precipitation.[8] Determine the optimal concentration for your specific ADC through solubility studies.
-
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/day/kg) | Plasma Half-life (t1/2) (hours) | Area Under the Curve (AUC) (µg·h/mL) | Reference |
| PEG2 | High | - | Low | [14] |
| PEG4 | High | - | Moderate | [14] |
| PEG8 | Low | ~150 | High | [14] |
| PEG12 | Low | ~160 | High | [14] |
| PEG24 | Low | > 200 | Very High | [14][15] |
| 4 kDa | - | 49.2 min | - | [9] |
| 10 kDa | - | 219.0 min | - | [9] |
Note: The data presented is a synthesis from multiple studies and may involve different antibodies, payloads, and experimental models. Direct comparison between all entries may not be appropriate.
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity
| Targeting Moiety | PEG Linker Length | IC50 (nM) | Fold Reduction in Cytotoxicity (vs. no PEG) | Reference |
| Affibody | No PEG | 4.94 | - | [9] |
| Affibody | 4 kDa | 31.9 | ~6.5 | [9] |
| Affibody | 10 kDa | 111.3 | ~22.5 | [9] |
Note: The impact of PEG length on in vitro cytotoxicity can be context-dependent and may vary based on the specific ADC components and the cell line being tested.
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC, Waters Acquity BEH200 SEC)
-
HPLC or UHPLC system with a UV detector
-
Mobile phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer. For ADCs with hydrophobic payloads, the addition of a small percentage of organic solvent (e.g., isopropanol (B130326) or acetonitrile) may be necessary to reduce secondary interactions with the stationary phase.[14][16]
-
0.22 µm filter
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the SEC column.
-
Chromatography: Run the chromatography for a sufficient time to allow for the elution of all species, including aggregates, monomer, and any fragments.
-
Data Acquisition: Monitor the eluent at 280 nm using the UV detector.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight fragments. Calculate the percentage of aggregates as follows:
% Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Protocol 2: Assessment of ADC Stability by In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC in plasma over time by measuring the change in drug-to-antibody ratio (DAR).
Materials:
-
ADC sample
-
Plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system
-
Affinity capture reagents (e.g., Protein A/G beads) for ADC purification (optional)
-
Reagents for sample reduction and digestion (e.g., DTT, IdeS)
Procedure:
-
Sample Incubation: Dilute the ADC to a final concentration in plasma and a control buffer (e.g., PBS) in separate tubes. Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots from each incubation tube. Immediately freeze the collected samples at -80°C to stop any further degradation.
-
Sample Preparation for LC-MS:
-
Thaw the plasma samples.
-
(Optional) Purify the ADC from the plasma matrix using affinity capture beads.
-
Reduce the interchain disulfide bonds of the ADC using a reducing agent like DTT.
-
(Optional) Digest the antibody into smaller fragments using an enzyme like IdeS.
-
-
LC-MS Analysis: Analyze the prepared samples by LC-MS to determine the average DAR. The specific LC-MS method will depend on the ADC and payload characteristics.
-
Data Analysis: Plot the average DAR as a function of time for both the plasma and buffer incubated samples. A decrease in DAR over time in the plasma sample indicates payload deconjugation and thus instability.
Visualizations
Caption: A typical workflow for the development and characterization of an ADC.
Caption: Logical relationship of PEG length and its impact on ADC properties.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. thesolubilitycompany.com [thesolubilitycompany.com]
- 8. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
minimizing premature drug release from NH2-PEG3-Val-Cit-PAB-OH ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NH2-PEG3-Val-Cit-PAB-OH Antibody-Drug Conjugates (ADCs) to minimize premature drug release.
Troubleshooting Guide
Issue 1: Premature Drug Release Observed in Preclinical Mouse Models
Possible Cause: The Val-Cit-PAB linker is known to be susceptible to cleavage by mouse carboxylesterase 1c (CES1c), an enzyme present in rodent plasma but less active on this linker in human plasma.[1][2] This premature cleavage can lead to off-target toxicity and reduced efficacy in mouse models.[1][2]
Troubleshooting Steps:
-
Confirm CES1c Sensitivity:
-
Conduct an in vitro plasma stability assay using both mouse and human plasma.
-
Compare the rate of drug release of your ADC in both plasma types. A significantly higher release in mouse plasma suggests CES1c susceptibility.
-
If available, utilize Ces1C knockout mice for in vivo studies to confirm if premature release is mitigated.[2]
-
-
Modify the Linker:
-
Introduce Hydrophilicity: Incorporating a hydrophilic amino acid, such as glutamic acid, to create a Glu-Val-Cit linker (EVCit) can significantly reduce susceptibility to CES1c cleavage while maintaining sensitivity to Cathepsin B.[2][3][4]
-
Alternative Linker Chemistries: Evaluate linkers that are not susceptible to CES1c, such as:
-
Triglycyl peptide linkers. [2]
-
Exolinker designs: These reposition the cleavable peptide at the exo position of the p-aminobenzylcarbamate moiety, which can improve stability.[3][4]
-
Tandem-cleavage linkers: These require two sequential enzymatic cleavages for payload release, enhancing circulatory stability.[5]
-
-
-
Optimize Conjugation Strategy:
Issue 2: ADC Aggregation and Poor Solubility
Possible Cause: The inherent hydrophobicity of the Val-Cit-PAB linker and many cytotoxic payloads (e.g., MMAE) can lead to ADC aggregation, especially at higher DARs.[2][3][4] Aggregation can negatively impact the ADC's pharmacokinetics, manufacturability, and safety.[6]
Troubleshooting Steps:
-
Characterize Aggregation:
-
Use Size-Exclusion Chromatography (SEC) to detect and quantify aggregates.[8]
-
Employ Dynamic Light Scattering (DLS) to measure the size distribution of ADC particles.
-
-
Reduce Hydrophobicity:
-
Incorporate PEG Spacer: The this compound linker already contains a PEG3 spacer to increase hydrophilicity.[9][10] Consider longer PEG chains if aggregation persists.
-
Hydrophilic Linker Modifications: As mentioned previously, incorporating hydrophilic amino acids like glutamic acid can improve solubility.[3][4]
-
-
Control Drug-to-Antibody Ratio (DAR):
-
Formulation Optimization:
-
Experiment with different buffer conditions (e.g., pH, ionic strength) to identify a formulation that minimizes aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of drug release for a Val-Cit-PAB linker?
A1: The valine-citrulline (Val-Cit) dipeptide is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[2][11] Following internalization of the ADC into a target cancer cell, the linker is exposed to Cathepsin B in the lysosome. This enzymatic cleavage initiates a self-immolative cascade through the PAB (p-aminobenzylcarbamate) spacer, leading to the release of the active cytotoxic payload inside the cell.[10][12]
Q2: Why is my Val-Cit linked ADC stable in human plasma but not in mouse plasma?
A2: This discrepancy is primarily due to the activity of carboxylesterase 1c (Ces1c) in mouse plasma, which can prematurely cleave the Val-Cit linker.[1][2] The human homolog of this enzyme has a more sterically hindered active site, making it less likely to hydrolyze the Val-Cit dipeptide.[2]
Q3: What is the "bystander effect" and how does the Val-Cit linker contribute to it?
A3: The bystander effect is the ability of a released cytotoxic payload to kill neighboring, antigen-negative tumor cells.[2][13] For this to occur, the payload must be membrane-permeable. Cleavage of the Val-Cit linker within a target cell releases the payload, which, if it can diffuse out of the cell, can then kill adjacent cancer cells that may not have expressed the target antigen.
Q4: How can I assess the stability of my ADC in vitro?
A4: The primary method is an in vitro plasma stability assay. This involves incubating the ADC in plasma from different species (e.g., human, mouse, rat) at 37°C over a time course. Aliquots are taken at various time points and analyzed to quantify the amount of intact ADC and released payload.[13]
Q5: What analytical techniques are used to monitor premature drug release?
A5: Several techniques are employed:
-
Hydrophobic Interaction Chromatography (HIC): Used to separate ADCs with different DARs and can be used to monitor the decrease in the average DAR over time as the drug is released.[8][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool to identify and quantify the intact ADC, free payload, and various metabolites in plasma samples.[14][15]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to measure the concentration of total antibody and intact ADC.[14][15]
Data Presentation
Table 1: Comparative Stability of Val-Cit vs. Modified Linkers in Mouse Plasma
| Linker Type | % Intact ADC after 4.5 days in mouse plasma | Reference |
| Standard Val-Cit-PAB | Variable, can be low | [1] |
| Site-Specific Linker 5-VC-PABC | ~40-80% (site dependent) | [1] |
| Site-Specific Linker 7-VC-PABC | ~80-95% (site dependent) | [1] |
| Glu-Val-Cit (EVC) | Significantly higher than Val-Cit | [3] |
Note: The stability of Val-Cit linkers can be highly dependent on the conjugation site.[1]
Table 2: Typical Time Points for In Vitro Plasma Stability Assays
| Time Point | Purpose |
| 0 hours | Baseline measurement of intact ADC |
| 6 hours | Early assessment of linker stability |
| 24 hours | Standard time point for initial stability screen |
| 48 hours | Assess stability over a longer duration |
| 72 hours | Further evaluation of long-term stability |
| 168 hours | Extended time point for highly stable linkers |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma from different species.
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed human, mouse, and rat plasma (citrate-anticoagulated) in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[13]
-
Immediately quench the reaction by diluting the aliquot in cold phosphate-buffered saline (PBS).[2]
-
Analyze the samples by LC-MS to quantify the intact ADC and the released payload. Alternatively, use HIC to determine the average DAR at each time point.
Protocol 2: Lysosomal Cleavage Assay
Objective: To evaluate the cleavage of the Val-Cit linker by lysosomal proteases.
Methodology:
-
Prepare a reaction mixture containing the ADC (e.g., 10 µM final concentration) in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT).[2]
-
Add rat or human liver lysosomal fractions to the reaction mixture.
-
For a negative control, pre-incubate the lysosomal fraction with a Cathepsin B inhibitor.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction.[2]
-
Stop the reaction by adding an equal volume of cold acetonitrile (B52724) to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.[2]
Visualizations
Caption: Workflow for assessing ADC stability.
Caption: Logic for troubleshooting premature drug release.
Caption: Pathways of intended and premature drug release.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. purepeg.com [purepeg.com]
- 10. This compound, ADC linker, 2055024-62-7 | BroadPharm [broadpharm.com]
- 11. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI Deutschland GmbH [tcichemicals.com]
- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
addressing hydrophobicity issues of PAB spacer
Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) Development. This resource is designed for researchers, scientists, and drug development professionals to address and resolve challenges related to the hydrophobicity of p-aminobenzyl (PAB) spacers in ADCs.
Troubleshooting Guides & FAQs
Q1: Why is my ADC aggregating after conjugation with a PAB-containing linker-payload?
A1: Aggregation of ADCs is a frequent challenge primarily driven by an increase in the overall hydrophobicity of the antibody upon conjugation. The p-aminobenzyl (PAB) spacer, often used as a self-immolative unit in cleavable linkers like Val-Cit-PAB, is aromatic and inherently hydrophobic. When combined with a typically hydrophobic cytotoxic payload, these moieties create hydrophobic patches on the antibody's surface.[1][2][3] These patches can lead to intermolecular self-association to minimize their exposure to the aqueous environment, resulting in the formation of soluble and insoluble aggregates.[1][4] Higher drug-to-antibody ratios (DARs) exacerbate this issue by increasing the number of hydrophobic moieties per antibody.[4][5][6]
Q2: What are the common indicators of PAB-driven hydrophobicity and aggregation?
A2: Hydrophobicity-related issues can manifest in several ways during and after the ADC production process:
-
Visible Precipitation: The most obvious sign is the formation of visible particulates or cloudiness in the solution during conjugation or purification.[4]
-
High Molecular Weight Species (HMWS): Detection of dimers, trimers, and larger oligomers by Size Exclusion Chromatography (SEC) is a key indicator of aggregation.[4][7]
-
Difficult Purification: Aggregated ADCs can complicate downstream processing, leading to product loss during purification steps designed to remove HMWS.[1][4]
-
Poor Solubility: The final ADC product may have low solubility in aqueous formulation buffers, limiting the achievable concentration.
-
Increased Polydispersity: Dynamic Light Scattering (DLS) may show a broad size distribution or the presence of multiple species, indicating heterogeneity and the presence of aggregates.[4][8]
-
Anomalous Chromatographic Behavior: In Hydrophobic Interaction Chromatography (HIC), a significant retention time shift relative to the unconjugated antibody indicates increased surface hydrophobicity.[9][10]
Q3: How can I quantitatively assess the aggregation of my ADC?
A3: Several analytical techniques are essential for detecting and quantifying ADC aggregation. A multi-faceted approach is recommended as no single method is sufficient.[4][11]
| Analytical Method | Principle | Key Outputs |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. Aggregates elute earlier than monomers.[4] | Percentage of monomer, dimer, and higher-order aggregates (% HMWS).[7] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity to determine the size distribution of particles.[4] | Average particle size, polydispersity index (PDI).[8] |
| Analytical Ultracentrifugation (AUC) | Measures the rate at which molecules sediment under centrifugal force to determine size and shape.[4] | Sedimentation coefficient distribution, quantification of species.[7] |
| Hydrophobic Interaction Chrom. (HIC) | Separates molecules based on their surface hydrophobicity. | Retention time, which correlates with relative hydrophobicity.[9] |
Q4: What strategies can I implement to mitigate PAB spacer-related hydrophobicity and aggregation?
A4: A systematic approach involving linker design, process optimization, and formulation can effectively address aggregation.[2][]
-
Linker Modification: The most direct approach is to increase the hydrophilicity of the linker-payload itself.[4]
-
PEGylation: Incorporating discrete polyethylene (B3416737) glycol (PEG) chains into the linker is a widely used and effective strategy.[][13][14][15] PEG chains create a hydration shell that masks hydrophobicity and sterically hinders intermolecular interactions.[2]
-
Charged Groups: Introducing negatively charged groups, such as sulfonates or phosphates, can significantly improve hydrophilicity and reduce aggregation.[4][16]
-
-
Formulation Optimization: Adjusting the buffer composition can stabilize the ADC and prevent aggregation.[]
-
pH and Buffer System: Maintain a pH that is sufficiently far from the ADC's isoelectric point (pI) to ensure colloidal stability.[1]
-
Stabilizing Excipients: Include excipients like surfactants (e.g., Polysorbate 20/80), sugars (e.g., sucrose, trehalose), and certain amino acids (e.g., arginine, histidine) in the formulation to reduce protein-protein interactions.[]
-
-
Conjugation Process Control: Modifying the conjugation conditions can prevent aggregation from occurring in the first place.[1]
-
Solid-Phase Conjugation: Immobilizing the antibody on a solid support (e.g., Protein A resin) during the conjugation reaction physically separates the antibody molecules, preventing them from aggregating.[1][4]
-
Control DAR: Carefully control the molar excess of the linker-payload to achieve the lowest possible DAR that still provides the desired potency, as aggregation propensity is often DAR-dependent.[4][6]
-
The following diagram illustrates a typical troubleshooting workflow when ADC aggregation is observed.
Q5: Can you provide an example of how modifying a PAB linker improves ADC properties?
A5: Yes. A common strategy is the incorporation of a hydrophilic PEG spacer into the linker. This modification can significantly reduce hydrophobicity and aggregation, leading to improved pharmacokinetics and therapeutic index.[13][15][17]
The diagram below illustrates this concept. The hydrophobic PAB and payload are shielded by the hydrophilic PEG chain, reducing the likelihood of intermolecular aggregation.
The following table summarizes comparative data for ADCs with and without a hydrophilic PEG spacer, demonstrating the quantitative benefits of this approach.
| Parameter | ADC with Standard Linker (e.g., mc-VC-PAB) | ADC with PEGylated Linker (e.g., mc-PEG8-VC-PAB) | Reference(s) |
| Aggregation (% HMWS by SEC) | Often >5-10% at high DARs | Typically <2-5% at high DARs | [9][10] |
| HIC Retention Time (min) | Longer (e.g., 15-20 min) | Shorter (e.g., 10-14 min) | [9][17] |
| Solubility | Lower | Higher | |
| Plasma Clearance | Faster | Slower | [14][17] |
| In Vivo Efficacy | Potentially reduced due to fast clearance | Often improved due to better exposure | [10][17] |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
This protocol outlines a standard method for quantifying high molecular weight species (HMWS) in an ADC sample.
1. Materials:
-
ADC Sample
-
SEC Mobile Phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8)
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
2. Procedure:
-
Prepare the mobile phase, filter it through a 0.22 µm filter, and degas thoroughly.
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Dilute the ADC sample to a concentration of 1 mg/mL using the mobile phase.
-
Inject 10-20 µL of the diluted sample onto the column.
-
Monitor the elution profile at 280 nm. The main peak corresponds to the ADC monomer, while earlier eluting peaks correspond to HMWS (aggregates).
-
Integrate the peak areas for the monomer and all HMWS peaks.
-
Calculate the percentage of aggregation using the formula: % Aggregation = (Area_HMWS / (Area_Monomer + Area_HMWS)) * 100
Protocol 2: Solid-Phase Conjugation to Minimize Aggregation
This protocol provides a general framework for performing conjugation on an immobilized antibody to prevent aggregation.[1][2]
1. Materials:
-
Monoclonal Antibody
-
Protein A or Protein G agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine, pH 2.7)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
-
Linker-payload dissolved in an appropriate organic solvent (e.g., DMSO).
-
Reaction Buffer (e.g., PBS with 5% organic solvent)
2. Procedure:
-
Antibody Immobilization:
-
Equilibrate the Protein A/G resin with Binding Buffer.
-
Incubate the antibody solution with the resin for 1 hour at room temperature with gentle mixing to allow binding.
-
Wash the resin with several column volumes of Binding Buffer to remove any unbound antibody.
-
-
Conjugation Reaction:
-
Resuspend the antibody-bound resin in the Reaction Buffer.
-
Add the dissolved linker-payload to the resin slurry at the desired molar excess.
-
Incubate the reaction for the required time (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature) with gentle mixing.
-
-
Wash and Elution:
-
Wash the resin extensively with Reaction Buffer to remove unreacted linker-payload.
-
Elute the conjugated ADC from the resin using the Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH.
-
-
Buffer Exchange:
-
Pool the eluted fractions and perform a buffer exchange into the final formulation buffer using dialysis or tangential flow filtration (TFF).
-
-
Analysis:
-
Characterize the final ADC for DAR, purity, and aggregation (% HMWS by SEC).
-
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.criver.com [assets.criver.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]
- 10. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharmaspec.com [biopharmaspec.com]
- 13. researchgate.net [researchgate.net]
- 14. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Performance of NH2-PEG3-Val-Cit-PAB-OH ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of antibody-drug conjugates (ADCs) utilizing the NH2-PEG3-Val-Cit-PAB-OH linker system.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Poor In Vivo Efficacy and/or High Systemic Toxicity in Mouse Models
Possible Cause:
Your Val-Cit linker may be susceptible to premature cleavage by mouse carboxylesterase 1C (Ces1c), an enzyme present in rodent plasma that is known to hydrolyze the Val-Cit dipeptide.[1][2][3][4][5] This can lead to off-target toxicity and reduced efficacy in preclinical rodent models.[3]
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity:
-
Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your Val-Cit ADC to a control ADC with a more stable linker (e.g., a non-cleavable linker).[3][6]
-
If available, utilize Ces1c knockout mice for in vivo studies to confirm if the premature release is mitigated.[7]
-
-
Modify the Linker:
-
Alternative Linker Strategies:
-
Evaluate alternative linker chemistries that are not susceptible to Ces1c, such as triglycyl peptide linkers or exolinker designs.[3]
-
Issue 2: Observation of Off-Target Toxicity, Specifically Neutropenia, in Human Cell-Based Assays or In Vivo Studies
Possible Cause:
Premature drug release may be mediated by human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker.[3][5][8] This can lead to toxic effects on neutrophils, resulting in neutropenia.[3][8]
Troubleshooting Steps:
-
Assess NE Sensitivity:
-
Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase. Monitor for the release of the payload over time.[3]
-
-
Linker Modification:
-
Incorporate amino acids that confer resistance to NE cleavage. For instance, replacing valine with glycine (B1666218) at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) tripeptide linker has been shown to resist NE-mediated degradation.[3]
-
-
Consider Alternative Payloads:
-
If linker modification is not feasible, evaluate if a different payload with a wider therapeutic window could mitigate the toxic effects of premature release.
-
Issue 3: High Levels of Aggregation in the Final ADC Product
Possible Cause:
The hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[3][8] This can negatively impact the ADC's pharmacokinetics and manufacturing feasibility.
Troubleshooting Steps:
-
Optimize Drug-to-Antibody Ratio (DAR):
-
Experiment with a lower DAR. A DAR between 2 and 4 is often a good starting point to balance efficacy and hydrophobicity.[][10]
-
-
Introduce Hydrophilic Spacers:
-
The inclusion of a PEG spacer, such as the PEG3 in your linker, is a good strategy to increase hydrophilicity. You may consider longer PEG chains if aggregation persists.[11]
-
-
Formulation Optimization:
-
Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of intended cleavage for a Val-Cit linker?
A1: The Val-Cit linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[3][12] Following internalization of the ADC into the target cancer cell, the linker is exposed to Cathepsin B in the lysosome, leading to the release of the cytotoxic payload.[3][12]
Q2: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?
A2: This discrepancy is commonly due to the presence of carboxylesterase 1C (Ces1c) in mouse plasma, which can prematurely cleave the Val-Cit linker.[1][2][3][7] Humans have a homologous enzyme, but its active site is thought to be more sterically hindered, making it less likely to cleave the Val-Cit dipeptide.[3]
Q3: Can the hydrophobicity of the Val-Cit linker and payload affect my ADC?
A3: Yes, the hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[3][8] This can negatively impact the ADC's pharmacokinetics and manufacturing feasibility.
Q4: How does the Drug-to-Antibody Ratio (DAR) impact the in vivo performance of my ADC?
A4: The DAR is a critical quality attribute that significantly influences an ADC's efficacy, toxicity, and pharmacokinetics.[10]
-
Low DAR (e.g., 1-2): May result in insufficient potency.
-
Optimal DAR (typically 2-4): Often provides a balance between efficacy and safety.[][10]
-
High DAR (e.g., >4): Can lead to increased hydrophobicity, faster clearance, aggregation, and higher off-target toxicity.[10]
Q5: What are some key analytical methods to assess the in vivo performance of my ADC?
A5: A combination of analytical methods is crucial for a comprehensive assessment:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify total antibody and conjugated ADC in plasma samples.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the DAR, assess linker stability by monitoring payload release, and identify metabolites.[6][13][14][15]
-
Hydrophobic Interaction Chromatography (HIC): To determine the average DAR and the distribution of different drug-loaded species.[10][14][15]
-
Size Exclusion Chromatography (SEC): To assess for aggregation of the ADC.[14]
Data Presentation
Table 1: Comparative In Vivo Stability of Different Linker Chemistries
| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference |
| Tandem-Cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 in plasma. | [16] |
| Monocleavage (Vedotin, Val-Cit) | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma. | [16] |
| OHPAS (Ortho Hydroxy-Protected Aryl Sulfate) | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies. | [1] |
| VC-PABC (Val-Cit-p-aminobenzyloxycarbonyl) | ITC6104RO | Mouse | Relatively unstable in mice in vitro and in vivo. | [1] |
| Val-Ala | - | - | Better hydrophilicity and stability than Val-Cit. | [7] |
| Glu-Val-Cit (EVCit) | - | Mouse | Dramatically improved ADC half-life from 2 to 12 days compared to Val-Cit. | [2] |
| Sulfatase-cleavable | - | Mouse | Demonstrated high plasma stability (over 7 days). | [7] |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| DAR Value | Potency | Systemic Toxicity | Pharmacokinetics | Aggregation Risk |
| Low (e.g., 2) | May be suboptimal | Generally lower | Longer plasma half-life, slower clearance | Low |
| Moderate (e.g., 4) | Often optimal | Balanced toxicity profile | Moderate clearance | Moderate |
| High (e.g., 8) | Highest potency per molecule, but may not improve therapeutic outcome | Increased risk of systemic and off-target toxicity | Shorter plasma half-life, faster clearance | High |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload release in plasma from different species.
Materials:
-
ADC construct
-
Plasma (e.g., mouse, rat, cynomolgus monkey, human)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect aliquots of the plasma/ADC mixture.
-
Immediately quench the reaction by freezing the samples at -80°C.
-
Thaw the samples and precipitate the plasma proteins using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of the released payload using a validated LC-MS method.
-
Analyze the intact ADC from the plasma to determine the change in average DAR over time using affinity capture followed by LC-MS or HIC.
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Methodology:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample (typically 10-50 µg).
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
The different peaks correspond to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).
-
Calculate the average DAR by determining the weighted average of the peak areas for each species.
Visualizations
Caption: Workflow for troubleshooting and optimizing ADC in vivo performance.
Caption: Intended and unintended cleavage pathways of Val-Cit linkers.
References
- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay [mdpi.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Plasma Stability Assay [iqbiosciences.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Purchase Directly from Val-Cit-PAB | China Val-Cit-PAB Supplies [liwei-peptide.com]
- 13. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADC Stability Analysis Services - Creative Biolabs [creative-biolabs.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. biorxiv.org [biorxiv.org]
Validation & Comparative
The Decisive Advantage: Unpacking the Benefits of NH2-PEG3-Val-Cit-PAB-OH Cleavable Linkers in Targeted Drug Delivery
For researchers, scientists, and drug development professionals at the forefront of creating next-generation targeted therapeutics, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of both efficacy and safety. This guide provides an in-depth comparison of the NH2-PEG3-Val-Cit-PAB-OH cleavable linker and non-cleavable linkers, supported by experimental data, to illuminate the distinct advantages of controlled payload release.
The strategic design of ADCs hinges on the linker's ability to remain stable in systemic circulation and efficiently release its cytotoxic payload within the target cancer cell. The this compound linker, a protease-cleavable system, is engineered to achieve this delicate balance, offering significant benefits over its non-cleavable counterparts.
Mechanism of Action: Precision-Guided Payload Release
The core advantage of the this compound linker lies in its sophisticated mechanism of action. This linker incorporates a dipeptide sequence, valine-citrulline (Val-Cit), which is specifically recognized and cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][2][] This enzymatic cleavage initiates a self-immolative cascade within the para-aminobenzyl (PAB) spacer, leading to the rapid and efficient release of the conjugated payload directly inside the target cell. The inclusion of a polyethylene (B3416737) glycol (PEG3) spacer enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the ADC.
In stark contrast, non-cleavable linkers lack a specific release mechanism.[] The release of their payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[2] This process can be slower and less efficient, potentially leading to a diminished therapeutic effect.
The Bystander Effect: A Force Multiplier in Heterogeneous Tumors
A significant advantage of cleavable linkers like this compound is their ability to induce a "bystander effect."[2][4] Once the payload is released within the target cell, if it is membrane-permeable, it can diffuse into neighboring, antigen-negative cancer cells and induce apoptosis.[4][5] This is particularly crucial in treating heterogeneous tumors where not all cells express the target antigen. Non-cleavable linkers, which release the payload attached to an amino acid remnant of the antibody, generally produce charged, membrane-impermeable metabolites, thus limiting or preventing the bystander effect.[5]
Quantitative Comparison: Efficacy and Stability
Experimental data consistently demonstrates the superior potency of ADCs with cleavable linkers compared to those with non-cleavable linkers, as evidenced by lower half-maximal inhibitory concentration (IC50) values.
| Linker Type | ADC Example | Target Cell Line | IC50 (pM) | Reference |
| Cleavable (Val-Cit) | β-galactosidase-cleavable linker-MMAE | HER2+ | 8.8 | [6] |
| Cleavable (Val-Cit) | Val-Cit linker-MMAE | HER2+ | 14.3 | [6] |
| Cleavable (Other) | Sulfatase-cleavable linker | HER2+ | 61 | [6] |
| Cleavable (Other) | Val-Ala linker | HER2+ | 92 | [6] |
| Non-cleavable | Kadcyla (T-DM1) | HER2+ | 33 | [6] |
| Non-cleavable | Generic non-cleavable ADC | HER2+ | 609 | [6] |
While non-cleavable linkers are often cited for their enhanced plasma stability, advances in cleavable linker technology, such as the Val-Cit motif, have significantly improved their stability in circulation, making them comparable to non-cleavable counterparts in many cases.[7] The key is the selective cleavage in the tumor microenvironment, which Val-Cit linkers achieve effectively.
| Linker Type | Stability in Human Plasma (t1/2) | Key Findings | Reference |
| Cleavable (Val-Cit) | > 7 days (for optimized versions) | Stable in circulation with efficient intracellular cleavage. | [6][8] |
| Non-cleavable | Generally high | Stability is a primary advantage, but can lead to lower efficacy. | [1] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A robust method for determining the IC50 of an ADC is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11]
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and add to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the cells with the ADC for a period that allows for internalization and payload release (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the ADC concentration to determine the IC50 value.[10]
In Vivo Efficacy Study (Xenograft Model)
Xenograft models are crucial for evaluating the anti-tumor activity of an ADC in a living organism.[12][13][14]
-
Model Establishment: Implant human tumor cells subcutaneously into immunocompromised mice.[13]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, non-cleavable ADC, this compound ADC). Administer the ADCs intravenously.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Conclusion
The this compound linker offers a compelling suite of advantages over non-cleavable linkers for the development of highly effective and safe ADCs. Its mechanism of targeted, enzyme-specific payload release leads to enhanced potency and the potential for a powerful bystander effect, which is critical for treating heterogeneous tumors. While plasma stability is a crucial consideration, modern cleavable linkers like the Val-Cit PAB system demonstrate excellent stability profiles. For researchers aiming to maximize the therapeutic window of their ADC candidates, the intelligent design of cleavable linkers such as this compound represents a superior strategic choice.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validating Cathepsin B Cleavage: A Comparative Guide to Val-Cit and Alternative Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cathepsin B cleavage specificity for the widely-used valine-citrulline (Val-Cit) linker in antibody-drug conjugates (ADCs). We will delve into the supporting experimental data, compare its performance with alternative linker technologies, and provide detailed protocols for validation assays.
The Val-Cit dipeptide is a cornerstone of modern ADC design, engineered to be stable in systemic circulation and efficiently cleaved by the lysosomal protease cathepsin B, which is often overexpressed in tumor cells.[1][2] This targeted release mechanism is critical for maximizing therapeutic efficacy while minimizing off-target toxicity. However, the validation of its cleavage specificity reveals a more complex enzymatic landscape.
The Mechanism: Cathepsin B and the Val-Cit-PABC Linker
ADCs function by leveraging the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to a target cell.[1] After binding to its target antigen, the ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[1] The acidic environment of the lysosome (pH 4.5-5.5) is optimal for enzymes like cathepsin B.[1]
The most common configuration is the Val-Cit linker connected to a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[1][3] The cleavage process unfolds as follows:
-
Enzymatic Recognition: The hydrophobic valine residue fits into the S2 subsite of cathepsin B's active site, while the citrulline residue occupies the S1 subsite.[1]
-
Peptide Bond Hydrolysis: Cathepsin B catalyzes the hydrolysis of the amide bond between citrulline and the PABC spacer.[1]
-
Self-Immolation: The cleavage generates an unstable p-aminobenzyl alcohol intermediate. This triggers a rapid, spontaneous 1,6-elimination reaction that releases the unmodified active drug, carbon dioxide, and an aromatic remnant.[1]
References
The Influence of PEG Spacer Length on Val-Cit Linker Performance in Antibody-Drug Conjugates: A Comparative Analysis
For researchers, scientists, and drug development professionals, the design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Among the various linker technologies, the enzyme-cleavable valine-citrulline (Val-Cit) linker has become a cornerstone in ADC development.[1][][3] The incorporation of polyethylene (B3416737) glycol (PEG) spacers within this linker has garnered significant attention for its ability to modulate the physicochemical and pharmacological properties of ADCs.[4][5] This guide provides an objective comparison of different PEG spacer lengths in Val-Cit linkers, supported by experimental data, to aid in the rational design of next-generation ADCs.
The length of the PEG chain in a Val-Cit linker can profoundly influence an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[4][6] Hydrophobic drug payloads can lead to ADC aggregation and rapid clearance from circulation; incorporating hydrophilic PEG linkers can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[4][5][7]
Comparative Analysis of PEG Spacer Lengths
The choice of PEG linker length represents a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths in ADCs, including those with Val-Cit linkers. It is important to note that direct comparison between different studies can be challenging due to variations in antibodies, payloads, and experimental conditions.
Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and Aggregate Levels
| Linker-Payload | PEG Spacer Length | Average DAR | % Aggregate | Reference |
| Val-Cit-PABC-Eribulin (Maleimide) | PEG2 | 3.9 | Low | [7] |
| Val-Cit-PABC-Eribulin (Maleimide) | PEG8 | 2.4 | High | [7] |
| Val-Ala-PABC-Payload (Hydrophobic conjugation) | PEG4 | ~2.5 | - | [7] |
| Val-Ala-PABC-Payload (Hydrophobic conjugation) | PEG6 | ~5.0 | - | [7] |
| Val-Ala-PABC-Payload (Hydrophobic conjugation) | PEG8 | ~4.8 | - | [7] |
| Val-Ala-PABC-Payload (Hydrophobic conjugation) | PEG12 | ~3.7 | - | [7] |
| Val-Ala-PABC-Payload (Hydrophobic conjugation) | PEG24 | ~3.0 | - | [7] |
Data synthesized from multiple sources, highlighting general trends. The specific antibody and payload can influence these outcomes.
Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity (IC50)
| ADC Construct | PEG Spacer Length | Target Cell Line | IC50 (nM) | Reference |
| Affibody-MMAE | No PEG | NCI-N87 | ~5 | [5] |
| Affibody-MMAE (HP4KM) | 4 kDa | NCI-N87 | 31.9 | [5] |
| Affibody-MMAE (HP10KM) | 10 kDa | NCI-N87 | 111.3 | [5] |
This table illustrates a potential trade-off where longer PEG chains may slightly increase the IC50 value (reduce in vitro potency), possibly due to steric hindrance.[5]
Table 3: Effect of PEG Spacer Length on Pharmacokinetics (PK)
| ADC Construct | PEG Spacer Length | Half-life (t1/2) (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) | Reference |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 | [5] |
| ADC with Glucuronide-MMAE Linker | PEG2 | 100 | 3,500 | 17 | [5] |
| ADC with Glucuronide-MMAE Linker | PEG4 | 160 | 5,600 | 11 | [5] |
| ADC with Glucuronide-MMAE Linker | PEG8 | 280 | 9,800 | 6.1 | [5] |
| ADC with Glucuronide-MMAE Linker | PEG12 | 280 | 10,000 | 6.0 | [5] |
| ADC with Glucuronide-MMAE Linker | PEG24 | 290 | 10,000 | 5.8 | [5] |
This data clearly demonstrates that increasing the PEG spacer length generally improves the pharmacokinetic profile of an ADC, leading to a longer half-life and increased exposure (AUC), with clearance rates decreasing and plateauing around PEG8.[5][8]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of ADCs with different PEG spacer lengths in Val-Cit linkers.
ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[4]
-
Drug-Linker Preparation: The PEGylated Val-Cit linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and attached to the Val-Cit-PABC-payload moiety.[4][9]
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation between the maleimide (B117702) group of the linker and the sulfhydryl groups of the antibody.[4]
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.[1][4]
-
Characterization:
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.[4]
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.[4]
-
Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).[4]
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).[4]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.[4]
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Healthy mice or rats are used for the study.[4][5]
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[4][5]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[4]
-
Sample Processing: Plasma is isolated from the blood samples.[4]
-
Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.[4]
-
Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance are calculated.[5]
Visualizations
Logical Workflow for ADC Synthesis and Characterization
Caption: Workflow for the synthesis, purification, and characterization of ADCs.
Mechanism of Action for a Val-Cit Linker-Based ADC
Caption: Intracellular trafficking and payload release of a Val-Cit linker ADC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. frontiersin.org [frontiersin.org]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of ADCs Utilizing NH2-PEG3-Val-Cit-PAB-OH and Related Hydrophilic Linkers
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is critically dependent on the intricate interplay between the antibody, the cytotoxic payload, and the linker that connects them. The valine-citrulline (Val-Cit) dipeptide, in conjunction with a p-aminobenzylcarbamate (PAB) self-immolative spacer, has become a cornerstone of ADC linker technology, offering cathepsin B-cleavable payload release within the tumor cell lysosome.[] However, the inherent hydrophobicity of this linker system can lead to challenges such as drug aggregation, accelerated plasma clearance, and a limited therapeutic window.[2][3]
To address these limitations, hydrophilic modifications, such as the incorporation of polyethylene (B3416737) glycol (PEG) chains, have been explored. This guide provides a comparative analysis of the efficacy of ADCs featuring the NH2-PEG3-Val-Cit-PAB-OH linker and other hydrophilic linker technologies, supported by experimental data from preclinical studies.
The Impact of Hydrophilicity on ADC Performance
The introduction of hydrophilic moieties, like a PEG3 spacer, into the Val-Cit-PAB linker aims to enhance the overall physicochemical properties of the ADC.[4] The primary advantages of this approach include:
-
Improved Solubility and Reduced Aggregation: Hydrophobic payloads and linkers can induce ADC aggregation, which may compromise efficacy and safety. Hydrophilic linkers can mitigate this issue, allowing for higher drug-to-antibody ratios (DARs) without significant aggregation.[3][5]
-
Enhanced Pharmacokinetics: Increased hydrophilicity can lead to a longer circulation half-life and increased tumor accumulation by reducing nonspecific clearance.[4][5]
-
Wider Therapeutic Window: By improving the ADC's pharmacokinetic profile and potentially reducing off-target toxicity, hydrophilic linkers can contribute to a better-tolerated and more effective therapeutic.[6]
Comparative Efficacy Data
The following tables summarize quantitative data from preclinical studies comparing ADCs with varying linker technologies. These studies highlight the impact of linker modification on both in vitro cytotoxicity and in vivo anti-tumor activity.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Construct | Target | Cell Line | IC50 (nM) | Reference |
| ZHER2-SMCC-MMAE (non-PEGylated) | HER2 | BT-474 | ~0.1 | [7] |
| ZHER2-PEG4K-MMAE | HER2 | BT-474 | ~0.45 | [7] |
| ZHER2-PEG10K-MMAE | HER2 | BT-474 | ~2.2 | [7] |
| Brentuximab-vc-MMAE (Adcetris®) | CD30 | Karpas-299 | 0.016 | [8][9] |
| Brentuximab-vc-MMAE-α-cyclodextrin | CD30 | Karpas-299 | 0.024 | [8][9] |
| Brentuximab-vc-MMAE-PEG24 | CD30 | Karpas-299 | 0.019 | [8][9] |
Note: IC50 values are approximate and depend on specific experimental conditions. This table illustrates the general trend of decreased in vitro potency with increased PEG chain length in miniaturized ADCs, while more modest hydrophilic modifications in full-sized ADCs show comparable in vitro potency.
Table 2: In Vivo Efficacy of ADCs in Xenograft Models
| ADC Construct | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| ZHER2-SMCC-MMAE (non-PEGylated) | NCI-N87 Gastric Cancer | 2.5 mg/kg, q3d x 5 | Moderate | [7] |
| ZHER2-PEG10K-MMAE | NCI-N87 Gastric Cancer | 2.5 mg/kg, q3d x 5 | Strong | [7] |
| LD343-based ADC (DAR8, hydrophilic linker) | CDX model | Single dose | Sustained tumor regression | [10] |
| Vedotin-based ADC (DAR4, vc-PAB) | CDX model | Single dose | Less effective than LD343 ADC | [10] |
Note: This table highlights that despite a potential decrease in in vitro potency, the improved pharmacokinetics of PEGylated or hydrophilic linker-based ADCs can translate to superior in vivo efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of ADC efficacy studies. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
ADC Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of the ADC constructs for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and administered the ADCs intravenously at specified doses and schedules. A vehicle control group is included.
-
Efficacy Evaluation: Tumor volume is measured regularly with calipers. Animal body weight is monitored as an indicator of toxicity. Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the vehicle control group.
Visualizing ADC Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in ADC technology.
Caption: Mechanism of action of a Val-Cit linker-based ADC.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 8. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 9. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
A Comparative Guide to the In Vivo Stability of Val-Cit Based Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The Val-Cit (valine-citrulline) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), prized for its susceptibility to cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[1][2][] This targeted release mechanism is designed to enhance the therapeutic window of potent cytotoxic payloads. However, the in vivo stability of the Val-Cit linker is a critical parameter influencing both the efficacy and toxicity of an ADC. Premature cleavage in systemic circulation can lead to off-target toxicities, while insufficient cleavage at the tumor site can diminish therapeutic effect.[4][5]
This guide provides an objective comparison of the in vivo stability of the conventional Val-Cit linker and its more recent derivatives, supported by experimental data.
Mechanism of Action: Intracellular Payload Release
Val-Cit based linkers are engineered to be stable in the bloodstream and release their cytotoxic payload upon internalization into the target cancer cell. The process is initiated by the binding of the ADC to its target antigen on the cell surface, followed by endocytosis. The ADC is then trafficked to the lysosome, where the acidic environment and high concentration of proteases, such as Cathepsin B, facilitate the cleavage of the dipeptide linker.[6][] This cleavage initiates the release of the payload, often through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), allowing the cytotoxic agent to exert its cell-killing effect.[2][8]
Figure 1. Mechanism of ADC internalization and payload release.
Quantitative Comparison of Val-Cit Based Linker Stability
The stability of Val-Cit linkers can be compromised by premature cleavage in the plasma, which has been a significant challenge in preclinical and clinical development. Notably, the conventional Val-Cit linker is unstable in mouse plasma due to its susceptibility to the carboxylesterase Ces1c.[2][9] This has led to the development of modified linkers with enhanced stability.
| Linker Type | Animal Model | Key Stability Findings | Reference |
| Val-Cit (VCit) | Mouse | Lost >95% of the conjugated payload after 14-day incubation in mouse plasma. | [4] |
| Mouse | Plasma half-life of approximately 2 days. | [2] | |
| Rat | Showed rapid payload loss in plasma. | [4] | |
| Ser-Val-Cit (SVCit) | Mouse | Lost ~70% of the conjugated payload after 14-day incubation in mouse plasma. | [4] |
| Glu-Val-Cit (EVCit) | Mouse | Showed almost no linker cleavage after 14-day incubation in mouse plasma. | [4] |
| Mouse | Plasma half-life of approximately 12 days. | [2] | |
| Tandem-Cleavage (Glucuronide-Dipeptide) | Rat | Remained mostly intact through day 12 in plasma. | [4] |
| Triglycyl Peptide (CX) | Mouse | Half-life (t1/2) of 9.9 days, comparable to a non-cleavable linker. | [10] |
Challenges to In Vivo Stability
Beyond species-specific plasma enzymes, other factors can contribute to the premature cleavage of Val-Cit linkers. Human neutrophil elastase, a protease secreted by neutrophils, has been shown to cleave the Val-Cit motif, potentially leading to off-target toxicity, including neutropenia.[11][12][13] Furthermore, the hydrophobicity of the Val-Cit linker, especially when combined with a hydrophobic payload, can lead to ADC aggregation and faster clearance from circulation.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. communities.springernature.com [communities.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC Plasma Stability Assay [iqbiosciences.com]
- 12. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
Evaluating the Bystander Effect of ADCs with NH2-PEG3-Val-Cit-PAB-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of Antibody-Drug Conjugates (ADCs), enhancing their therapeutic efficacy by enabling the cytotoxic payload to kill not only the target antigen-positive cancer cells but also adjacent antigen-negative cells within a heterogeneous tumor microenvironment.[1][] This guide provides a comprehensive evaluation of the bystander effect mediated by ADCs utilizing the cleavable NH2-PEG3-Val-Cit-PAB-OH linker system. We will objectively compare its performance with alternative linker technologies, supported by experimental data and detailed protocols.
Mechanism of Bystander Effect with Val-Cit-PAB Linkers
The this compound linker is a sophisticated system designed for controlled payload release. It incorporates a hydrophilic PEG spacer to improve solubility, a Valine-Citrulline (Val-Cit) dipeptide cleavable by lysosomal proteases like Cathepsin B, and a self-immolative para-aminobenzyl alcohol (PAB) spacer.[3][]
The bystander effect is initiated upon the ADC's binding to an antigen-positive (Ag+) tumor cell and subsequent internalization.[1] Inside the cell, the ADC traffics to the lysosome, where Cathepsin B cleaves the Val-Cit dipeptide.[5] This cleavage triggers the self-immolation of the PAB spacer, releasing the active cytotoxic payload.[6] For a significant bystander effect to occur, the released payload must be able to diffuse across cell membranes to reach and kill neighboring antigen-negative (Ag-) cells.[] Payloads like monomethyl auristatin E (MMAE) and deruxtecan (B607063) (DXd) are known for their high membrane permeability and potent bystander killing capabilities.[7][8]
Comparative Analysis of ADC Linker Technologies
The choice of linker is paramount in determining the potency and safety of an ADC, including the extent of its bystander effect. Below is a comparison of the Val-Cit-PAB system with other common linker technologies.
| Linker Type | Cleavage Mechanism | Key Features | Bystander Effect Potential | Representative Payloads |
| Val-Cit-PAB (Peptide) | Enzymatic (Cathepsin B) in lysosome.[5] | High plasma stability, specific intracellular cleavage.[] | High (with membrane-permeable payloads).[7] | MMAE, MMAF, Deruxtecan (DXd).[6][7] |
| Disulfide | Reduction in the high glutathione (B108866) environment of the cytosol.[6] | Release kinetics can be modulated by steric hindrance.[6] | Moderate to High (depends on payload permeability). | DM1, DM4.[6] |
| Hydrazone | Acid-labile, cleavage in the acidic environment of endosomes/lysosomes.[6] | pH-sensitive release. | Moderate (can be less specific than enzymatic cleavage). | Calicheamicin.[6] |
| Non-Cleavable (e.g., SMCC) | Proteolytic degradation of the antibody backbone in the lysosome. | Releases payload with linker remnant and an amino acid, which is charged and cannot efficiently cross cell membranes.[7] | Low to Negligible .[7] | DM1 (as in T-DM1).[] |
| β-Glucuronide | Cleavage by β-glucuronidase, an enzyme abundant in the tumor microenvironment. | Exploits a feature of the tumor microenvironment for extracellular release. | High (designed for extracellular payload release). | MMAE.[6] |
| Novel Peptides (e.g., Val-Ala, cBu-Cit) | Enzymatic (Cathepsin B).[9][] | Improved hydrophilicity and stability compared to Val-Cit.[9][] | High (similar to Val-Cit). | MMAE, PBD.[11] |
Experimental Protocols for Evaluating Bystander Effect
To quantitatively assess the bystander effect of an ADC, a series of in vitro and in vivo experiments are essential.
In Vitro Co-Culture Bystander Assay
This assay is a cornerstone for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.[7]
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive N87 or SK-BR-3 cells) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 cells).[7][12] The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[13]
-
Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[7] Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[7][13] Include an isotype control ADC and a non-cleavable linker ADC (e.g., T-DM1) as negative controls.[12]
-
Data Acquisition: After a set incubation period (e.g., 72-96 hours), quantify the viability of the Ag- cell population (e.g., via fluorescence imaging or flow cytometry).[12][14]
-
Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture control. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting.
Methodology:
-
Model Establishment: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors.[7] The Ag- cells may express a reporter gene like luciferase for in vivo imaging.
-
ADC Administration: Once tumors are established, administer the ADC intravenously. Include control groups receiving a vehicle, an isotype control ADC, or an ADC with a non-cleavable linker.
-
Tumor Growth Monitoring: Measure tumor volume regularly. If using luciferase-expressing Ag- cells, perform bioluminescence imaging to specifically monitor their growth or regression.
-
Endpoint Analysis: At the end of the study, tumors can be excised for histological or immunohistochemical analysis to further assess the killing of both Ag+ and Ag- cells.
-
Analysis: A significant reduction in overall tumor growth and, specifically, a reduction in the Ag- cell population in the ADC-treated group compared to controls validates the in vivo bystander effect.[7]
Quantitative Data Summary
The following table summarizes hypothetical but representative data from a co-culture bystander assay comparing different ADC linker technologies.
| ADC Linker System | Payload | Ag+ Cell Line | Ag- Cell Line | Co-Culture Ratio (Ag+:Ag-) | % Viability of Ag- Cells (Normalized to Monoculture) |
| NH2-PEG3-Val-Cit-PAB | MMAE | N87 (HER2+++) | MCF7-GFP (HER2-) | 1:1 | 45% |
| NH2-PEG3-Val-Cit-PAB | MMAE | N87 (HER2+++) | MCF7-GFP (HER2-) | 3:1 | 25% |
| SPDB (Disulfide) | DM4 | N87 (HER2+++) | MCF7-GFP (HER2-) | 1:1 | 60% |
| SMCC (Non-cleavable) | DM1 | N87 (HER2+++) | MCF7-GFP (HER2-) | 1:1 | 95% |
| Isotype Control | MMAE | N87 (HER2+++) | MCF7-GFP (HER2-) | 1:1 | 98% |
Data are illustrative and will vary based on specific experimental conditions.
The data clearly indicates that the Val-Cit-PAB linker induces a strong bystander effect, as evidenced by the significant reduction in Ag- cell viability in the co-culture.[13] The effect is more pronounced at a higher ratio of Ag+ to Ag- cells, as more payload is released into the local environment. In contrast, the non-cleavable SMCC linker shows a negligible bystander effect, as expected.[]
Conclusion
The this compound linker system is designed to facilitate a potent bystander effect, a crucial feature for the efficacy of ADCs in treating heterogeneous tumors. The cleavable Val-Cit dipeptide ensures specific intracellular payload release, and when combined with a membrane-permeable payload, it can effectively kill neighboring antigen-negative cells. The experimental protocols outlined in this guide provide a robust framework for validating and quantifying this effect. Compared to alternatives like non-cleavable linkers, the Val-Cit-PAB system offers a distinct advantage in overcoming tumor heterogeneity, which can significantly broaden the therapeutic window and applicability of ADC-based therapies.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. njbio.com [njbio.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Cleavable Linkers for Monomethyl Auristatin E (MMAE) in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The selection of a cleavable linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly influencing its efficacy, safety, and pharmacokinetic profile. This guide provides an objective, data-driven comparison of commonly used cleavable linkers for the potent anti-tubulin agent, Monomethyl Auristatin E (MMAE). By summarizing quantitative performance data, detailing experimental protocols, and visualizing key concepts, this guide aims to equip researchers with the necessary information to make informed decisions in ADC design and development.
Performance at a Glance: Quantitative Data Summary
The following tables provide a consolidated overview of the in vitro cytotoxicity, in vivo efficacy, and plasma stability of ADCs featuring different cleavable linkers conjugated to MMAE. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, cell lines, and analytical methods used.[1]
Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs with Different Cleavable Linkers
| Linker Type | Dipeptide Sequence | Cell Line | Target Antigen | IC50 (nM) | Reference(s) |
| Protease-Cleavable | Valine-Citrulline (vc) | SKBR3 | HER2 | 410.54 ± 4.9 | [2] |
| Protease-Cleavable | Valine-Citrulline (vc) | NCI-N87 | HER2 | ~14.3 pmol/L | [3] |
| Protease-Cleavable | Valine-Alanine (va) | - | - | Comparable to vc | [4] |
| Protease-Cleavable | Gly-Gly-Phe-Gly | - | - | - | [] |
| β-Galactosidase-Cleavable | - | - | HER2 | 8.8 pmol/L | [3] |
Note: IC50 values represent the concentration of the ADC required to inhibit the growth of 50% of the cells. Lower values indicate higher potency.
Table 2: In Vivo Efficacy of MMAE-Based ADCs with Different Cleavable Linkers
| Linker | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| Valine-Citrulline (vc) | Ramos xenograft (NHL) | 6.5 mg/kg | Significant | [6] |
| Valine-Citrulline (vc) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | [7] |
| Valine-Alanine (va) | A431 Xenograft | - | High | [8] |
| Valine-Citrulline (vc) | A431 Xenograft | - | Moderate | [8] |
| Valine-Lysine (vl) | A431 Xenograft | - | Low | [8] |
| Valine-Arginine (vr) | A431 Xenograft | - | Low | [8] |
Note: TGI is a measure of the reduction in tumor size in treated animals compared to control animals.
Table 3: Plasma Stability of vc-MMAE ADCs
| Plasma Source | % MMAE Release (after 6 days) | Reference(s) |
| Human | <1% | [9][10] |
| Monkey | <1% | [10] |
| Rat | ~2.5% - >4% | [10] |
| Mouse | ~25% | [9][10] |
Note: Higher percentage of MMAE release indicates lower linker stability in plasma, which can lead to off-target toxicity.[11]
Key Mechanisms and Workflows
To better understand the function and evaluation of cleavable linkers in ADCs, the following diagrams illustrate the mechanism of action of MMAE, a typical experimental workflow for assessing ADC efficacy, and the logic of enzyme-mediated linker cleavage.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of ADC development. The following are detailed protocols for key experiments cited in this guide.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.[7]
Materials:
-
Target cancer cell lines (e.g., SKBR3, NCI-N87)
-
Complete cell culture medium
-
ADC constructs and control articles (e.g., unconjugated antibody, free MMAE)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete culture medium. Remove the existing medium from the cells and add the diluted compounds to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a period that allows for the cytotoxic effect of the payload to manifest (typically 72-96 hours for tubulin inhibitors like MMAE).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into insoluble formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: In Vivo Efficacy Study in Tumor Xenograft Models
This protocol outlines the general procedure for evaluating the anti-tumor activity of an ADC in a mouse xenograft model.[6][12]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line (e.g., NCI-N87)
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the human tumor cell line into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
ADC Administration: Administer the ADC constructs and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection). The dosing schedule can be a single dose or multiple doses over a period of time.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) throughout the study. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of systemic toxicity.
-
Efficacy Endpoint: The study is typically terminated when the tumors in the control group reach a maximum allowed size or after a predetermined period.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) to quantify the anti-tumor efficacy of the ADC. Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
Protocol 3: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma by measuring the amount of released payload over time.[9][10]
Materials:
-
ADC construct
-
Plasma from different species (e.g., human, mouse, rat)
-
Incubator at 37°C
-
Analytical method for quantifying free payload (e.g., LC-MS/MS)
Procedure:
-
Incubation: Incubate the ADC at a specific concentration in plasma from different species at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 96, 144 hours).
-
Sample Preparation: Process the plasma samples to precipitate proteins and extract the small molecule payload. This is typically done by adding an organic solvent like acetonitrile.
-
Quantification of Released Payload: Analyze the processed samples using a validated LC-MS/MS method to quantify the concentration of the free MMAE.
-
Data Analysis: Plot the concentration of released MMAE over time for each plasma species. Calculate the percentage of released payload at each time point relative to the initial total payload concentration. This data provides an assessment of the linker's stability in the circulation of different species.
Conclusion
The choice of a cleavable linker is a multifaceted decision that requires a careful balance between plasma stability and efficient payload release at the tumor site. Dipeptide linkers, particularly valine-citrulline and valine-alanine, are widely used for MMAE and have demonstrated significant preclinical and clinical efficacy. However, their stability can vary across different species, highlighting the importance of thorough preclinical evaluation. Newer generations of cleavable linkers, such as those with enhanced hydrophilicity or alternative cleavage mechanisms, are continuously being developed to further optimize the therapeutic window of MMAE-based ADCs.[3][] This guide provides a foundational comparison to aid researchers in navigating the complex landscape of cleavable linker technology and in the rational design of next-generation antibody-drug conjugates.
References
- 1. Item - Total Antibody Quantification for MMAE-Conjugated AntibodyâDrug Conjugates: Impact of Assay Format and Reagents - American Chemical Society - Figshare [acs.figshare.com]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Literature Review: Performance of NH2-PEG3-Val-Cit-PAB-OH in Antibody-Drug Conjugates
The NH2-PEG3-Val-Cit-PAB-OH linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs), offering a cathepsin B-cleavable dipeptide (Val-Cit) for selective payload release within tumor cells.[1][2][] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer aims to improve the physicochemical properties of the ADC, such as solubility and stability, particularly when conjugated with hydrophobic payloads.[4] This guide provides a comprehensive comparison of the performance of ADCs utilizing this linker system against other common linker technologies, supported by experimental data from various studies.
Mechanism of Action
The therapeutic efficacy of an ADC equipped with a Val-Cit-PAB linker relies on a multi-step process initiated by the specific binding of the antibody to its target antigen on the cancer cell surface. This is followed by internalization of the ADC-antigen complex and trafficking to the lysosome. Within the acidic environment of the lysosome, the Val-Cit dipeptide is recognized and cleaved by proteases, most notably cathepsin B, which is often upregulated in tumor cells.[1][] This cleavage triggers a self-immolative cascade of the PAB spacer, leading to the release of the cytotoxic payload in its active form to induce cell death.[1][5]
Caption: Mechanism of action of a Val-Cit-PAB based ADC.
Comparative Performance Data
The performance of ADCs is critically influenced by the choice of linker. The following tables summarize quantitative data from various studies comparing Val-Cit-PAB-based linkers with other cleavable and non-cleavable alternatives.
Table 1: In Vitro Cytotoxicity (IC50 Values)
Lower IC50 values indicate higher potency.
| Linker Type | Payload | Cell Line | IC50 (pmol/L) | Reference |
| Val-Cit | MMAE | HER2+ | 14.3 | [1] |
| β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | [1] |
| Val-Ala | MMAE | HER2+ | 92 | [1] |
| Sulfatase-cleavable | MMAE | HER2+ | 61 | [1] |
| Non-cleavable | MMAE | HER2+ | 609 | [1] |
Table 2: Plasma Stability
Longer half-life (t1/2) or higher percentage of intact ADC indicates greater stability.
| Linker Type | Model | Stability Metric | Value | Reference |
| Val-Cit | Human Plasma | - | Stable | [2] |
| Val-Cit | Mouse Plasma | % Hydrolyzed (1h) | High | [1] |
| Val-Ala | Mouse Plasma | % Hydrolyzed (1h) | High | [1] |
| Sulfatase-cleavable | Mouse Plasma | % Intact ADC (>7 days) | High | [1] |
| Hydrazone | Human Plasma | t1/2 | ~2 days | [1] |
| Silyl ether-based | Human Plasma | t1/2 | >7 days | [1] |
Table 3: In Vivo Efficacy (Tumor Growth Inhibition)
Higher tumor growth inhibition (TGI) indicates better efficacy.
| Linker Type | Payload | Xenograft Model | TGI (%) | Reference |
| Val-Cit | MMAE | Human Lymphoma | Efficacious at 3 mg/kg | [1] |
| cBu-Cit | MMAE | Human Lymphoma | Greater tumor suppression than Val-Cit at 3 mg/kg | [1] |
| β-Galactosidase-cleavable | MMAE | Xenograft Mouse Model | 57-58% reduction in tumor volume at 1 mg/kg | [1] |
| Disulfide | PBD | Non-Hodgkin Lymphoma | Similar activity to Val-Cit-PBD | [1] |
Impact of PEGylation
The PEG3 spacer in the this compound linker plays a crucial role in improving the overall properties of the ADC.
-
Hydrophobicity and Aggregation: Hydrophobic payloads can lead to ADC aggregation, which negatively impacts manufacturing, stability, and pharmacokinetics.[4] The hydrophilic PEG spacer helps to shield the hydrophobic drug, reducing aggregation, especially at higher drug-to-antibody ratios (DARs).[4][6] Studies have shown that Val-Cit-based ADCs can have increased aggregation (e.g., 1.80%) compared to more hydrophilic linkers like Val-Ala.[1]
-
Pharmacokinetics: PEGylation can improve the pharmacokinetic profile of an ADC by increasing its hydrophilicity and shielding it from clearance mechanisms.[4] This can lead to a longer circulation half-life and increased tumor exposure.[4]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADC performance.
General Workflow for ADC Evaluation
Caption: A typical experimental workflow for the evaluation of an ADC.
Protocol 1: ADC Synthesis with this compound
This protocol outlines a general procedure for conjugating a payload to an antibody using the specified linker.
-
Payload Activation:
-
The hydroxyl group on the PAB moiety of this compound is typically activated, for example, by converting it to a p-nitrophenyl (PNP) carbonate.[5]
-
The cytotoxic payload, containing a nucleophilic group (e.g., an amine), is then reacted with the activated linker to form a carbamate (B1207046) bond.
-
-
Antibody Preparation:
-
If conjugating to native cysteines, the antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free thiol groups. The extent of reduction is controlled to achieve the desired DAR.
-
If using engineered cysteines or other conjugation sites, appropriate antibody modification is performed.
-
-
Conjugation:
-
The maleimide (B117702) group (introduced to the amine of the PEG spacer) of the linker-payload is reacted with the free thiol groups on the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with a co-solvent like DMSO to aid solubility.
-
The reaction is typically carried out for a specified time at a controlled temperature.
-
-
Purification and Characterization:
-
The resulting ADC is purified from unreacted linker-payload and other impurities using techniques like size-exclusion chromatography (SEC).
-
The purified ADC is characterized to determine the DAR (e.g., by hydrophobic interaction chromatography or mass spectrometry), aggregation (by SEC), and endotoxin (B1171834) levels.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[7][8]
-
Cell Seeding:
-
Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibodies in cell culture medium.
-
Replace the medium in the wells with the ADC dilutions and incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours).[8]
-
-
MTT Addition and Incubation:
-
Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]
-
-
Absorbance Measurement:
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls and plot the results to determine the IC50 value.
-
Protocol 3: In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a living organism.[9][10]
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude or NOD-scid) for establishing xenografts.[9]
-
-
Tumor Implantation:
-
Treatment:
-
When tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, ADC, control antibody).
-
Administer the treatments, typically via intravenous injection, at a predetermined dose and schedule.[9]
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Monitor the overall health of the animals for signs of toxicity.[9]
-
-
Endpoint and Analysis:
-
The study is concluded when tumors in the control group reach a predetermined size or signs of excessive toxicity are observed.
-
Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare the efficacy between treatment groups.[9]
-
Conclusion
The this compound linker represents a well-established and effective platform for the development of ADCs. Its key advantages include high stability in systemic circulation and specific cleavage by lysosomal proteases within tumor cells.[1][2] The inclusion of a PEG spacer further enhances its performance by improving solubility, reducing aggregation, and potentially improving pharmacokinetics.[4] However, comparative studies have shown that its performance can be matched or, in some cases, surpassed by newer linker technologies designed to address specific challenges such as off-target cleavage or to further optimize physicochemical properties.[1] The choice of the optimal linker remains a critical consideration in ADC design and should be guided by the specific properties of the antibody, payload, and target indication.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound, ADC linker, 2055024-62-7 | BroadPharm [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of NH2-PEG3-Val-Cit-PAB-OH
For immediate reference, treat NH2-PEG3-Val-Cit-PAB-OH and any materials it has contacted as cytotoxic waste. This guide provides comprehensive procedures for the safe handling and disposal of the antibody-drug conjugate (ADC) linker, this compound. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
This document outlines the necessary personal protective equipment (PPE), immediate disposal steps for routine laboratory waste, and detailed chemical inactivation procedures for bulk quantities or in the event of a spill.
I. Immediate Safety and Disposal Plan
Due to its intended use in the synthesis of ADCs, which are often highly potent, this compound should be handled with the same precautions as a cytotoxic agent.
A. Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following minimum PPE:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.
-
Lab Coat: A disposable, back-closing gown made of a low-permeability fabric.
-
Eye Protection: Chemical splash goggles.
-
Respiratory Protection: A fit-tested N95 respirator or higher is recommended, especially when handling the powdered form of the compound.
B. Routine Disposal of Contaminated Labware
All disposable items that come into contact with this compound (e.g., pipette tips, centrifuge tubes, gloves, weighing paper) must be disposed of as cytotoxic waste.
-
Segregation: Do not mix this waste with regular laboratory trash.
-
Containerization: Place all contaminated solid waste into a designated, leak-proof, and puncture-resistant cytotoxic waste container. These containers are typically yellow and clearly labeled with the cytotoxic symbol.
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated purple sharps container for cytotoxic waste.
-
Liquid Waste: Collect all contaminated liquid waste in a sealed, shatter-resistant container, clearly labeled as "Cytotoxic Waste" and including the chemical name.
II. Chemical Inactivation Protocols
For larger quantities of the compound or in the case of a spill, chemical inactivation is recommended to degrade the molecule before final disposal. The this compound molecule has three key structural features that can be targeted for degradation: the Val-Cit peptide bond, the p-aminobenzyl carbamate (B1207046) (PAB-OH) linkage, and the polyethylene (B3416737) glycol (PEG) spacer.
The following protocols are based on established chemical degradation methods for these functional groups.
A. Degradation of the Val-Cit-PAB Moiety
The peptide bond and the carbamate are the most readily cleavable parts of the molecule under laboratory conditions.
| Method | Reagents & Conditions | Procedure | Neutralization |
| Acid Hydrolysis | 6 M Hydrochloric Acid (HCl) | 1. Carefully add the waste material to a suitable reaction vessel. 2. Slowly add 6 M HCl to the vessel in a fume hood. 3. Heat the mixture to 110°C for 24 hours with stirring. 4. Allow the mixture to cool to room temperature. | 1. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base with stirring until the pH is neutral (pH 6-8). 2. Dispose of the neutralized solution as chemical waste according to your institution's guidelines. |
| Base Hydrolysis | Potassium Hydroxide (KOH) in Ethanol (B145695)/Water | 1. Dissolve the waste material in a 20% aqueous ethanol solution. 2. Slowly add KOH pellets to the solution with stirring until dissolved. 3. Reflux the mixture for 24 hours. 4. Allow the mixture to cool to room temperature. | 1. Slowly add a dilute solution of hydrochloric acid (HCl) with stirring until the pH is neutral (pH 6-8). 2. Dispose of the neutralized solution as chemical waste according to your institution's guidelines. |
B. Degradation of the PEG Spacer
The polyethylene glycol (PEG) chain is generally more chemically resistant than the other components of the linker. While complete degradation in a standard laboratory setting is challenging, strong oxidizing conditions can be employed if deemed necessary by your institution's safety office.
| Method | Reagents & Conditions | Procedure | Quenching & Neutralization |
| Fenton's Reagent | Iron(II) sulfate (B86663) (FeSO₄), Hydrogen Peroxide (H₂O₂) | 1. Dissolve the waste material in water. 2. Adjust the pH to ~3-4 with sulfuric acid. 3. Add a catalytic amount of FeSO₄. 4. Slowly add 30% H₂O₂ in portions. The reaction is exothermic. 5. Stir for several hours. | 1. Quench any remaining H₂O₂ by adding a reducing agent like sodium bisulfite. 2. Neutralize the solution to pH 6-8 with a suitable base. 3. Dispose of as chemical waste. |
Disclaimer: These protocols are provided as guidance. Always consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations for hazardous waste disposal. A thorough risk assessment should be conducted before implementing any chemical degradation procedure.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling NH2-PEG3-Val-Cit-PAB-OH
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the proper handling and disposal of the cleavable ADC linker, NH2-PEG3-Val-Cit-PAB-OH. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific PPE | Purpose | Source |
| Hand Protection | Chemical-resistant disposable gloves (e.g., nitrile) | To prevent skin contact and absorption. Change gloves immediately if contaminated. | [2][3][4] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing. | To protect against accidental splashes of the compound, especially when in solution. | [2][3][5][6] |
| Body Protection | Laboratory coat or gown | To protect skin and personal clothing from contamination. | [2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood, especially when handling the lyophilized powder which can be easily aerosolized. | To prevent inhalation of the powder or aerosols. | [1][2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure risk and maintain the stability of this compound.
Table 2: Handling and Storage Protocols
| Procedure | Guideline | Rationale | Source |
| Receiving and Inspection | Upon receipt, visually inspect the container for any damage or leaks. | To ensure the integrity of the packaging and prevent accidental exposure. | General Lab Practice |
| Handling Location | All handling of the compound should be conducted in a designated, well-ventilated area, such as a chemical fume hood. | To minimize the risk of inhalation and contain any potential spills. | [1][2] |
| Preparation of Solutions | When preparing solutions, add the solvent to the solid compound slowly to avoid aerosolization. | To prevent the generation of airborne particles that can be inhaled. | [2] |
| Storage Conditions | Store the lyophilized powder at -20°C or -80°C in a tightly sealed container. Protect from light and moisture. | To maintain the stability and integrity of the compound. | [2] |
| Cross-Contamination | Use dedicated and sterile equipment (e.g., spatulas, pipette tips) when handling the compound. | To prevent contamination of the sample and other laboratory materials. | [2] |
Disposal Plan: Waste Management
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations for hazardous chemical waste.
Table 3: Disposal Procedures
| Waste Type | Disposal Method | Rationale | Source |
| Solid Waste | Collect unused compound and any contaminated disposable labware (e.g., pipette tips, microfuge tubes) in a designated, clearly labeled hazardous waste container. | To ensure proper segregation and disposal of hazardous materials. | [2] |
| Liquid Waste | Collect solutions containing the compound in a sealed, properly labeled hazardous waste container. Do not pour down the drain. | To prevent environmental contamination and comply with waste disposal regulations. | [2] |
| Contaminated PPE | Dispose of used gloves, lab coats, and other contaminated PPE in the designated hazardous waste stream. | To prevent secondary contamination and ensure the safety of all laboratory personnel. | [2] |
| Decontamination | Decontaminate surfaces and non-disposable equipment by washing with an appropriate solvent (e.g., ethanol (B145695) or isopropanol), and collect the cleaning materials as hazardous waste. | To ensure the removal of any residual compound and prevent cross-contamination. | [1] |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Table 4: Emergency Response
| Incident | Immediate Action | Follow-up | Source |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. | Remove contaminated clothing and seek medical attention if irritation persists. | [1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention. | [1][2] |
| Inhalation | Move the individual to fresh air. | If breathing is difficult, provide oxygen and seek immediate medical attention. | [1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. | Seek immediate medical attention. | [1] |
| Spill | Evacuate the area. Wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site. | Report the spill to the appropriate environmental health and safety personnel. | [1] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal, emphasizing the critical safety and handling checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
